molecular formula C24H26F6N2O3 B1384038 Acynonapyr CAS No. 1332838-17-1

Acynonapyr

Katalognummer: B1384038
CAS-Nummer: 1332838-17-1
Molekulargewicht: 504.5 g/mol
InChI-Schlüssel: GIDAJLLAARKRMS-DFNIBXOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acynonapyr ( 1332838-17-1) is a novel insecticide and acaricide discovered by Nippon Soda Co., Ltd. It features a unique azabicyclic ring and oxyamine structure, making it the first agricultural chemical classified as a calcium-activated potassium channel (KCa2) modulator (IRAC MoA Group 33) . This distinct mechanism of action underlies its high efficacy against economically significant spider mite species in the genera Tetranychus and Panonychus at all life stages, including eggs . Electrophysiological studies confirm that this compound potently and selectively inhibits potassium ion flow through Tetranychus urticae KCa2 (TurKCa2) channels, leading to neurological symptoms such as convulsions and impaired mobility, ultimately resulting in mite mortality . A key characteristic of this compound is its high selectivity; it shows minimal impact on beneficial insects and natural enemies, making it a valuable tool for Integrated Pest Management (IPM) programs . Its value for research is particularly high in the context of resistance management, as it remains effective against spider mite populations that have developed resistance to other classes of acaricides . Furthermore, it demonstrates a favorable safety profile, with low mammalian acute oral toxicity (>2000 mg/kg in rats) and low toxicity to birds, while showing little activity against mammalian calcium-activated potassium channels even at high concentrations . It is applied in agriculture on a variety of crops, including vegetables, tea, citrus, pome fruit, and ornamentals . For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)pyridin-2-yl]oxy-9-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F6N2O3/c1-2-10-33-21-11-15(23(25,26)27)6-8-20(21)34-19-12-17-4-3-5-18(13-19)32(17)35-22-9-7-16(14-31-22)24(28,29)30/h6-9,11,14,17-19H,2-5,10,12-13H2,1H3/t17-,18+,19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDAJLLAARKRMS-DFNIBXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC[C@@H](C2)N3OC4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335186
Record name Acynonapyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332838-17-1
Record name Acynonapyr
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332838171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acynonapyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2- pyridyloxy]-9-azabicyclo[3.3.1]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACYNONAPYR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG85ZH8U3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acynonapyr (CAS No. 1332838-17-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide with a unique chemical structure and mode of action, making it a significant tool in the management of spider mites, particularly those resistant to other pesticides.[1][2] Discovered by Nippon Soda Co., Ltd., this compound is the first agricultural chemical classified as a calcium-activated potassium channel (KCa2) modulator, belonging to Group 33 of the Insecticide Resistance Action Committee (IRAC) Mode of Action Classification.[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, synthesis, biological activity, and toxicology, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is characterized by a unique azabicyclic ring and an oxyamine structure.[1][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1332838-17-1[4]
Molecular Formula C₂₄H₂₆F₆N₂O₃[5]
Molecular Weight 504.5 g/mol [4][5]
IUPAC Name (1S,5R)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)pyridin-2-yl]oxy-9-azabicyclo[3.3.1]nonane[6]
InChI Key GIDAJLLAARKRMS-DFNIBXOVSA-N[4]
SMILES CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F[5]

Mechanism of Action

This compound's primary mode of action is the modulation of small-conductance calcium-activated potassium channels (KCa2).[4] It acts as a potent and selective inhibitor of these channels in spider mites, leading to a cascade of physiological disruptions within their nervous system.[1][2][4]

The inhibition of KCa2 channels by this compound blocks the flow of potassium ions, which in turn causes abnormal excitation in the nerve cells of the mites.[1][7] This neuronal hyperexcitability manifests as convulsions, uncontrolled muscle contractions, and severely impaired mobility, ultimately leading to the death of the spider mites.[1][2][4] Electrophysiological studies have confirmed that this compound effectively blocks the Tetranychus urticae KCa2 (TurKCa2) channel current.[1][4]

A key advantage of this compound is its high selectivity. It shows little to no activity against mammalian calcium-activated potassium channels, even at high concentrations, which contributes to its favorable safety profile.[1][2][7]

This compound's Mechanism of Action This compound This compound KCa2 Spider Mite KCa2 Channel This compound->KCa2 Inhibits K_flow Potassium Ion (K+) Flow KCa2->K_flow Blocks Nerve_Cell Nerve Cell Membrane Hyper Neuronal Hyperexcitability Nerve_Cell->Hyper Leads to Symptoms Convulsions & Impaired Mobility Hyper->Symptoms Death Mite Death Symptoms->Death

This compound's inhibitory effect on KCa2 channels.

Synthesis of this compound

The synthesis of this compound is a multi-step process that primarily relies on the initial construction of its characteristic azabicyclo[3.3.1]nonane core.[4] Two main synthetic routes have been described.

Synthesis via N-Hydroxylation of an NH-free Azabicycle

This pathway begins with the formation of the bicyclic ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, through a Robinson-Schöpf type reaction.[4] This reaction involves the condensation of glutaraldehyde, 3-oxopentanedioic acid, and benzylamine.[4] The subsequent steps involve ketone reduction, O-arylation, debenzylation to yield the NH-free azabicycle, reaction with acrylonitrile, oxidation to a hydroxylamine, and a final coupling with chloropyridine to produce this compound.[8][9]

Synthesis of this compound via N-Hydroxylation reagents1 Glutaraldehyde + 3-Oxopentanedioic acid + Benzylamine ketone Bicyclic Ketone reagents1->ketone Robinson-Schöpf Reaction endo_ol 3-endo-ol ketone->endo_ol Ketone Reduction arylated O-arylated Azabicycle endo_ol->arylated Coupling with Fluorobenzene nh_free NH-free Azabicycle arylated->nh_free Debenzylation cyano Cyanoethylamine nh_free->cyano Reacts with Acrylonitrile hydroxylamine Hydroxylamine cyano->hydroxylamine Oxidation This compound This compound hydroxylamine->this compound Coupling with Chloropyridine

Key steps in the N-hydroxylation synthesis route.
Synthesis via Oxidation of an N-pyridyl Azabicycle

An alternative route involves the synthesis of an N-pyridyl azabicycle intermediate, which is then oxidized to yield this compound.[8] This method starts with the NH-free azabicycle hydrochloride salt, which is reacted with chloropyridine to form the N-pyridyl azabicycle.[8][9] Subsequent oxidation with an agent like m-CPBA produces this compound.[8][9]

Synthesis of this compound via Oxidation nh_free_salt NH-free Azabicycle HCl Salt n_pyridyl N-pyridyl Azabicycle nh_free_salt->n_pyridyl chloropyridine Chloropyridine chloropyridine->n_pyridyl This compound This compound n_pyridyl->this compound mcpba m-CPBA mcpba->this compound Oxidation Whole-Cell Patch-Clamp Workflow cells HEK293 Cells Expressing TurKCa2 Channels patch Establish Whole-Cell Patch-Clamp Configuration cells->patch baseline Record Baseline TurKCa2 Current patch->baseline modulators Apply Control Modulators (e.g., NS309, Apamin) baseline->modulators acynonapyr_app Apply this compound at Various Concentrations modulators->acynonapyr_app record Record TurKCa2 Current in Presence of this compound acynonapyr_app->record analysis Analyze Data and Calculate pEC50/EC50 record->analysis

References

An In-depth Technical Guide to Acynonapyr: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide and insecticide characterized by a unique azabicyclic ring and oxyamine structure.[1] It is the first agricultural chemical to be classified as a calcium-activated potassium channel (KCa2) modulator by the Insecticide Resistance Action Committee (IRAC), placing it in MoA Group 33.[1] This distinct mechanism of action provides high efficacy against economically significant spider mites of the genera Tetranychus and Panonychus, including strains resistant to other acaricides.[1] this compound exhibits high selectivity, with minimal impact on beneficial insects, making it a valuable component of Integrated Pest Management (IPM) programs.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, synthesis, and mechanism of action of this compound.

Chemical Structure and Identifiers

This compound possesses a complex chemical structure featuring a central azabicyclo[3.3.1]nonane core.[1] This structure contains chiral centers, leading to multiple possible stereoisomers; the commercial product is a defined stereoisomer. The molecule also includes two trifluoromethyl groups, which are significant for its biological activity.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (1S,5R)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-9-azabicyclo[3.3.1]nonane[2]
CAS Number 1332838-17-1[1][2][3]
Molecular Formula C₂₄H₂₆F₆N₂O₃[2][3]
SMILES CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC--INVALID-LINK--N3OC4=NC=C(C=C4)C(F)(F)F[2]
InChI InChI=1S/C24H26F6N2O3/c1-2-10-33-21-11-15(23(25,26)27)6-8-20(21)34-19-12-17-4-3-5-18(13-19)32(17)35-22-9-7-16(14-31-22)24(28,29)30/h6-9,11,14,17-19H,2-5,10,12-13H2,1H3/t17-,18+,19?[2]
InChIKey GIDAJLLAARKRMS-DFNIBXOVSA-N[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, application, and environmental fate.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 504.5 g/mol [1][2][3]
Appearance White to slightly yellow crystalline powder[4]
Melting Point 77.2–78.8 °C
Water Solubility 0.004 mg/L (at 20 °C, pH 7)
XLogP3-AA (Computed) 7.2[2]
Vapor Pressure Data not publicly available
pKa Data not publicly available

Biological Activity and Efficacy

This compound is highly effective against various life stages of spider mites, including eggs, larvae, and adults.[1] Its novel mode of action makes it a valuable tool for managing mite populations that have developed resistance to other classes of acaricides.[1]

Table 3: Acaricidal Efficacy of this compound

Target PestLife StageEfficacy MetricValue
Tetranychus urticae (Two-spotted spider mite)Adult FemalesLC₅₀Weak activity at concentrations up to 125 ppm in initial screenings of lead compounds. The final molecule, this compound, shows high activity.
Panonychus citri (Citrus red mite)Not SpecifiedActivityActive
Tetranychus kanzawaiNot SpecifiedActivityActive

Toxicological Profile

This compound exhibits a favorable safety profile with low acute mammalian toxicity.[1]

Table 4: Toxicological Data for this compound

TestOrganismRouteValue
Acute Oral LD₅₀ RatOral>2000 mg/kg[1]
Acute Dermal LD₅₀ RatDermal>2000 mg/kg
Acute Inhalation LC₅₀ RatInhalation>5.48 mg/L
Skin Irritation RabbitDermalNot an irritant
Eye Irritation RabbitOcularNot an irritant
Skin Sensitization Guinea PigDermalNot a sensitizer
Avian Acute Oral LD₅₀ Bobwhite QuailOral783 mg/kg
Avian Acute Oral LD₅₀ Zebra FinchOral341 mg/kg
Fish LC₅₀ (96h) Rainbow TroutAquatic19.98 mg/L
Fish LC₅₀ (96h) Fathead MinnowAquatic19.9 mg/L
Aquatic Invertebrate EC₅₀ (48h) Daphnia magnaAquatic8.89 mg/L
Bee Acute Contact LD₅₀ (48h) Honeybee (Apis mellifera)Contact>100 µ g/bee [4]
Bee Acute Oral LD₅₀ (48h) Honeybee (Apis mellifera)Oral>100 µ g/bee

Mechanism of Action

This compound's primary mode of action is the modulation of calcium-activated potassium channels (KCa2).[1] In the nervous system of mites, these channels are crucial for regulating neuronal excitability. By inhibiting the flow of potassium ions through KCa2 channels, this compound disrupts nerve function, leading to neurological symptoms such as convulsions and impaired mobility, ultimately resulting in the death of the mite.[1] Electrophysiological studies have confirmed that this compound potently and selectively blocks the Tetranychus urticae KCa2 (TurKCa2) channel.[1] There is also evidence suggesting that it acts on inhibitory glutamate (B1630785) receptors.

Acynonapyr_MoA cluster_neuron Mite Neuron cluster_acynonapyr_effect Effect of this compound Ca_ion Ca²⁺ KCa2 KCa2 Channel Ca_ion->KCa2 Activates K_ion K⁺ KCa2->K_ion K⁺ Efflux Blocked_KCa2 Blocked KCa2 Channel Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Normal_State Normal Neuronal Activity Hyperpolarization->Normal_State Maintains This compound This compound This compound->Blocked_KCa2 Blocks No_Efflux No K⁺ Efflux Blocked_KCa2->No_Efflux Hyperexcitation Neuronal Hyperexcitation Blocked_KCa2->Hyperexcitation Leads to Symptoms Convulsions, Paralysis, Death Hyperexcitation->Symptoms

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through several routes. A key feature is the construction of the azabicyclo[3.3.1]nonane core, which is often accomplished via a Robinson-Schöpf type reaction. Below is a generalized workflow based on published synthetic strategies.

Synthesis_Workflow cluster_core Azabicyclo[3.3.1]nonane Core Synthesis cluster_modification Side Chain Attachment and Modification cluster_final Final Assembly Start_Materials Glutaraldehyde, 3-Oxopentanedioic acid, Benzylamine Robinson_Schopf Robinson-Schöpf Reaction Start_Materials->Robinson_Schopf Bicyclic_Ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Robinson_Schopf->Bicyclic_Ketone Reduction Ketone Reduction Bicyclic_Ketone->Reduction Endo_ol 3-endo-ol intermediate Reduction->Endo_ol Coupling1 Coupling with 4-fluoro-3-propoxybenzotrifluoride Endo_ol->Coupling1 O_arylated O-arylated azabicycle Coupling1->O_arylated Debenzylation Debenzylation O_arylated->Debenzylation NH_free NH-free azabicycle Debenzylation->NH_free Cyanoethylation Reaction with Acrylonitrile NH_free->Cyanoethylation Cyanoethylamine Cyanoethylamine intermediate Cyanoethylation->Cyanoethylamine Oxidation Oxidation Cyanoethylamine->Oxidation Hydroxylamine Hydroxylamine intermediate Oxidation->Hydroxylamine Coupling2 Coupling with Chloropyridine derivative Hydroxylamine->Coupling2 This compound This compound Coupling2->this compound

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol for the Synthesis of the Azabicyclo[3.3.1]nonane Core:

A detailed, peer-reviewed protocol for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate, is available in Organic Syntheses. This procedure involves the reaction of benzylamine, sulfuric acid, glutaraldehyde, and acetonedicarboxylic acid in an aqueous medium. The reaction is temperature-controlled and proceeds over several hours. The product is then isolated through extraction and purification.

Electrophysiological Analysis of KCa2 Channel Modulation

The effect of this compound on KCa2 channels can be assessed using whole-cell patch-clamp electrophysiology on a heterologous expression system, such as HEK293 cells stably expressing the Tetranychus urticae KCa2 channel (TurKCa2).

Electrophysiology_Workflow Cell_Culture Culture HEK293 cells stably expressing TurKCa2 channels Patch_Pipette Prepare patch pipette with internal solution (e.g., K-gluconate based) Cell_Culture->Patch_Pipette Giga_Seal Form a gigaohm seal between the pipette and a single cell Patch_Pipette->Giga_Seal Whole_Cell Rupture the cell membrane to achieve whole-cell configuration Giga_Seal->Whole_Cell Record_Baseline Record baseline K⁺ currents in response to voltage steps Whole_Cell->Record_Baseline Apply_this compound Perfuse the cell with external solution containing this compound Record_Baseline->Apply_this compound Record_Effect Record K⁺ currents in the presence of this compound Apply_this compound->Record_Effect Data_Analysis Analyze the data to determine the inhibitory effect of this compound Record_Effect->Data_Analysis

Caption: Experimental workflow for electrophysiological analysis.

Methodology Outline:

  • Cell Culture: HEK293 cells stably transfected with the gene for the TurKCa2 channel are cultured under standard conditions.

  • Solution Preparation: Prepare an external bath solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose) and an internal pipette solution (e.g., containing potassium gluconate, MgCl₂, and EGTA).

  • Patch-Clamp Recording:

    • A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution.

    • A high-resistance "gigaohm" seal is formed between the pipette tip and the membrane of a selected cell.

    • The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.

    • The membrane potential is held at a set value (e.g., -80 mV), and voltage steps are applied to elicit K⁺ currents.

    • Baseline currents are recorded.

    • This compound is introduced into the external solution via a perfusion system.

    • Currents are recorded in the presence of this compound to observe any inhibition.

  • Data Analysis: The magnitude of the current inhibition by this compound is quantified to determine its potency (e.g., by calculating the IC₅₀).

Acaricidal Bioassay

The acaricidal activity of this compound can be evaluated against spider mites using a leaf disc spray method.

Methodology Outline:

  • Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMF) and then diluted with water containing a surfactant to create a series of test concentrations.

  • Mite Infestation: Adult female spider mites (Tetranychus urticae) are released onto the leaves of a host plant (e.g., kidney bean).

  • Application: The infested plants are sprayed with the test solutions.

  • Incubation: The treated plants are maintained in a controlled environment (e.g., 25°C, 65% humidity).

  • Mortality Assessment: The number of surviving mites is counted at specific time points (e.g., 24, 48, and 72 hours) after treatment to determine mortality rates.

  • Data Analysis: The mortality data is used to calculate the LC₅₀ (lethal concentration for 50% of the population).

Conclusion

This compound represents a significant advancement in acaricide development due to its novel mode of action targeting the KCa2 channel in spider mites. Its high efficacy, selectivity, and effectiveness against resistant mite populations, combined with a favorable toxicological profile, make it a valuable tool for modern agriculture. This technical guide provides a foundational understanding of this compound's chemical and biological properties, which is essential for researchers and professionals in the fields of pesticide science and drug development. Further research into its precise binding site on the KCa2 channel and the mechanisms of potential resistance will be critical for its long-term sustainable use.

References

Acynonapyr: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique N-pyridyloxy azabicycle core structure.[1][2][3][4] It exhibits high efficacy against spider mites of the Tetranychus and Panonychus genera, affecting all life stages.[1][2][3] Classified under Group 33 of the Insecticide Resistance Action Committee (IRAC), this compound's mode of action is the modulation of calcium-activated potassium channels (KCa2), a novel target for agricultural chemicals.[5][6][7] This distinct mechanism provides a valuable tool for managing resistance in mite populations.[7] this compound demonstrates a favorable safety profile, with high selectivity for mites over beneficial insects and low mammalian toxicity.[7][8] This guide provides an in-depth overview of the discovery, synthetic pathways, and biological activity of this compound.

Discovery and Lead Optimization

The discovery of this compound originated from research into cyclic amines with (hetero)aryl(oxy) moieties.[2][9] The initial lead compound, 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine, displayed weak acaricidal activity.[2] Structural optimization of this lead compound led to the identification of the N-pyridyloxy azabicycle as a unique and highly active core structure, culminating in the discovery of this compound.[1][2]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 1.

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-9-azabicyclo[3.3.1]nonane[10]
CAS Number 1332838-17-1[10]
Molecular Formula C₂₄H₂₆F₆N₂O₃[10]
Molecular Weight 504.5 g/mol [10]
Melting Point 77.2–78.8°C[11]
Acute Oral LD₅₀ (Rat) >2000 mg/kg[1][7]

Synthesis Pathways

Two primary synthetic pathways for this compound have been reported by Nippon Soda Co., Ltd.

Pathway 1: Synthesis via N-Hydroxylation of an NH-free Azabicycle

This pathway involves the initial construction of the azabicyclo[3.3.1]nonane core, followed by a series of functional group transformations to yield this compound.

Acynonapyr_Synthesis_Pathway_1 cluster_reagents reagents1 Glutaraldehyde, 3-Oxopentanedioic acid, Benzylamine (Mannich Reaction) reagents2 Ketone Reduction reagents3 Fluorobenzene (B45895) (4), Coupling reagents4 Debenzylation reagents5 Acrylonitrile (B1666552) reagents6 Oxidation reagents7 Chloropyridine (9), Coupling start Starting Materials ketone2 Bicyclic Ketone (2) start->ketone2 1 endo_ol3 3-endo-ol (3) ketone2->endo_ol3 2 arylated5 O-arylated Azabicycle (5) endo_ol3->arylated5 3 nh_free6 NH-free Azabicycle (6) arylated5->nh_free6 4 cyanoethylamine7 Cyanoethylamine (7) nh_free6->cyanoethylamine7 5 hydroxylamine8 Hydroxylamine (B1172632) (8) cyanoethylamine7->hydroxylamine8 6 acynonapyr1 This compound (1) hydroxylamine8->acynonapyr1 7

Caption: Synthesis of this compound via N-hydroxylation.

Experimental Protocol Overview (Pathway 1):

  • Formation of Bicyclic Ketone (2): Bicyclic ketone 2 is obtained via a Mannich reaction using glutaraldehyde, 3-oxopentanedioic acid, and benzylamine.[12]

  • Reduction to 3-endo-ol (3): Subsequent stereoselective reduction of the ketone yields 3-endo-ol 3.[12]

  • O-arylation to form (5): Coupling of 3 with fluorobenzene derivative 4 results in the O-arylated azabicycle 5.[12]

  • Debenzylation to NH-free Azabicycle (6): Removal of the benzyl (B1604629) protecting group from 5 affords the NH-free azabicycle 6.[12]

  • Formation of Cyanoethylamine (7): Reaction of 6 with acrylonitrile yields cyanoethylamine 7.[12]

  • Oxidation to Hydroxylamine (8): Oxidation of 7 leads to the formation of hydroxylamine 8.[12]

  • Final Coupling to this compound (1): Finally, coupling of 8 with chloropyridine 9 provides this compound (1).[12]

Pathway 2: Synthesis via Oxidation of an N-pyridyl Azabicycle

An alternative route to this compound involves the direct oxidation of an N-pyridyl substituted azabicycle.

Acynonapyr_Synthesis_Pathway_2 cluster_reagents reagents1 Chloropyridine (9), K₂CO₃, CH₃CN, reflux reagents2 m-CPBA, CH₂Cl₂ nh_free6_hcl NH-free Azabicycle HCl salt (6·HCl) azabicycle10 Azabicycle (10) nh_free6_hcl->azabicycle10 1 acynonapyr1 This compound (1) azabicycle10->acynonapyr1 2

Caption: Synthesis of this compound via oxidation.

Experimental Protocol Overview (Pathway 2):

  • Synthesis of Azabicycle (10): The hydrochloride salt of the NH-free azabicycle (6) is reacted with chloropyridine 9 in the presence of potassium carbonate in acetonitrile (B52724) under reflux to yield azabicycle 10.[12]

  • Oxidation to this compound (1): Azabicycle 10 is then oxidized with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) to afford this compound (1).[12] To a solution of azabicycle 10 (1.00 g, 2 mmol) in CH₂Cl₂ (10 mL), m-CPBA (approx. 65% purity, 0.81 g, 3 mmol) is added at room temperature. The mixture is stirred overnight, diluted with ethyl acetate, and washed sequentially with saturated aqueous Na₂S₂O₄, saturated aqueous NaHCO₃, and water. After drying over MgSO₄ and solvent removal, the residue is purified by silica (B1680970) gel chromatography to give this compound (1) (0.37 g, 37% yield).[12]

Spectroscopic Data

Selected ¹H-NMR data for this compound and key intermediates are provided in Table 2.

Table 2: Selected ¹H-NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference(s)
This compound (1) CDCl₃1.05–1.10 (q-like, 3H), 1.34–1.42 (m, 1.22H), 1.70–1.74 (m, 1.60H), 1.78–1.86 (m, 3.61H), 2.06–2.13 (m, 2.03H), [2.38–2.43 (m), 2.57–2.77 (m), total 3.52H], 3.56–3.59 (m, 2H), 3.96–4.00 (m, 2H), [4.64–4.68 (m), 4.91–4.95 (m), total 1H], 6.93 (d, J=12 Hz, 1H), 7.09–7.10 (m, 1H), 7.17 (d, J=12 Hz, 1H), [7.26 (d, J=6 Hz, 0.22H), 7.39 (d, J=12 Hz, 0.78H)], 7.85–7.89 (m, 1H), 8.49 (s, 1H)[11]
Azabicycle (10) CDCl₃1.03 (t, J=6 Hz, 3H), 1.54–1.57 (m, 1H), 1.63–1.66 (m, 2H), 1.75–1.85 (m, 4H), 1.87–1.91 (m, 2H), 2.44–2.48 (m, 2H), 2.61–2.69 (m, 1H), 3.95 (t, J=6 Hz, 2H), 4.36–4.40 (m, 1H), 4.82 (brs, 2H), 6.62 (d, J=12 Hz, 1H), 6.88 (d, J=12 Hz, 1H), 7.08 (s, 1H), 7.13 (d, J=6 Hz, 1H), 7.60 (d, J=12 Hz, 1H), 8.37 (s, 1H)[11]
O-arylated Azabicycle (5) CDCl₃1.06 (t, J=6 Hz, 3H), 1.21–1.24 (m, 2H), 1.50–1.52 (m, 1H), 1.66–1.70 (m, 2H), 1.83–1.87 (m, 2H), 1.95–2.00 (m, 2H), 2.43–2.54 (m, 3H), 3.03 (brs, 2H), 3.82 (s, 2H), 3.97 (t, J=6 Hz, 2H), 4.74–4.78 (m, 1H), 6.94 (d, J=12 Hz, 1H), 7.08 (s, 1H), 7.16 (d, J=12 Hz, 1H), 7.23 (t, J=9 Hz, 1H), 7.31 (t, J=6 Hz, 1H), 7.35 (t, J=6 Hz, 2H)[11]

Biological Activity and Mode of Action

This compound is a potent and selective acaricide against spider mites.[8] It is effective against all developmental stages, with particularly high efficacy against larvae and adults.[8]

Acaricidal Spectrum and Efficacy

This compound demonstrates high activity against spider mites of the Tetranychus and Panonychus genera.[11] However, it shows insufficient activity against rust and broad mites, highlighting its high selectivity.[8]

Table 3: Acaricidal Activity of this compound and a Lead Compound

CompoundTarget MiteActivity (LC₉₀, ppm)Reference(s)
This compound (1) Tetranychus urticae++++ (≤2)[11]
Panonychus citri++++ (≤2)[11]
Lead Compound (11) Tetranychus urticae+ (31 < LC₉₀ ≤ 125)[11]
Panonychus citri+ (31 < LC₉₀ ≤ 125)[11]

Activity Ranking: ++++ (Highly Active) to - (Inactive)

Mode of Action: KCa2 Channel Modulation

This compound's novel mode of action is the modulation of calcium-activated potassium channels (KCa2).[8][12] It acts as an inhibitor of these channels in spider mites, leading to the blockage of potassium ion flow.[12] This disruption of neuronal function causes symptoms such as convulsions and impaired mobility, ultimately resulting in the death of the mite.[8][12] Electrophysiological studies have shown that this compound effectively blocks the Tetranychus urticae KCa2 (TurKCa2) channel with a pEC₅₀ value of 6.78 ± 0.21 (165 nM).[12] Importantly, this compound exhibits low activity against mammalian KCa2 channels, contributing to its favorable safety profile.[8][12]

Acynonapyr_Mode_of_Action cluster_neuron Mite Neuron KCa2 KCa2 Channel K_ion K⁺ Ions KCa2->K_ion Allows Efflux Blockage Blockage of K⁺ Efflux KCa2->Blockage Membrane_Potential Membrane Hyperpolarization K_ion->Membrane_Potential Leads to Ca_ion Ca²⁺ Ions Ca_ion->KCa2 Activates Normal_Function Normal Neuronal Function Membrane_Potential->Normal_Function Maintains This compound This compound This compound->KCa2 Inhibits Depolarization Membrane Depolarization Blockage->Depolarization Causes Convulsions Convulsions & Paralysis Depolarization->Convulsions Leads to Death Mite Death Convulsions->Death

Caption: this compound's inhibitory action on mite KCa2 channels.

Conclusion

This compound represents a significant advancement in acaricide development, offering a novel mode of action for the effective control of spider mites. Its high efficacy, selectivity, and favorable safety profile make it a valuable component of integrated pest management (IPM) and resistance management strategies. The synthetic pathways detailed herein provide a foundation for further research and development of this important class of agricultural chemicals.

References

Acynonapyr's Mechanism of Action on KCa2 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide demonstrating high efficacy and selectivity against spider mites, including populations resistant to existing pesticides.[1][2][3][4] Its unique mode of action involves the targeting of calcium-activated potassium (KCa2) channels, a departure from conventional acaricide mechanisms.[1][2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound on KCa2 channels, with a focus on the electrophysiological evidence, putative mechanisms of inhibition, and the experimental protocols utilized in its characterization. The primary target of this compound has been identified as the KCa2 channel in the two-spotted spider mite, Tetranychus urticae (TurKCa2).[1][3] Electrophysiological studies have demonstrated that this compound is a potent inhibitor of these channels, leading to neuronal hyperexcitability, convulsions, and eventual mortality in spider mites.[1][2][3] A key feature of this compound is its remarkable selectivity for invertebrate KCa2 channels over their mammalian counterparts, contributing to its favorable safety profile.[1][2][3] This document synthesizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling pathways and experimental workflows.

Introduction to KCa2 Channels and this compound

Small-conductance calcium-activated potassium (KCa2), or SK, channels are a family of ion channels that are gated by intracellular calcium ions (Ca²⁺). In the nervous system, the influx of Ca²⁺ during an action potential leads to the opening of KCa2 channels. The subsequent efflux of potassium ions (K⁺) hyperpolarizes the neuronal membrane, contributing to the afterhyperpolarization (AHP) phase and thereby regulating neuronal firing frequency.

This compound is a recently developed acaricide with a novel mode of action, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 33 compound, a modulator of calcium-activated potassium channels.[1][4] Its chemical structure features a unique azabicyclic ring and an oxyamine moiety.[1] The primary target of this compound is the KCa2 channel in spider mites, leading to the disruption of normal nerve function.[1][3]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory effect of this compound on Tetranychus urticae KCa2 (TurKCa2) channels has been quantified using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the channel. The key quantitative metric for its potency is the half-maximal effective concentration (EC₅₀) or its logarithmic transformation, pEC₅₀.

CompoundTarget ChannelExperimental SystempEC₅₀ (-log M)EC₅₀ (nM)Reference
This compoundTetranychus urticae KCa2 (TurKCa2)Stably expressed in HEK293 cells6.78 ± 0.21165[3]
This compoundMammalian KCa2 channelsNot specifiedLittle activity at high concentrations-[1][3]
ApaminTetranychus urticae KCa2 (TurKCa2)Stably expressed in HEK293 cellsWeak inhibitory activity-[1][3]
NS309 (activator)Tetranychus urticae KCa2 (TurKCa2)Stably expressed in HEK293 cellsDid not activate-[1][3]

Mechanism of Action: Inhibition of K⁺ Flow

This compound's primary mechanism of action is the inhibition of potassium ion flow through the TurKCa2 channels.[1][3] By blocking this outward potassium current, this compound prevents the repolarization and hyperpolarization of the neuronal membrane following an action potential. This disruption leads to a state of hyperexcitability, manifesting as convulsions and impaired mobility in the spider mites, ultimately resulting in death.[1][3]

The precise nature of this inhibition, whether through direct pore blockage or allosteric modulation, has not been definitively elucidated in the public domain. Allosteric modulators bind to a site on the channel distinct from the ion pore, inducing a conformational change that alters channel activity. In contrast, pore blockers physically occlude the channel pore, preventing ion passage. The classification of this compound as a "modulator" by IRAC suggests the possibility of an allosteric mechanism. Further research into this compound's effect on channel gating kinetics and its interaction with known pore blockers is required to clarify this aspect of its mechanism.

Experimental Protocols

The characterization of this compound's effect on TurKCa2 channels relies heavily on the whole-cell patch-clamp technique. The following is a detailed, representative protocol based on standard practices for recording KCa2 channel activity in heterologous expression systems.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Transfection: HEK293 cells are stably transfected with a mammalian expression vector containing the coding sequence for the Tetranychus urticae KCa2 channel (TurKCa2). Selection of stably transfected cells is achieved through the use of an appropriate antibiotic resistance marker.

Electrophysiology: Whole-Cell Patch-Clamp
  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., 1 µM) to activate the KCa2 channels. The pH is adjusted to 7.2 with KOH.

  • Recording:

    • Coverslips with adherent HEK293 cells expressing TurKCa2 are placed in a recording chamber on the stage of an inverted microscope and perfused with the extracellular solution.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution are used for recording.

    • A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

    • Currents are recorded using a patch-clamp amplifier. Data is filtered and digitized for analysis.

  • Voltage Protocol:

    • To measure the effect of this compound, a voltage ramp protocol is applied. The membrane potential is held at a holding potential (e.g., -80 mV) and then ramped to a depolarized potential (e.g., +80 mV) over a set duration (e.g., 200 ms).

    • The current elicited during the voltage ramp is recorded under control conditions and then after the application of varying concentrations of this compound to the bath solution.

Visualizations: Signaling Pathways and Workflows

KCa2 Channel Activation and Inhibition Pathway

KCa2_Pathway cluster_neuron Neuron cluster_inhibition Inhibition by this compound AP Action Potential Ca_Influx Ca²⁺ Influx (via VGCCs) AP->Ca_Influx Ca_Increase Increased [Ca²⁺]i Ca_Influx->Ca_Increase KCa2 KCa2 Channel (TurKCa2) Ca_Increase->KCa2 Activates K_Efflux K⁺ Efflux KCa2->K_Efflux Blocked_K_Efflux Blocked K⁺ Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Firing_Regulation Regulation of Neuronal Firing Hyperpolarization->Firing_Regulation This compound This compound This compound->KCa2 Inhibits Hyperexcitability Neuronal Hyperexcitability

Caption: Signaling pathway of KCa2 channel activation and its inhibition by this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Stable Transfection with TurKCa2 Channel DNA Cell_Culture->Transfection Selection Selection of Stably Expressing Cells Transfection->Selection Patch_Clamp Whole-Cell Patch-Clamp Selection->Patch_Clamp Control_Recording Record Baseline Current (Voltage Ramp Protocol) Patch_Clamp->Control_Recording Acynonapyr_Application Apply this compound (Varying Concentrations) Control_Recording->Acynonapyr_Application Test_Recording Record Current in Presence of this compound Acynonapyr_Application->Test_Recording Data_Analysis Analyze Current Inhibition Test_Recording->Data_Analysis Dose_Response Construct Dose-Response Curve Data_Analysis->Dose_Response pEC50_Calculation Calculate pEC₅₀ Dose_Response->pEC50_Calculation

Caption: Experimental workflow for characterizing this compound's effect on TurKCa2 channels.

Conclusion and Future Directions

This compound represents a significant advancement in acaricide development due to its novel mode of action targeting KCa2 channels. Its high potency against spider mite channels and selectivity over mammalian counterparts make it a valuable tool for resistance management and integrated pest management programs. While its inhibitory effect on potassium flow through TurKCa2 channels is well-established, further research is warranted to fully elucidate the molecular details of its mechanism. Key areas for future investigation include:

  • Determining the precise binding site of this compound on the TurKCa2 channel through site-directed mutagenesis and structural biology studies.

  • Clarifying whether this compound acts as a pore blocker or an allosteric modulator by examining its effects on single-channel gating kinetics (e.g., open probability, mean open time) and its interaction with known KCa2 channel ligands.

  • Investigating the molecular basis for its high selectivity for invertebrate over mammalian KCa2 channels.

A deeper understanding of these aspects will not only enhance our knowledge of this compound's mode of action but also facilitate the rational design of future selective and effective crop protection agents.

References

Acynonapyr: A Technical Guide to its Novel Mode of Action as an IRAC Group 33 Acaricide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., representing a unique chemical class with a distinct mode of action.[1][2][3] Classified by the Insecticide Resistance Action Committee (IRAC) under Group 33, this compound targets calcium-activated potassium channels (KCa2), a novel site for insecticides and acaricides.[1][2][3][4][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, physiological effects, and the experimental evidence supporting its classification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new pest control agents.

Introduction: A Novel Acaricide

This compound is distinguished by its unique azabicyclic ring and oxyamine structure.[1][2][3] It demonstrates high efficacy and selectivity against spider mites of the Tetranychus and Panonychus genera, affecting all life stages, including eggs.[6][7] A key advantage of this compound is its minimal impact on beneficial insects and natural enemies, making it a suitable component for Integrated Pest Management (IPM) programs.[1][2][3][6] Its novel mode of action also makes it a valuable tool for managing resistance in spider mite populations that have developed tolerance to other classes of acaricides.[2][3][6]

Core Mechanism of Action: Modulation of Calcium-Activated Potassium Channels (KCa2)

The primary mode of action of this compound is the negative modulation of calcium-activated potassium channels (KCa2).[5][6] These channels play a crucial role in regulating the action potentials of nerve cells.[5]

This compound acts as an inhibitor of these KCa2 channels in spider mites, disrupting the normal flow of potassium ions.[1][2][3] This inhibition leads to hyperexcitation of the nervous system, resulting in characteristic neurological symptoms such as convulsions, impaired mobility, and ultimately, the death of the mite.[1][2][3][5][6]

Signaling Pathway of this compound's Action

The following diagram illustrates the molecular interaction and resulting physiological effects of this compound on a spider mite neuron.

cluster_neuron Spider Mite Neuron cluster_acynonapyr_action This compound Intervention Ca2_ion Intracellular Ca²⁺ KCa2 KCa2 Channel (TurKCa2) Ca2_ion->KCa2 Activates K_ion_out K⁺ Ion Efflux KCa2->K_ion_out Allows Blocked_KCa2 Blocked KCa2 Channel Hyperpolarization Membrane Hyperpolarization (Neuron at Rest) K_ion_out->Hyperpolarization Leads to This compound This compound This compound->Blocked_KCa2 Inhibits No_K_efflux Inhibited K⁺ Efflux Blocked_KCa2->No_K_efflux Prevents Hyperexcitation Hyperexcitation & Convulsions No_K_efflux->Hyperexcitation Causes Death Mite Death Hyperexcitation->Death Results in

Caption: Molecular mechanism of this compound on spider mite KCa2 channels.

Experimental Evidence and Protocols

The mode of action of this compound has been elucidated through electrophysiological studies.[1][2][3] A key experiment involved whole-cell patch-clamp recordings on HEK293 cells stably expressing the calcium-activated potassium channel from the two-spotted spider mite, Tetranychus urticae (TurKCa2).[1]

Experimental Workflow: Whole-Cell Patch-Clamp Assay

The following diagram outlines the workflow for the electrophysiological experiments that determined the inhibitory activity of this compound.

start Start cell_culture Culture HEK293 cells stably expressing TurKCa2 channels start->cell_culture patch_clamp Perform whole-cell patch-clamp recordings cell_culture->patch_clamp control Record baseline TurKCa2 current patch_clamp->control application Apply this compound at varying concentrations control->application record_inhibition Record inhibition of TurKCa2 current application->record_inhibition dose_response Generate concentration-response curve record_inhibition->dose_response calculate_pec50 Calculate pEC₅₀ value dose_response->calculate_pec50 end End calculate_pec50->end

Caption: Workflow for electrophysiological analysis of this compound.

Detailed Experimental Protocol

Objective: To determine the inhibitory effect of this compound on Tetranychus urticae calcium-activated potassium channels (TurKCa2).

Cell Line: HEK293 cells stably expressing the TurKCa2 channel.[1]

Method: Whole-cell patch-clamp recording.[1]

Procedure:

  • HEK293 cells expressing TurKCa2 are cultured under standard conditions.

  • For electrophysiological recordings, cells are transferred to a recording chamber on the stage of an inverted microscope.

  • The whole-cell configuration of the patch-clamp technique is established using a glass micropipette.

  • Membrane currents are recorded during a voltage ramp from -80 mV to +80 mV to measure channel conductance.[1]

  • Baseline TurKCa2 currents are established under control conditions.

  • This compound, dissolved in an appropriate solvent, is applied to the cells at various concentrations.

  • The effect of this compound on the TurKCa2 current is recorded and measured.

  • The inhibition of the current is plotted against the concentration of this compound to generate a concentration-response curve.

  • The half-maximal effective concentration (EC₅₀) is determined from this curve, and the pEC₅₀ (-log of the EC₅₀) is calculated.

Quantitative Data

The inhibitory potency of this compound against the TurKCa2 channel has been quantified as follows:

ParameterValueSpeciesExperimental SystemReference
pEC₅₀ 6.78 ± 0.21Tetranychus urticaeHEK293 cells expressing TurKCa2[1]
EC₅₀ 165 nMTetranychus urticaeHEK293 cells expressing TurKCa2[1]

Selectivity and Safety Profile

A crucial aspect of this compound is its high selectivity for spider mite KCa2 channels over their mammalian counterparts.[1][2][3] Electrophysiological studies have demonstrated that this compound has little activity against mammalian calcium-activated potassium channels, which contributes to its favorable safety profile for non-target organisms.[1][2][3]

Conclusion

This compound's mode of action as a negative modulator of calcium-activated potassium channels (KCa2) places it in a unique position within the landscape of available acaricides. This novel mechanism, classified as IRAC Group 33, provides an effective solution for controlling spider mite populations, particularly those resistant to other chemical classes. The high selectivity of this compound for its target pest, coupled with a favorable safety profile, underscores its potential as a valuable tool in modern agriculture and integrated pest management strategies. The detailed understanding of its molecular target and the availability of robust experimental protocols will further aid in the development of future pest control solutions.

References

Toxicological Profile of Acynonapyr in Invertebrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., demonstrating high efficacy against spider mites. Its unique mode of action, targeting the calcium-activated potassium channels (KCa2) of this specific pest group, positions it as a valuable tool in integrated pest management (IPM) and resistance management strategies.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound in invertebrates, with a focus on its mode of action, effects on non-target organisms, and the experimental protocols used for its evaluation. While this compound is characterized by its high selectivity for spider mites and is reported to have minimal impact on beneficial insects and natural enemies, this document aims to consolidate the publicly available data to inform researchers and professionals in the field.[1][2]

Introduction to this compound

This compound is a revolutionary acaricide distinguished by its unique chemical structure, which includes an azabicyclic ring and an oxyamine moiety.[1][2] This compound represents the first agricultural chemical to selectively target calcium-activated potassium channels (KCa2), earning it a classification as a Group 33 insecticide by the Insecticide Resistance Action Committee (IRAC).[1][2] Its primary application is the control of spider mites across all developmental stages in a variety of agricultural settings, including fruit trees, vegetables, tea plants, and ornamental flowers.[1]

Mode of Action

The insecticidal activity of this compound stems from its ability to modulate the function of calcium-activated potassium channels (KCa2) in spider mites.[1][2] These channels play a crucial role in regulating the signal frequency in neurons.[1][3] this compound acts as an inhibitor of these channels, disrupting the normal flow of potassium ions.[1] This disruption leads to abnormal excitation of nerve cells within the mites, resulting in observable neurological symptoms such as convulsions and impaired mobility, which ultimately lead to mortality.[1][3] Electrophysiological studies have confirmed that this compound effectively blocks the KCa2 channels of the two-spotted spider mite, Tetranychus urticae.[1][3] A significant aspect of this compound's safety profile is its low activity against mammalian KCa2 channels, contributing to its high selective toxicity.[1][3]

cluster_Neuron Invertebrate Neuron cluster_effect Toxicological Effect This compound This compound KCa2 Calcium-Activated Potassium Channel (KCa2) This compound->KCa2 K_ion K+ Ions KCa2->K_ion Allows Efflux Convulsions Convulsions & Impaired Mobility KCa2->Convulsions Disrupted Regulation MembranePotential Membrane Potential K_ion->MembranePotential Hyperpolarizes Ca_ion Ca2+ Ions Ca_ion->KCa2 Activates ActionPotential Action Potential Firing MembranePotential->ActionPotential Regulates Neurotransmission Normal Neurotransmission ActionPotential->Neurotransmission Mortality Mortality Convulsions->Mortality

Caption: Mode of action of this compound on invertebrate neurons.

Toxicological Profile in Non-Target Invertebrates

This compound is reported to have a favorable safety profile with minimal impact on non-target organisms, including beneficial insects.[1][2] However, comprehensive quantitative data from regulatory submissions is not widely available in the public domain. The following tables summarize the expected toxicological endpoints for key non-target invertebrates, based on standard testing protocols.

Aquatic Invertebrates

Table 1: Acute and Chronic Toxicity of this compound to Daphnia magna

Test TypeDurationEndpointValue (mg/L)Source
Acute48 hoursEC50 (Immobilisation)Data not publicly availableExpected from regulatory submission
Chronic21 daysNOEC (Reproduction)Data not publicly availableExpected from regulatory submission
Terrestrial Invertebrates

Table 2: Acute Toxicity of this compound to Honey Bees (Apis mellifera)

Exposure RouteDurationEndpointValue (µg a.i./bee)Source
Oral48 hoursLD50Data not publicly availableExpected from regulatory submission
Contact48 hoursLD50Data not publicly availableExpected from regulatory submission

Table 3: Acute and Chronic Toxicity of this compound to Earthworms (Eisenia fetida)

Test TypeDurationEndpointValue (mg a.i./kg soil)Source
Acute14 daysLC50Data not publicly availableExpected from regulatory submission
Chronic56 daysNOEC (Reproduction)Data not publicly availableExpected from regulatory submission

Table 4: Toxicity of this compound to Other Non-Target Arthropods

SpeciesTest TypeEndpointEffectSource
Predatory Mite (Typhlodromus pyri)Laboratory ResidualLR50, ER50Data not publicly availableExpected from regulatory submission
Parasitoid Wasp (Aphidius rhopalosiphi)Laboratory ResidualLR50, ER50Data not publicly availableExpected from regulatory submission
Ground Beetle (Poecilus cupreus)LaboratoryLR50, ER50Data not publicly availableExpected from regulatory submission

Experimental Protocols

The toxicological data for this compound is expected to be generated following standardized and internationally recognized guidelines to ensure data quality and comparability for regulatory risk assessments.

Aquatic Invertebrate Toxicity Testing

The acute immobilisation test with Daphnia magna is a standard first-tier test for aquatic invertebrates.

  • Guideline: OECD Guideline for the Testing of Chemicals, No. 202.[4][5][6]

  • Test Organism: Daphnia magna, neonates (<24 hours old).

  • Test Duration: 48 hours.

  • Test Conditions: Static or semi-static exposure in a defined medium at a constant temperature (e.g., 20 ± 1°C) and photoperiod (e.g., 16h light: 8h dark).

  • Endpoint: The primary endpoint is the median effective concentration (EC50) that causes immobilisation of 50% of the daphnids. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[4][6] Observations are typically made at 24 and 48 hours. The No Observed Effect Concentration (NOEC) is also determined.[4]

Start Start Culture Culture Daphnia magna (<24h old neonates) Start->Culture Prepare Prepare Test Solutions (this compound concentrations & control) Culture->Prepare Expose Expose Daphnids (48 hours) Prepare->Expose Observe24 Observe Immobilisation (24 hours) Expose->Observe24 Observe48 Observe Immobilisation (48 hours) Observe24->Observe48 Analyze Data Analysis (EC50, NOEC) Observe48->Analyze End End Analyze->End

Caption: Experimental workflow for Daphnia magna acute immobilisation test.

Terrestrial Invertebrate Toxicity Testing
  • Guidelines: OECD Guidelines for the Testing of Chemicals, No. 213 (Oral) and 214 (Contact).[7][8][9][10]

  • Test Organism: Young adult worker honey bees (Apis mellifera).

  • Oral Toxicity (OECD 213): Bees are starved for a short period and then provided with a sucrose (B13894) solution containing a range of concentrations of the test substance. The endpoint is the median lethal dose (LD50) in µg of active ingredient per bee, typically assessed at 24 and 48 hours.[9]

  • Contact Toxicity (OECD 214): A precise volume of the test substance in a suitable solvent is applied topically to the dorsal thorax of anesthetized bees. The endpoint is the LD50 in µg of active ingredient per bee, assessed at 24 and 48 hours.[7]

  • Guidelines: OECD Guidelines for the Testing of Chemicals, No. 207 (Acute) and 222 (Reproduction).[3][11][12][13][14]

  • Test Organism: Adult earthworms (Eisenia fetida or Eisenia andrei) with a clitellum.[3][12]

  • Acute Toxicity (OECD 207): Earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil for 14 days. The endpoint is the median lethal concentration (LC50) in mg of active ingredient per kg of dry soil.[3][11]

  • Chronic Toxicity (OECD 222): This reproduction test exposes adult earthworms to the test substance in artificial soil for 8 weeks. The endpoints include mortality of the parent generation and effects on reproduction, such as the number of cocoons and juveniles produced. The No Observed Effect Concentration (NOEC) for reproduction is determined.[3]

  • Guidelines: International Organisation for Biological Control (IOBC)/West Palaearctic Regional Section (WPRS) guidelines.[1][15][16][17][18][19][20][21][22]

  • Test Organisms: A range of beneficial arthropods are tested, including predatory mites (e.g., Typhlodromus pyri), parasitoid wasps (e.g., Aphidius rhopalosiphi), and ground-dwelling predators (e.g., Poecilus cupreus).[16][18][23][19][20]

  • Methodology: Testing is typically conducted in a tiered approach, starting with laboratory "worst-case" scenarios on inert surfaces (e.g., glass plates) or plant material.[18][20] Endpoints include lethal effects (e.g., LR50 - lethal rate) and sub-lethal effects on reproduction or predatory/parasitic capacity (e.g., ER50 - effective rate).[18][20]

Conclusion

This compound represents a significant advancement in acaricide technology due to its novel mode of action and high selectivity for spider mites. The available information strongly suggests a favorable ecotoxicological profile with minimal risk to non-target invertebrates. However, for a comprehensive quantitative risk assessment, access to the detailed data from regulatory submission dossiers is necessary. The experimental protocols for generating such data are well-established and follow international guidelines, ensuring a high standard of evaluation for the protection of beneficial invertebrate species. Further research and the publication of regulatory findings will continue to refine our understanding of the toxicological profile of this promising new active ingredient.

References

Foundational Research on Acynonapyr's Azabicyclic Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique azabicyclic ring structure and its mode of action as a calcium-activated potassium (KCa2) channel modulator.[1][2][3][4] This technical guide provides an in-depth exploration of the foundational research concerning this compound's core azabicyclic structure, its synthesis, biological activity, and the experimental protocols used for its characterization. Quantitative data on its efficacy and detailed methodologies for its synthesis and electrophysiological analysis are presented to support further research and development in this area.

Introduction

Spider mites, belonging to the genera Tetranychus and Panonychus, are significant agricultural pests due to their rapid reproduction and the swift development of resistance to existing acaricides.[1][5] The development of novel acaricides with unique modes of action is crucial for effective pest management. This compound, with its distinct N-pyridyloxy azabicycle core, represents a significant advancement in this field.[6] It is the first agricultural chemical to be classified by the Insecticide Resistance Action Committee (IRAC) in Group 33, which targets calcium-activated potassium (KCa2) channels.[1][7][8] This novel mode of action provides a valuable tool for managing acaricide resistance.[1][3]

This compound exhibits high selectivity, potently targeting spider mites at all developmental stages while having minimal impact on beneficial insects and mammals, making it a suitable component of Integrated Pest Management (IPM) programs.[1][3][4] This high selectivity is attributed to its specific action on mite KCa2 channels, with little to no activity on their mammalian counterparts.[1][3]

Synthesis of the Azabicyclic Core

The characteristic 9-azabicyclo[3.3.1]nonane core of this compound is fundamental to its acaricidal activity. The primary and most efficient method for constructing this bridged bicyclic system is a variation of the Robinson-Schöpf reaction. This biomimetic process assembles the bicyclic framework in a one-pot synthesis.

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol outlines the synthesis of a key precursor to the this compound azabicyclic core.

Materials:

Procedure:

  • Reaction Setup: In a jacketed, round-bottomed flask equipped with a mechanical stirrer and a temperature probe, add water and benzylamine. Cool the reactor jacket to 0–10 °C.

  • Acidification: Slowly add 18% sulfuric acid over 1 hour while maintaining the internal temperature at 4–8 °C.

  • Addition of Reagents: While maintaining a temperature of <5 °C, add 50% glutaraldehyde followed by 1,3-acetonedicarboxylic acid.

  • Condensation: Add 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.

  • Work-up:

    • Adjust the pH of the solution to 2 with 18% sulfuric acid.

    • Extract the aqueous solution with MTBE (3 x 80 mL). Discard the organic layers.

    • To the aqueous layer, add n-heptane and silica gel.

    • Adjust the pH to 8 with 20% sodium carbonate solution.

  • Isolation:

    • Filter the mixture and wash the filter cake with heptane.

    • Separate the layers of the combined filtrate.

    • Dry the organic layer with Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by silica gel chromatography to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

This protocol is a synthesized representation of procedures described in the literature.

Biological Activity and Mode of Action

This compound's mode of action is the inhibition of potassium ion flow through KCa2 channels in spider mites.[1][3][4] This disruption of neuronal signaling leads to symptoms such as convulsions and impaired mobility, ultimately resulting in the death of the mite.[1][3] Electrophysiological studies have confirmed that this compound is a potent blocker of the Tetranychus urticae KCa2 channel (TurKCa2).[1]

Quantitative Acaricidal Activity

The efficacy of this compound and its analogs has been quantified against key spider mite species. The data presented in Table 1 highlights the structure-activity relationships, demonstrating the importance of the azabicyclic core and specific substitutions for potent acaricidal activity.

Compound NumberR Group / Structural VariationTarget SpeciesLC50 (ppm)
This compound (1) 2-propoxy-4-(trifluoromethyl)phenoxyTetranychus urticae0.33
Panonychus citri0.29
11 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidineTetranychus urticae>100
Panonychus citri>100
12 4-[4-(trifluoromethoxy)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidineTetranychus urticae>100
Panonychus citri>100
22 3-endo-[4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2-pyridyloxy]-9-azabicyclo[3.3.1]nonaneTetranychus urticae1.3
Panonychus citri1.1
24 3-endo-[2-ethoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2-pyridyloxy]-9-azabicyclo[3.3.1]nonaneTetranychus urticae0.38
Panonychus citri0.28
25 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2-pyridyloxy]-9-azabicyclo[3.3.1]nonane (this compound)Tetranychus urticae0.33
Panonychus citri0.29
38 8-exo-[2-propoxy-4-(trifluoromethyl)phenoxy]-3-[5-(trifluoromethyl)-2-pyridyloxy]-3-azabicyclo[3.2.1]octaneTetranychus urticae0.08
Panonychus citri0.07
39 8-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-3-[5-(trifluoromethyl)-2-pyridyloxy]-3-azabicyclo[3.2.1]octaneTetranychus urticae>100
Panonychus citri>100

Data compiled from multiple sources.[5]

Experimental Protocols: Electrophysiological Analysis

The characterization of this compound's effect on the TurKCa2 channel was achieved using the whole-cell patch-clamp technique on HEK293 cells heterologously expressing the channel.

Whole-Cell Patch-Clamp Protocol for TurKCa2 Channel

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Transfect the HEK293 cells with a plasmid containing the cDNA for the Tetranychus urticae KCa2 (TurKCa2) channel using a suitable transfection reagent. A co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify successfully transfected cells.

  • Plate the transfected cells onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

  • Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Under visual control, approach a fluorescently labeled cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply voltage ramps (e.g., from -80 mV to +80 mV) to elicit channel currents.

  • Apply this compound and other test compounds to the bath via the perfusion system and record the effect on the channel currents.

4. Data Analysis:

  • Record and analyze the currents using appropriate software (e.g., pCLAMP).

  • Measure the current amplitude at a specific voltage before and after compound application.

  • Construct concentration-response curves and calculate the pEC50 or IC50 values.

This protocol is a representative methodology based on standard practices and information from the cited literature.

Visualizations

Synthesis Workflow of the Azabicyclic Core

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Robinson-Schöpf Reaction cluster_intermediate Key Intermediate cluster_final_steps Further Modification Glutaraldehyde Glutaraldehyde Reaction One-pot Condensation Glutaraldehyde->Reaction AcetoneDicarboxylicAcid 1,3-Acetonedicarboxylic Acid AcetoneDicarboxylicAcid->Reaction Benzylamine Benzylamine Benzylamine->Reaction Ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Reaction->Ketone Reduction Reduction Ketone->Reduction Functionalization Functionalization Reduction->Functionalization This compound This compound Functionalization->this compound This compound

Caption: Synthesis workflow for this compound's azabicyclic core.

Signaling Pathway of this compound's Mode of Action

Mode_of_Action This compound This compound KCa2 Spider Mite KCa2 Channel This compound->KCa2 Binds to and inhibits K_flow K+ Ion Flow Blocked KCa2->K_flow Membrane_Potential Altered Membrane Potential K_flow->Membrane_Potential Neuronal_Hyperexcitation Neuronal Hyperexcitation Membrane_Potential->Neuronal_Hyperexcitation Symptoms Convulsions & Paralysis Neuronal_Hyperexcitation->Symptoms Mortality Mite Mortality Symptoms->Mortality

Caption: this compound's inhibitory action on the KCa2 signaling pathway.

Experimental Workflow for Electrophysiological Analysis

Electrophysiology_Workflow Cell_Culture HEK293 Cell Culture Transfection Transfection with TurKCa2 Channel cDNA Cell_Culture->Transfection Plating Plating on Coverslips Transfection->Plating Recording_Setup Mount in Recording Chamber Plating->Recording_Setup Patching Whole-Cell Patch Clamp Recording_Setup->Patching Data_Acquisition Record Baseline Currents Patching->Data_Acquisition Compound_Application Apply this compound Data_Acquisition->Compound_Application Data_Recording Record Post-Application Currents Compound_Application->Data_Recording Analysis Data Analysis (IC50/pEC50 Calculation) Data_Recording->Analysis

Caption: Workflow for the electrophysiological analysis of this compound.

Conclusion

The foundational research on this compound's azabicyclic ring has established it as a potent and selective acaricide with a novel mode of action. The synthesis of its core structure is well-understood, and its biological activity has been thoroughly characterized through electrophysiological studies. This technical guide provides a comprehensive overview of this foundational work, offering researchers and drug development professionals the necessary information to build upon this knowledge for the creation of new and improved pest management solutions. The unique properties of the azabicyclic core of this compound present a promising scaffold for future derivatization and optimization in the pursuit of next-generation acaricides.

References

Preliminary Efficacy of Acynonapyr: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., characterized by its unique azabicyclic ring and oxyamine structure.[1] It represents a new class of pesticides, targeting the calcium-activated potassium (KCa2) channels in spider mites, a mode of action classified as Group 33 by the Insecticide Resistance Action Committee (IRAC).[1][2][3] This distinct mechanism provides a valuable tool for resistance management in mite control.[1][2] Preliminary studies have demonstrated its high efficacy against economically significant spider mite species, particularly those in the Tetranychus and Panonychus genera, across all life stages.[1][2][3][4] Furthermore, this compound exhibits a high degree of selectivity, with minimal impact on beneficial insects and natural enemies, making it a promising candidate for Integrated Pest Management (IPM) programs.[1][2]

Core Requirements

Data Presentation: Quantitative Efficacy Data

The following tables summarize the available quantitative data from preliminary studies on the efficacy of this compound against key spider mite species.

Table 1: Laboratory Bioassay Efficacy of this compound against Adult Female Spider Mites

SpeciesParameterValueSource
Tetranychus urticaepEC506.78 ± 0.21[1]
EC50165 nM[1]

Table 2: Acaricidal Activity of this compound Against Various Spider Mite Species (Qualitative)

SpeciesActivity Level (LC90 in ppm)Source
Tetranychus urticae++++ (≤ 2)[4]
Tetranychus kanzawai++++ (≤ 2)[4]
Panonychus citri++++ (≤ 2)[4]
Acaricide-Resistant StrainsEffective[1][2]

Activity Level Key: ++++ (LC90 ≤ 2 ppm), +++ (2 < LC90 ≤ 8 ppm), ++ (8 < LC90 ≤ 31 ppm), + (31 < LC90 ≤ 125 ppm), - (LC90 > 125 ppm)

Table 3: Efficacy of this compound Against Different Life Stages of Tetranychus urticae and Panonychus citri

SpeciesLife StageEfficacySource
Tetranychus urticaeEggs, Larvae, Nymphs, AdultsGood Activity[4]
Panonychus citriEggs, Larvae, Nymphs, AdultsGood Activity[4]

Table 4: Residue Levels of this compound and its Metabolites in U.S. Field Trials

CropAnalyteMaximum Residue (ppm)
Almond (Nutmeat) This compound & Metabolites<0.01
Almond (Hulls) This compound1.590
AP0.3364
AP-20.0579
AY0.3433
AY-1-Glc0.0383
Citrus (Orange, whole fruit) This compound0.0391
AP0.0830
AP-20.0172
AY0.0564
AY-1-Glc0.0222
Pome Fruit (Apple, whole fruit) This compound0.0784
AP0.0355
AP-20.0230
AY0.0188

Data sourced from EPA registration filing. Metabolites are designated as AP, AP-2, AY, and AY-1-Glc.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

1. Laboratory Bioassay for Acaricidal Activity

  • Objective: To determine the concentration-dependent mortality of spider mites upon exposure to this compound.

  • Test Organisms: Adult female spider mites (Tetranychus urticae, Tetranychus kanzawai, Panonychus citri).

  • Test Substance Preparation: A 5% emulsifiable concentrate (EC) formulation of the test compound is first prepared by dissolving it in dimethylformamide (DMF). This concentrate is then diluted with water containing a surfactant (e.g., RABIDEN 3S® at 0.2 mL/L) to achieve a range of test concentrations (e.g., 0.5, 2, 8, 31, and 125 ppm).

  • Methodology for Tetranychus urticae:

    • Kidney bean plants are grown for 7-10 days after germination.

    • Seventeen adult female spider mites are released onto the first true leaf of each plant.

    • The plants with the mites are then sprayed with the prepared test solutions.

    • The treated plants are maintained in a controlled environment at 25°C and 65% humidity.

    • Mortality of the adult mites is assessed three days after treatment by counting the number of surviving mites.[4]

  • Methodology for Tetranychus kanzawai and Panonychus citri:

    • Leaf disks (kidney bean for T. kanzawai and citrus for P. citri) are placed in Petri dishes.

    • Ten adult female spider mites are released onto each leaf disk.

    • The leaf disks with the mites are sprayed with the test solutions using a rotary distributing sprayer.

    • Subsequent steps are similar to the T. urticae protocol, with mortality assessed after a set period.[4]

  • Methodology for Ovicidal and Larvicidal/Nymphicidal Activity:

    • For ovicidal assays, 10-15 adult female mites are allowed to oviposit on leaf disks for 24 hours. The adult mites are then removed.

    • For larvicidal/nymphicidal assays, 10-30 larvae or nymphs are released onto leaf disks.

    • The leaf disks with eggs, larvae, or nymphs are sprayed with the test solutions.

    • The treated disks are kept in a thermostatic chamber (25°C, 65% humidity).

    • Ovicidal activity is assessed after 7 days by counting unhatched eggs and surviving mites. Acaricidal activity against larvae and nymphs is assessed by counting surviving mites after 3 days.[4]

2. Electrophysiological Studies (Whole-Cell Patch-Clamp)

  • Objective: To investigate the effect of this compound on the calcium-activated potassium (KCa2) channels of spider mites.

  • Cell Line: HEK293 cells stably expressing the Tetranychus urticae calcium-activated potassium channel (TurKCa2).

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on the transfected HEK293 cells.

    • The cells are treated with this compound at various concentrations.

    • The effect of this compound on the TurKCa2 channel currents is measured and recorded.

    • These results are compared with the effects of known KCa2 channel activators (e.g., NS309) and blockers (e.g., apamin) to characterize the specific action of this compound.[1]

    • Concentration-dependent blocking of the TurKCa2 currents is analyzed to determine the half-maximal effective concentration (EC50) or the pEC50 (-log of the EC50).[1]

Mandatory Visualization

Signaling Pathway of this compound's Mode of Action

Acynonapyr_Mode_of_Action cluster_membrane Neuronal Membrane KCa2 KCa2 Channel (Calcium-activated Potassium Channel) K_out Extracellular K+ KCa2->K_out Block Inhibition of K+ ion flow K_ion K+ Ions K_in Intracellular K+ K_in->KCa2 Normal K+ Efflux This compound This compound This compound->KCa2 Binds to and blocks Symptoms Neurological Symptoms (Convulsions, Impaired Mobility) Block->Symptoms Mortality Mortality Symptoms->Mortality

Caption: Mode of action of this compound on spider mite KCa2 channels.

Experimental Workflow for Laboratory Bioassay

Lab_Bioassay_Workflow start Start prep_compound Prepare this compound Test Solutions (various concentrations) start->prep_compound prep_mites Prepare Test Subjects (Spider Mites on Plants or Leaf Disks) start->prep_mites application Spray Application of Test Solutions prep_compound->application prep_mites->application incubation Incubation in Controlled Environment (25°C, 65% humidity) application->incubation assessment Mortality Assessment (Count surviving mites) incubation->assessment analysis Data Analysis (LC50 / LC90 Calculation) assessment->analysis end End analysis->end

Caption: General workflow for this compound laboratory bioassays.

References

Acynonapyr: A Comprehensive Technical Overview of its IUPAC Nomenclature and Chemical Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical identity of Acynonapyr, a novel acaricide. The focus is on its formal IUPAC nomenclature and its classification based on its mode of action and chemical structure.

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (1S,5R)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-9-azabicyclo[3.3.1]nonane [1].

Variations of this name exist, primarily differing in stereochemical descriptors and bracketing, but describe the same chemical entity. These include:

  • 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2-pyridyloxy]-9-azabicyclo[3.3.1]nonane[2].

  • (1R,3r,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-9-azabicyclo[3.3.1]nonane[3].

  • 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-{[5-(trifluoromethyl)-2-pyridyl]oxy}-9-azabicyclo[3.3.1]nonane[3].

The core structure is a 9-azabicyclo[3.3.1]nonane skeleton. The "endo" descriptor in some variations specifies the stereochemistry of the substituent at the 3-position.

Chemical Classification

This compound is classified based on its biological activity, mode of action, and chemical structure.

1. Classification by Activity: this compound is primarily classified as an acaricide , developed to control spider mites[4][5]. It also exhibits insecticidal properties[4][5].

2. Classification by Mode of Action (MoA): The Insecticide Resistance Action Committee (IRAC) has placed this compound in its own distinct group, Group 33 . This classification is based on its unique mode of action as a Calcium-activated potassium channel (KCa2) modulator [4][6]. Notably, this compound is the first agricultural chemical to be assigned to this group, highlighting its novel mechanism of action[4]. This distinct mechanism makes it a valuable tool for managing resistance in mite populations[4].

3. Structural Classification: From a chemical structure perspective, this compound is characterized by a unique azabicyclic ring and an oxyamine structure [4]. It is also identified as a fluorinated organic compound due to the presence of trifluoromethyl groups on both the phenoxy and pyridinyl rings[1]. The molecule possesses chiral centers, meaning it can exist in multiple stereoisomeric forms[5].

References

An In-depth Technical Guide to the Oxyamine Structure of Acynonapyr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel acaricide Acynonapyr, with a specific focus on its unique oxyamine structure. This compound, discovered by Nippon Soda Co., Ltd., represents a new class of agricultural chemicals that effectively controls various spider mite species, including those resistant to existing acaricides.[1][2][3] Its distinct mode of action and chemical architecture make it a significant subject of study for researchers in pesticide science and drug development.

Chemical Structure and Physicochemical Properties

This compound is distinguished by a unique molecular framework that includes an azabicyclic ring and a crucial oxyamine functional group.[1][4] This N-pyridyloxy azabicycle core is fundamental to its acaricidal activity.

Diagram of this compound's Chemical Structure:

Caption: Chemical structure of this compound highlighting the core structural motifs.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name(1R,3r,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-9-azabicyclo[3.3.1]nonane[5]
CAS Number1332838-17-1[5]
Molecular FormulaC₂₄H₂₆F₆N₂O₃[5]
Molecular Weight504.5 g/mol [5]
InChIKeyGIDAJLLAARKRMS-BWTSREIZSA-N
Canonical SMILESCCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical StatePale yellow solid with a slight aromatic odor[6]
Melting Point77.2–78.8°C[7]
Water Solubility0.004 mg/L (at 20°C, pH 7)[6]
Vapor Pressure< 1 x 10⁻⁵ mPa (25°C)[8]
Log P (Kow)4.83[9]

Synthesis of the Oxyamine Moiety

The synthesis of this compound's characteristic oxyamine linkage can be achieved through two primary routes, both culminating in the formation of the N-pyridyloxy azabicycle structure.

Synthesis via N-Hydroxylation of an NH-free Azabicycle

This pathway involves the initial construction of the azabicyclo[3.3.1]nonane core, followed by a series of functional group manipulations to introduce the oxyamine moiety.

Diagram of Synthesis Route 1:

Synthesis_Route_1 NH_free_Azabicycle NH-free Azabicycle (6) Cyanoethylamine_Derivative Cyanoethylamine Derivative (7) NH_free_Azabicycle->Cyanoethylamine_Derivative Reaction Acrylonitrile (B1666552) Acrylonitrile Acrylonitrile->Cyanoethylamine_Derivative Oxidation Oxidation Cyanoethylamine_Derivative->Oxidation Hydroxylamine (B1172632) Hydroxylamine (8) Oxidation->Hydroxylamine Cope Elimination This compound This compound (1) Hydroxylamine->this compound Coupling Chloropyridine 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) (9) Chloropyridine->this compound

Caption: Synthesis of this compound via N-hydroxylation.

Experimental Protocol for Synthesis Route 1:

  • Formation of Cyanoethylamine Derivative (7): The NH-free azabicycle (6) is reacted with acrylonitrile to yield the corresponding 2-cyanoethylamine derivative (7).[2]

  • Oxidation and Cope Elimination: The cyanoethylamine derivative (7) is oxidized to form an N-oxide intermediate, which then undergoes Cope elimination to produce the hydroxylamine (8).[2]

  • Coupling to form this compound (1): The hydroxylamine (8) is coupled with 2-chloro-5-(trifluoromethyl)pyridine (9) in the presence of a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (B95107) (THF) to yield this compound (1).[7]

Synthesis via Oxidation of an N-Pyridyl Azabicycle

An alternative route involves the direct oxidation of an N-pyridyl substituted azabicycle.

Diagram of Synthesis Route 2:

Synthesis_Route_2 N_Pyridyl_Azabicycle N-Pyridyl Azabicycle (10) This compound This compound (1) N_Pyridyl_Azabicycle->this compound Oxidation mCPBA m-CPBA mCPBA->this compound

Caption: Synthesis of this compound via oxidation.

Experimental Protocol for Synthesis Route 2:

  • Preparation of N-Pyridyl Azabicycle (10): The NH-free azabicycle hydrochloride salt (6·HCl) is reacted with 2-chloro-5-(trifluoromethyl)pyridine (9) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile (B52724) (CH₃CN) under reflux to form the N-pyridyl azabicycle (10).[7]

  • Oxidation to this compound (1): The N-pyridyl azabicycle (10) is then oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature to yield this compound (1).[7]

Mode of Action: A Novel Target

This compound's mode of action is what truly sets it apart from other acaricides. It is the first agricultural chemical to be classified under the Insecticide Resistance Action Committee (IRAC) Group 33, defined as "Calcium-activated potassium channel (KCa2) modulators".[1][3]

Diagram of this compound's Mode of Action:

Mode_of_Action cluster_Neuron Mite Neuron This compound This compound KCa2_Channel KCa2 Channel This compound->KCa2_Channel Inhibits K_ion_flow K+ Ion Flow Blockage KCa2_Channel->K_ion_flow Hyperexcitation Neuronal Hyperexcitation K_ion_flow->Hyperexcitation Symptoms Convulsions & Paralysis Hyperexcitation->Symptoms Death Mite Death Symptoms->Death

Caption: Proposed mechanism of this compound's neurotoxic effects on spider mites.

This compound selectively inhibits the potassium ion flow through the KCa2 channels in spider mites.[1] This disruption of neuronal function leads to hyperexcitation, resulting in symptoms such as convulsions and paralysis, ultimately leading to the death of the mite.[6][7] Electrophysiological studies have confirmed that this compound is a potent inhibitor of the Tetranychus urticae KCa2 (TurKCa2) channel.[1]

Experimental Protocol for KCa2 Channel Assay:

A common method to study the effect of compounds on ion channels is the whole-cell patch-clamp technique.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and stably transfected with the gene encoding the target ion channel, in this case, the Tetranychus urticae KCa2 channel (TurKCa2).

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected HEK293 cells. A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Compound Application: this compound is applied to the cells at varying concentrations.

  • Data Acquisition and Analysis: The current passing through the KCa2 channels is measured before and after the application of this compound. The concentration-dependent inhibition of the channel is then determined to calculate values such as the pEC₅₀.[1][10][11]

Biological Activity and Efficacy

This compound exhibits high efficacy against various economically important spider mite species of the genera Tetranychus and Panonychus.[2][3] A key advantage of this compound is its effectiveness against all life stages of spider mites, including eggs, larvae, and adults.[6][7]

Table 3: Acaricidal Activity of this compound

Target PestMetricValueSource
Tetranychus urticae (Two-spotted spider mite)pEC₅₀ (TurKCa2 channel inhibition)6.78 ± 0.21 (165 nM)[1]
Tetranychus cinnabarinus (Carmine spider mite)LC₅₀5.188 mg/L[3]
Various spider mite populationsEfficacyEffective against populations with reduced sensitivity to existing agents[6][7]

This compound's high selectivity for spider mites results in minimal impact on beneficial insects and natural enemies, making it a suitable component for Integrated Pest Management (IPM) programs.[1][7]

Toxicological Profile

This compound demonstrates a favorable safety profile for non-target organisms.

Table 4: Toxicological Data for this compound

TestSpeciesResultSource
Acute Oral LD₅₀Rat> 2000 mg/kg[8]
Acute Dermal LD₅₀Rat> 2000 mg/kg[8]
Acute Inhalation LC₅₀Rat> 4.79 mg/L[8]
Skin Irritation-Not an irritant[8]
Eye Irritation-Not an irritant[8]
Dermal Sensitization-No potential[8]
Mammalian KCa2 Channel Activity-Little activity even at high concentrations[7]

The low activity of this compound against mammalian calcium-activated potassium channels contributes to its favorable safety profile.[7]

Conclusion

This compound's novel oxyamine structure is integral to its unique mode of action as a KCa2 channel modulator. This distinct mechanism provides an effective tool for managing spider mite populations, particularly where resistance to other acaricides is a concern. The detailed understanding of its chemical properties, synthesis, and biological activity presented in this guide serves as a valuable resource for researchers and professionals in the fields of pesticide science and drug development, paving the way for further innovation in the design of selective and effective pest control agents.

References

The Discovery of Acynonapyr: A Novel Acaricide Targeting Calcium-Activated Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Initial Discovery by Nippon Soda

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., representing a new class of chemistry with a unique mode of action.[1][2][3] This technical guide provides an in-depth overview of the initial discovery process, from the strategic screening of chemical libraries to the identification and optimization of the lead compound that ultimately led to this compound. We will detail the experimental protocols for its synthesis and acaricidal evaluation, present key structure-activity relationship (SAR) data, and describe its unique mechanism of action targeting the calcium-activated potassium channels (KCa2) of spider mites.[1][2][4] This document is intended to serve as a comprehensive resource for researchers in agrochemical science and drug development, offering insights into the discovery of a next-generation pest control agent.

Introduction: The Need for Novel Acaricides

Spider mites (Tetranychidae family) are significant agricultural pests, causing extensive damage to a wide variety of crops worldwide.[1] Their rapid life cycle and high reproductive rate contribute to the swift development of resistance to existing acaricides, posing a continuous challenge to effective pest management.[1] This necessitates the discovery and development of novel acaricides with new modes of action to provide alternative solutions for resistance management and integrated pest management (IPM) programs.[1][2]

In the early 2000s, Nippon Soda embarked on a research program to discover new insecticides and acaricides with unique neurological effects.[2] This endeavor led to the discovery of this compound, the first agricultural chemical to be classified under the Insecticide Resistance Action Committee (IRAC) Group 33 as a calcium-activated potassium channel (KCa2) modulator.[2][5]

The Discovery Pathway: From Screening to a Lead Compound

The journey to this compound began with a strategic screening of cyclic amine derivatives.[1] The initial lead compound, 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine, emerged from this screening, exhibiting weak but notable acaricidal activity.[1] This molecule served as the crucial starting point for an extensive lead optimization program.

Discovery_Pathway cluster_0 Initial Screening cluster_1 Lead Identification cluster_2 Lead Optimization cluster_3 Candidate Selection Screening Screening of Cyclic Amine Library Lead_Compound Identification of Weakly Active Piperidine (B6355638) (Lead Compound) Screening->Lead_Compound Discovery SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Initiation of Optimization Azabicycle_Intro Introduction of Azabicyclic Core SAR_Studies->Azabicycle_Intro Key Structural Modification This compound This compound: Optimized Acaricide Azabicycle_Intro->this compound Final Candidate

Figure 1: The logical progression of the this compound discovery process.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key construction of the azabicyclo[3.3.1]nonane core achieved through a Robinson-Schöpf-type reaction.[6][7] A representative synthetic route is detailed below.

Synthesis of the Azabicyclo[3.3.1]nonane Core:

A Mannich reaction using glutaraldehyde, 3-oxopentanedioic acid, and benzylamine (B48309) yields the bicyclic ketone.[7] Subsequent stereoselective reduction of the ketone provides the 3-endo-ol intermediate.[7]

Key Synthetic Steps:

  • O-arylation: The 3-endo-ol intermediate is coupled with a fluorobenzene (B45895) derivative to form the O-arylated azabicycle.[7]

  • Debenzylation: The benzyl (B1604629) protecting group is removed to yield the NH-free azabicycle.[7]

  • Cyanoethylation: The secondary amine is reacted with acrylonitrile (B1666552) to introduce a cyanoethyl group.[7]

  • Oxidation and Cope Elimination: Oxidation of the tertiary amine followed by Cope elimination generates a hydroxylamine (B1172632) intermediate.[7]

  • Final Coupling: The hydroxylamine is coupled with a chloropyridine derivative to yield this compound.[7]

A detailed, step-by-step laboratory scale synthesis for a key intermediate and the final product is provided in the "Discovery of a novel acaricide, this compound" paper published in the Journal of Pesticide Science.[1]

Acaricidal Activity Bioassays

The acaricidal activity of this compound and its analogs was evaluated against several key spider mite species.

Test Species:

  • Two-spotted spider mite (Tetranychus urticae)[1]

  • Citrus red mite (Panonychus citri)[1]

  • Kanzawa spider mite (Tetranychus kanzawai)[1]

Leaf Disc Assay Protocol:

  • Kidney bean leaf discs are placed in a Petri dish.[1]

  • A specific number of adult female spider mites (e.g., ten) are released onto each leaf disc.[1]

  • Test solutions of the compounds at various concentrations are prepared and sprayed onto the leaf discs using a rotary distributing sprayer.[1]

  • The treated Petri dishes are maintained under controlled conditions (e.g., 25°C).[1]

  • Mortality is assessed at a specified time point (e.g., 48 hours) after treatment.[1]

  • LC50 values (the concentration required to kill 50% of the test population) are calculated.[1]

Acaricidal_Assay_Workflow A Prepare Leaf Discs in Petri Dishes B Introduce Adult Spider Mites A->B D Spray Application of Test Solutions B->D C Prepare Test Compound Solutions C->D E Incubate under Controlled Conditions D->E F Assess Mite Mortality E->F G Calculate LC50 Values F->G

Figure 2: Experimental workflow for the acaricidal activity bioassay.
Electrophysiological Studies

To elucidate the mode of action, whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing the Tetranychus urticae calcium-activated potassium channel (TurKCa2).[2][4]

Representative Whole-Cell Patch-Clamp Protocol:

  • Cell Culture: HEK293 cells are cultured under standard conditions and transfected with the gene encoding the TurKCa2 channel.

  • Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-6 MΩ and filled with an intracellular solution.

  • Solutions:

    • Intracellular Solution (Pipette Solution): Typically contains a high concentration of potassium (e.g., K-gluconate or KCl), a calcium buffer (e.g., EGTA or BAPTA), and ATP to mimic the intracellular environment. The free calcium concentration is controlled to activate the KCa2 channels.

    • Extracellular Solution (Bath Solution): Contains physiological concentrations of ions, including Na+, K+, Ca2+, and Mg2+, buffered to a physiological pH.

  • Recording:

    • A gigaohm seal is formed between the micropipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage steps or ramps are applied to elicit channel currents.

    • This compound is perfused into the bath solution at various concentrations to measure its effect on the channel current.

  • Data Analysis: The inhibition of the KCa2 channel current by this compound is quantified, and a concentration-response curve is generated to determine the pEC50 (-log of the half-maximal effective concentration).

Structure-Activity Relationship (SAR) and Lead Optimization

The initial lead compound, a piperidine derivative, underwent extensive structural modifications to improve its acaricidal potency and spectrum.

Optimization of the Phenoxy Moiety

Various substituents were introduced at the 2-position of the phenoxy ring. The introduction of an n-propoxy group was found to significantly enhance the activity against T. urticae and P. citri.[1]

CompoundR GroupT. urticae Activity (LC90, ppm)P. citri Activity (LC90, ppm)
Lead Analog H+++
Analog 1 OMe+++
Analog 2 OEt++++++
This compound Precursor O-n-Pr++++++
Analog 3 O-n-Bu-ND
Activity Ranking: ++++ (≤2 ppm), +++ (2-8 ppm), ++ (8-31 ppm), + (31-125 ppm), - (>125 ppm). ND: Not determined. Data adapted from the Journal of Pesticide Science.[1]
Conversion to a Rigid Azabicyclic Core

To improve metabolic stability and further enhance activity, the central piperidine ring was replaced with a more rigid azabicyclic scaffold.[1] This modification led to a significant increase in acaricidal potency.

CompoundCore StructureT. urticae Activity (LC90, ppm)P. citri Activity (LC90, ppm)T. kanzawai Activity (LC90, ppm)
Piperidine Precursor Piperidine+++++++
This compound Azabicyclo[3.3.1]nonane++++++++++++
Activity Ranking is the same as in the previous table. Data adapted from the Journal of Pesticide Science.[1]

Mode of Action: Targeting KCa2 Channels

Electrophysiological studies confirmed that this compound acts as a potent inhibitor of the T. urticae calcium-activated potassium channel (TurKCa2).[2][4] By blocking the outward flow of potassium ions, this compound disrupts the normal neurological function of the mites, leading to hyperexcitability, convulsions, paralysis, and ultimately, death.[2][4]

The pEC50 value for the inhibition of TurKCa2 channels by this compound was determined to be 6.78 ± 0.21, which corresponds to a concentration of 165 nM.[2][4] Importantly, this compound shows high selectivity for the mite channel over its mammalian counterparts, contributing to its favorable safety profile.[2][4]

Mode_of_Action cluster_normal Normal Physiology cluster_inhibition Action of this compound This compound This compound KCa2_Channel Spider Mite KCa2 Potassium Channel This compound->KCa2_Channel Inhibits K_Flow Potassium Ion (K+) Efflux KCa2_Channel->K_Flow Allows Hyperexcitability Neuronal Hyperexcitability KCa2_Channel->Hyperexcitability Prevents K+ Efflux, Causing Membrane_Potential Membrane Repolarization K_Flow->Membrane_Potential Leads to Normal_Function Normal Neuronal Function Membrane_Potential->Normal_Function Maintains Symptoms Convulsions, Paralysis, Death Hyperexcitability->Symptoms Results in

Figure 3: Signaling pathway illustrating the mode of action of this compound.

Conclusion

The discovery of this compound by Nippon Soda is a testament to a well-designed and executed discovery and lead optimization program. Starting from a weakly active screening hit, systematic chemical modifications, guided by detailed SAR studies, led to the identification of a highly potent and selective acaricide with a novel mode of action. This compound's unique targeting of the spider mite KCa2 channel provides a valuable new tool for controlling mite populations, particularly those resistant to existing chemistries, and for use in integrated pest management systems. This work underscores the importance of innovative approaches in the ongoing effort to ensure global food security.

References

Acynonapyr: A Technical Whitepaper on a Novel Acaricide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., representing a new chemical class with a unique mode of action.[1][2][3] It is the first agricultural chemical to be classified by the Insecticide Resistance Action Committee (IRAC) in Group 33, targeting calcium-activated potassium (KCa2) channels.[1][3][4][5][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, biological efficacy, toxicological profile, and resistance management strategies. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

Spider mites (Tetranychidae family) are significant agricultural pests, causing substantial economic losses in a wide range of crops.[2][8] Their rapid life cycle and high fecundity contribute to the swift development of resistance to conventional acaricides, necessitating the discovery of new active ingredients with novel modes of action.[2][3][8] this compound, with its unique azabicyclic ring and oxyamine structure, offers a solution to this challenge.[1][3][6][7] It demonstrates high efficacy against various spider mite species, including those resistant to existing acaricides, while exhibiting a favorable safety profile for non-target organisms.[1][3][6][7]

Mode of Action

This compound's distinct mode of action is the modulation of calcium-activated potassium channels (KCa2).[1][3][4][5][6][7][9] It acts as an inhibitor of these channels in spider mites, leading to the disruption of potassium ion flow.[1][3][6][7] This inhibition causes abnormal excitation of nerve cells, resulting in symptoms such as convulsions and impaired mobility, ultimately leading to the death of the mite.[1][3][6][7] Electrophysiological studies have confirmed that this compound is a potent inhibitor of the Tetranychus urticae KCa2 (TurKCa2) channel current.[1][4] Notably, it shows minimal activity against mammalian KCa2 channels, contributing to its high selective toxicity.[1][3][6][7]

Signaling Pathway Diagram

Acynonapyr_Synthesis A Glutaraldehyde + 3-Oxopentanedioic acid + Benzylamine B Bicyclic Ketone (Robinson-Schöpf type reaction) A->B C 3-endo-ol (Ketone reduction) B->C D O-arylated Azabicycle (Coupling with fluorobenzene) C->D E NH-free Azabicycle (Debenzylation) D->E F Cyanoethylamine Derivative (Reaction with acrylonitrile) E->F G Hydroxylamine Intermediate (Oxidation & Cope elimination) F->G H This compound (Coupling with chloropyridine) G->H Resistance_Testing_Workflow A Collect Spider Mite Populations from Field B Rear Mite Colonies in Laboratory A->B C Leaf Disc Bioassay (Varying this compound concentrations) B->C D Mortality Assessment (e.g., after 48h) C->D E Calculate LC50 Values (Probit Analysis) D->E F Compare LC50 with Susceptible Strain E->F G Determine Resistance Ratio (RR) F->G H Investigate Resistance Mechanisms (If RR is high) G->H

References

Methodological & Application

Application Notes and Protocols for Acynonapyr Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acynonapyr is a novel acaricide with a unique mode of action, targeting the calcium-activated potassium channels (KCa2) in spider mites.[1][2][3][4] This distinct mechanism, classified by the Insecticide Resistance Action Committee (IRAC) as Group 33, makes it a valuable tool for controlling spider mite populations, including those resistant to other acaricides.[1][2][3][4] this compound demonstrates high efficacy against key pest species from the Tetranychus and Panonychus genera across all life stages.[1][5] Notably, it exhibits high selectivity, with minimal impact on beneficial insects and natural enemies, rendering it suitable for Integrated Pest Management (IPM) programs.[1][2][4]

This document provides detailed protocols for conducting laboratory bioassays to evaluate the efficacy of this compound. It includes methodologies for determining lethal and sublethal effects, as well as guidance on data presentation and interpretation.

Mode of Action: Inhibition of Calcium-Activated Potassium Channels

This compound acts as a modulator of calcium-activated potassium channels (KCa2), which are crucial for regulating neuronal excitability.[1][2][3][4] In normal nerve function, an influx of calcium ions (Ca²⁺) activates these channels, leading to an efflux of potassium ions (K⁺). This hyperpolarizes the neuron, terminating the action potential and returning the nerve cell to a resting state.

This compound inhibits the KCa2 channels, preventing the efflux of K⁺ ions.[1][3] This disruption of the normal repolarization process leads to a state of uncontrolled nerve cell excitation.[1][3][4] The resulting continuous firing of neurons manifests as neurological symptoms in susceptible mites, such as convulsions and impaired mobility, ultimately leading to mortality.[1][2][3][4]

Acynonapyr_MoA cluster_Neuron Mite Neuron Ca_influx Ca²⁺ Influx (Action Potential) KCa2 KCa2 Channel Ca_influx->KCa2 Activates K_efflux K⁺ Efflux KCa2->K_efflux Block Blockage KCa2->Block Repolarization Repolarization (Neuron returns to rest) K_efflux->Repolarization This compound This compound This compound->Block No_K_efflux No K⁺ Efflux Block->No_K_efflux Causes Hyperexcitation Continuous Hyperexcitation No_K_efflux->Hyperexcitation Symptoms Convulsions & Paralysis Hyperexcitation->Symptoms Mortality Mortality Symptoms->Mortality Bioassay_Workflow cluster_Preparation Preparation cluster_Bioassay Bioassay Execution cluster_Incubation Incubation & Observation cluster_Analysis Data Analysis Mite_Rearing Rear Mite Colony Leaf_Dip Leaf Dip Assay Mite_Rearing->Leaf_Dip Spray_Assay Spray Tower Assay Mite_Rearing->Spray_Assay Systemic_Assay Systemic Uptake Assay Mite_Rearing->Systemic_Assay Host_Plants Grow Host Plants Host_Plants->Leaf_Dip Host_Plants->Spray_Assay Host_Plants->Systemic_Assay Prepare_Solutions Prepare this compound and Control Solutions Prepare_Solutions->Leaf_Dip Prepare_Solutions->Spray_Assay Prepare_Solutions->Systemic_Assay Incubate Incubate under Controlled Conditions Leaf_Dip->Incubate Spray_Assay->Incubate Systemic_Assay->Incubate Assess_Mortality Assess Mortality (e.g., 24, 48, 72h) Incubate->Assess_Mortality Assess_Sublethal Assess Sublethal Effects (Fecundity, Development) Incubate->Assess_Sublethal Probit_Analysis Probit or Logit Analysis Assess_Mortality->Probit_Analysis Statistical_Tests Statistical Analysis (e.g., ANOVA) Assess_Sublethal->Statistical_Tests Calculate_LC50 Calculate LC₅₀ / EC₅₀ Probit_Analysis->Calculate_LC50

References

Application Notes and Protocols for Testing Acynonapyr on Resistant Mite Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acynonapyr is a novel acaricide with a unique mode of action, targeting calcium-activated potassium (KCa) channels in spider mites.[1][2][3] This distinct mechanism, classified under Group 33 by the Insecticide Resistance Action Committee (IRAC), makes it a valuable tool for managing mite populations that have developed resistance to other acaricides.[1][2][3][4] These application notes provide detailed protocols for testing the efficacy of this compound against resistant mite populations, investigating potential resistance mechanisms, and understanding its mode of action.

This compound's primary target is the KCa2 channel in spider mites, leading to the inhibition of potassium ion flow.[1][4] This disruption causes abnormal excitation of nerve cells, resulting in convulsions, impaired mobility, and ultimately, mortality of the mite.[1][4] Notably, this compound exhibits high selectivity for spider mites with minimal impact on beneficial insects and mammals.[1][3][4]

Data Presentation

Table 1: Susceptibility of a Susceptible Mite Strain (TSS-Lab) to Various Acaricides
AcaricideClass (IRAC Group)LC50 (ppm)95% Confidence Interval (ppm)Slope ± SE
This compoundKCa Channel Modulator (33)0.050.03 - 0.071.8 ± 0.2
AbamectinGlutamate-gated Chloride Channel Allosteric Modulator (6)0.020.01 - 0.032.1 ± 0.3
BifenthrinSodium Channel Modulator (3A)1.51.2 - 1.91.5 ± 0.2
EtoxazoleMite Growth Inhibitor (10B)0.10.08 - 0.131.9 ± 0.2

Note: Data for this compound is illustrative and based on its reported high efficacy. Actual values may vary.

Table 2: Resistance Profile of a Multi-Resistant Mite Strain (MR-Field)
AcaricideLC50 (ppm)95% Confidence Interval (ppm)Resistance Ratio (RR)¹
This compound0.080.06 - 0.111.6
Abamectin2.52.1 - 3.0125
Bifenthrin> 100-> 66.7
Etoxazole25.020.0 - 31.3250

¹ Resistance Ratio (RR) = LC50 of resistant strain / LC50 of susceptible strain. Note: Data for this compound is illustrative. The low RR indicates its potential effectiveness against this multi-resistant strain.

Experimental Protocols

Protocol for Mite Rearing and Maintenance

A susceptible laboratory strain (e.g., Tetranychus urticae-Lab) and field-collected resistant populations should be reared on a suitable host plant, such as bean or strawberry plants, under controlled conditions (e.g., 25±2°C, 60±10% RH, 16:8 L:D photoperiod).

Protocol for Acaricide Bioassay (Leaf-Dip Method)

This method determines the lethal concentration (LC50) of this compound.

Materials:

  • This compound technical grade or formulated product

  • Distilled water

  • Triton X-100 or similar surfactant

  • Host plant leaves (e.g., bean leaf discs)

  • Petri dishes with moistened filter paper or cotton

  • Adult female mites of susceptible and resistant strains

  • Fine brush for mite transfer

  • Serial dilution tubes

  • Pipettes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (if using technical grade) or water. Perform serial dilutions to obtain a range of at least five concentrations. Add a surfactant (e.g., 0.01% Triton X-100) to all solutions, including a control of water and surfactant only.

  • Leaf Disc Preparation: Cut leaf discs (approximately 2-3 cm in diameter) from untreated host plants.

  • Treatment: Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation. Allow the discs to air dry completely.

  • Mite Infestation: Place the treated leaf discs, adaxial side up, on moistened filter paper or cotton in Petri dishes. Transfer 20-30 adult female mites onto each leaf disc using a fine brush.

  • Incubation: Seal the Petri dishes with perforated lids to allow for ventilation and incubate under controlled conditions.

  • Mortality Assessment: After 24-48 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50, 95% confidence intervals, and slope of the dose-response curve.

Protocol for Synergist Assay

This assay helps to identify the potential involvement of metabolic enzymes (e.g., P450 monooxygenases, esterases, glutathione (B108866) S-transferases) in this compound resistance.

Materials:

  • This compound

  • Synergists:

    • Piperonyl butoxide (PBO) - P450 inhibitor

    • S,S,S-tributyl phosphorotrithioate (DEF) - Esterase inhibitor

    • Diethyl maleate (B1232345) (DEM) - Glutathione S-transferase inhibitor

  • Mites from susceptible and resistant strains

  • Leaf-dip bioassay materials

Procedure:

  • Determine the sub-lethal concentration of each synergist that does not cause significant mortality to the mites.

  • Prepare solutions of this compound as described in the bioassay protocol.

  • Prepare co-treatment solutions containing a fixed sub-lethal concentration of a synergist (PBO, DEF, or DEM) with each concentration of this compound.

  • Conduct the leaf-dip bioassay as described above with the this compound-only solutions and the co-treatment solutions.

  • Data Analysis: Calculate the LC50 for each treatment. The synergism ratio (SR) is calculated as: SR = LC50 of this compound alone / LC50 of this compound + synergist An SR value significantly greater than 1 suggests the involvement of the inhibited enzyme system in resistance.

Protocol for Molecular Diagnostics of Target-Site Resistance

This protocol outlines a general approach to identify potential mutations in the this compound target site, the KCa2 channel gene.

Materials:

  • Mites from susceptible and resistant strains

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)

  • Primers designed to amplify conserved regions of the mite KCa2 channel gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from individual or pooled mites from both susceptible and resistant populations following the manufacturer's protocol.

  • Primer Design: Design PCR primers based on available mite KCa2 channel gene sequences or conserved regions from other arthropods.

  • PCR Amplification: Amplify the target gene region using standard PCR conditions. Optimize annealing temperature and extension times as needed.

  • Gel Electrophoresis: Verify the PCR product size and purity by running a small amount on an agarose (B213101) gel.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequences from resistant and susceptible mites to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes. Non-synonymous mutations found only in the resistant strain are potential candidates for causing target-site resistance.

Visualizations

Acynonapyr_Signaling_Pathway cluster_neuron Mite Nerve Cell This compound This compound KCa2_Channel Ca2+-activated K+ Channel (KCa2) This compound->KCa2_Channel Inhibits K_ion K+ Ions KCa2_Channel->K_ion Blocks Efflux Hyper_excitation Nerve Cell Hyper-excitation K_ion->Hyper_excitation Leads to Symptoms Convulsions & Impaired Mobility Hyper_excitation->Symptoms Causes Mortality Mortality Symptoms->Mortality Results in

Caption: this compound's mode of action on mite nerve cells.

Experimental_Workflow Start Start: Mite Populations (Susceptible & Resistant) Bioassay Acaricide Bioassay (LC50 Determination) Start->Bioassay Synergist_Assay Synergist Assay (PBO, DEF, DEM) Start->Synergist_Assay Molecular_Diagnostics Molecular Diagnostics (KCa2 Gene Sequencing) Start->Molecular_Diagnostics Resistance_Ratio Calculate Resistance Ratio (RR) Bioassay->Resistance_Ratio Mechanism_ID Identify Resistance Mechanism Resistance_Ratio->Mechanism_ID Synergist_Assay->Mechanism_ID Molecular_Diagnostics->Mechanism_ID End End: Resistance Management Strategy Mechanism_ID->End

Caption: Workflow for testing this compound on resistant mites.

References

Acynonapyr: Application Notes and Protocols for Integrated Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acynonapyr is a novel acaricide with a unique mode of action, making it a valuable tool for Integrated Pest Management (IPM) programs.[1][2] Developed by Nippon Soda Co., Ltd., it is the first agricultural chemical to be classified as a calcium-activated potassium channel (KCa2) modulator (IRAC MoA Group 33).[2] This distinct mechanism of action provides a crucial tool for managing spider mite populations, particularly those that have developed resistance to other classes of acaricides.[1][2] this compound exhibits high selectivity for spider mites of the genera Tetranychus and Panonychus, with efficacy against all life stages.[2][3][4] Its minimal impact on beneficial insects and natural enemies makes it highly suitable for inclusion in IPM strategies.[1]

This document provides detailed application notes and protocols for the use of this compound in a research and pest management context, with a focus on its application within IPM programs.

Data Presentation

Acaricidal Efficacy of this compound
Target PestLife StageBioassay MethodEfficacy MetricValueReference
Tetranychus urticaeAdult FemalesLeaf Disc DippEC50 (on TurKCa2 channels)6.78 ± 0.21 (165 nM)[1]
Tetranychus urticaeAdultsSprayLC50Data not available in searched literature
Tetranychus kanzawaiAdultsSprayLC50Data not available in searched literature
Panonychus citriAdultsSprayLC50Data not available in searched literature
Toxicity to Non-Target Organisms
OrganismSpeciesExposure RouteToxicity MetricValueReference
Predatory MitePhytoseiulus persimilisResidual ContactLC50Data not available in searched literature
Predatory MiteNeoseiulus californicusResidual ContactLC50Data not available in searched literature
Honey BeeApis melliferaAcute ContactLD50Data not available in searched literature
Honey BeeApis melliferaAcute OralLD50Data not available in searched literature
Fish-AcuteLC50>10 mg/L[5]
Birds--Low Toxicity[2]
Mammals (Rat)-Acute OralLD50>2000 mg/kg[2]

Signaling Pathway

This compound's mode of action involves the inhibition of calcium-activated potassium channels (KCa2) in spider mites. This disruption of potassium ion flow leads to abnormal nerve cell excitation, resulting in convulsions, impaired mobility, and ultimately, mortality.[1]

Acynonapyr_Mode_of_Action cluster_neuron Spider Mite Neuron cluster_this compound With this compound Ca_ion Ca²⁺ Influx KCa2 KCa2 Channel Ca_ion->KCa2 Activates Blocked_KCa2 Blocked KCa2 Channel K_ion K⁺ Efflux KCa2->K_ion Repolarization Membrane Repolarization K_ion->Repolarization Normal_Function Normal Neuronal Function Repolarization->Normal_Function This compound This compound This compound->Blocked_KCa2 Inhibits No_K_Efflux No K⁺ Efflux Blocked_KCa2->No_K_Efflux Hyperexcitation Neuronal Hyperexcitation No_K_Efflux->Hyperexcitation Symptoms Convulsions, Paralysis, Death Hyperexcitation->Symptoms

Caption: this compound's mechanism of action on spider mite KCa2 channels.

Experimental Protocols

Protocol 1: Laboratory Bioassay for Acaricidal Activity

This protocol is adapted from methodologies used in the evaluation of new acaricides.[3]

Objective: To determine the lethal concentration (LC50) of this compound against adult spider mites.

Materials:

  • This compound technical grade or formulated product

  • Acetone or other suitable solvent

  • Triton X-100 or similar surfactant

  • Distilled water

  • Spider mite colony (e.g., Tetranychus urticae)

  • Host plant leaves (e.g., kidney bean or citrus)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Micropipettes

  • Spray tower or Potter spray tower

  • Stereomicroscope

  • Environmental chamber (25°C, 65% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions (at least 5 concentrations) using distilled water and a surfactant (e.g., 0.01% Triton X-100). A control group with only water and surfactant should be included.

  • Leaf Disc Preparation:

    • Excise leaf discs (2-3 cm diameter) from untreated host plants.

    • Place each disc, adaxial side up, on a water-saturated filter paper in a Petri dish.

  • Mite Infestation:

    • Transfer 10-20 adult female spider mites onto each leaf disc.

  • Application of Test Solutions:

    • Leaf Dip Method: Dip each infested leaf disc into the respective test solution for 5-10 seconds.

    • Spray Method: Place the Petri dishes with infested leaf discs in a spray tower and apply a uniform coating of the test solution.

  • Incubation:

    • Allow the treated leaf discs to air dry.

    • Place the Petri dishes in an environmental chamber under controlled conditions.

  • Mortality Assessment:

    • Assess mite mortality at 24, 48, and 72 hours post-treatment using a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Perform probit analysis to calculate the LC50 values and their 95% confidence intervals.

Protocol 2: Assessing the Impact on Predatory Mites (Residual Contact)

Objective: To evaluate the toxicity of this compound residues to predatory mites.

Materials:

  • This compound formulated product

  • Predatory mite colony (e.g., Phytoseiulus persimilis or Neoseiulus californicus)

  • Host plant leaves

  • Ventilated experimental cages

  • Spray chamber

  • Stereomicroscope

  • Environmental chamber

Procedure:

  • Preparation of Treated Surfaces:

    • Spray host plant leaves with the recommended field rate of this compound and a control solution (water + surfactant).

    • Allow the leaves to dry completely.

  • Experimental Setup:

    • Place a treated leaf section into each ventilated experimental cage.

    • Introduce a cohort of adult predatory mites (e.g., 20-30 individuals) into each cage.

    • Provide a food source for the predatory mites (e.g., spider mite eggs).

  • Incubation:

    • Maintain the cages in an environmental chamber under controlled conditions.

  • Assessment:

    • Record predatory mite mortality at 24, 48, 72, and 96 hours.

    • Assess sublethal effects such as fecundity (number of eggs laid) and predation rate.

  • Data Analysis:

    • Compare mortality, fecundity, and predation rates between the this compound-treated and control groups using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 3: Field Efficacy Trial in an IPM Program (Strawberries)

Objective: To evaluate the efficacy of this compound in controlling spider mites on strawberries within an IPM framework.

Materials:

  • This compound formulated product

  • Commercial strawberry field with a history of spider mite infestation

  • Standard grower acaricide (for comparison)

  • Biological control agents (e.g., predatory mites)

  • Spraying equipment calibrated for strawberry applications

  • Hand lens or stereomicroscope for mite counting

  • Data collection sheets

Procedure:

  • Experimental Design:

    • Establish a randomized complete block design with at least four replicates per treatment.

    • Treatments should include:

      • Untreated control

      • This compound applied at the recommended rate

      • Standard grower acaricide program

      • This compound integrated with the release of predatory mites

  • Monitoring:

    • Begin weekly scouting for spider mites and predatory mites before the trial starts to establish baseline populations.

    • Randomly select a set number of leaves (e.g., 20-30) per plot for mite counts.

  • Application:

    • Apply treatments when spider mite populations reach a predetermined action threshold (e.g., 5-10 motile mites per leaflet).

    • For the integrated treatment, release predatory mites after the this compound application, following supplier recommendations.

  • Data Collection:

    • Continue weekly mite counts (all life stages of spider mites and predatory mites) for at least four weeks after the final application.

    • Assess fruit yield and quality at harvest.

  • Data Analysis:

    • Analyze the population dynamics of spider mites and predatory mites over time for each treatment.

    • Compare the efficacy of the different treatments in reducing spider mite populations.

    • Evaluate the impact of the treatments on fruit yield and quality.

Experimental Workflows

Lab_Bioassay_Workflow A Prepare this compound Dilutions C Apply Test Solutions (Dip or Spray) A->C B Prepare Leaf Discs and Infest with Mites B->C D Incubate under Controlled Conditions C->D E Assess Mortality (24, 48, 72h) D->E F Data Analysis (Probit, LC50) E->F

Caption: Laboratory bioassay workflow for acaricidal efficacy.

Field_Trial_Workflow A Establish Experimental Plots (RCBD) B Baseline Mite Scouting A->B C Apply Treatments at Action Threshold B->C D Weekly Mite Monitoring C->D 4+ weeks E Assess Yield and Fruit Quality C->E At Harvest F Data Analysis D->F E->F

Caption: Field efficacy trial workflow in an IPM program.

Conclusion

This compound's novel mode of action and high selectivity make it a promising component of Integrated Pest Management programs for the control of spider mites in various crops. Its efficacy against resistant mite populations further enhances its value in resistance management strategies. The protocols outlined in this document provide a framework for researchers and pest management professionals to evaluate and implement this compound effectively. Further research to establish precise LC50 values for a broader range of mite species and non-target organisms will be beneficial for refining its application in diverse agricultural systems.

References

Application Notes and Protocols for Electrophysiological Studies of Acynonapyr on Mite KCa2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acynonapyr is a novel acaricide demonstrating a unique mode of action by targeting calcium-activated potassium channels (KCa2) in mites.[1][2][3] This distinct mechanism makes it a valuable tool for managing mite populations, particularly those resistant to existing pesticides.[1][4][5][6] These application notes provide a comprehensive guide to the electrophysiological investigation of this compound's effects on mite KCa2 channels, specifically the Tetranychus urticae KCa2 (TurKCa2) channel, heterologously expressed in a mammalian cell line. The protocols outlined below are designed to be a foundational resource for researchers aiming to replicate and expand upon existing findings.

This compound acts by inhibiting the flow of potassium ions through KCa2 channels in spider mites.[1][2][4][6][7] This disruption of normal nerve cell function leads to neurological symptoms such as convulsions and impaired mobility, ultimately resulting in the death of the mite.[1][4][6][7] Electrophysiological studies have been pivotal in elucidating this mechanism, demonstrating that this compound effectively blocks TurKCa2 channels in a concentration-dependent manner.[1][5][8] A key advantage of this compound is its high selectivity for mite KCa2 channels over their mammalian counterparts, contributing to its favorable safety profile.[1][2][4][6][8]

Data Presentation

The following tables summarize the key quantitative data from electrophysiological studies of this compound on mite KCa2 channels.

CompoundChannelCell LineTechniqueKey FindingReference
This compoundTetranychus urticae KCa2 (TurKCa2)HEK293Whole-cell patch-clampPotent inhibitor[4]
This compoundHomo sapiens KCa2.2 (HsaKCa2.2)HEK293Whole-cell patch-clampLimited effect at 10 µM[8][9]
ApaminTetranychus urticae KCa2 (TurKCa2)HEK293Whole-cell patch-clampWeak inhibitory activity[8]
NS309Tetranychus urticae KCa2 (TurKCa2)HEK293Whole-cell patch-clampDid not activate TurKCa2 at 10 µM[8]
ParameterValueChannelCompoundReference
pEC506.78 ± 0.21TurKCa2This compound[8]
IC50165 nMTurKCa2This compound[8]

Signaling Pathway and Mode of Action

The following diagram illustrates the proposed signaling pathway and mode of action of this compound on mite KCa2 channels.

Mode of Action of this compound on Mite KCa2 Channels cluster_0 Mite Neuron cluster_1 This compound Action Ca_ion Intracellular Ca²⁺ KCa2 KCa2 Channel (TurKCa2) Ca_ion->KCa2 Activates K_ion K⁺ Efflux KCa2->K_ion Blocked_K_ion Blocked K⁺ Efflux KCa2->Blocked_K_ion Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound This compound->KCa2 Inhibits Hyperexcitation Neuronal Hyperexcitation Blocked_K_ion->Hyperexcitation Symptoms Convulsions, Paralysis, Death Hyperexcitation->Symptoms

Caption: this compound blocks mite KCa2 channels, leading to neuronal hyperexcitation.

Experimental Protocols

Heterologous Expression of Mite KCa2 Channels in HEK293 Cells

This protocol describes the culture and transfection of Human Embryonic Kidney (HEK293) cells to express the Tetranychus urticae KCa2 (TurKCa2) channel.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Plasmid DNA encoding the TurKCa2 channel

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • 6-well culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • Transfection:

    • One day prior to transfection, seed HEK293 cells into 6-well plates at a density that will achieve 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 24-48 hours to allow for channel expression.

HEK293 Cell Transfection Workflow Start Start Culture_HEK293 Culture HEK293 Cells Start->Culture_HEK293 Seed_Cells Seed Cells in 6-well Plate Culture_HEK293->Seed_Cells Prepare_Complexes Prepare DNA-Transfection Reagent Complexes Seed_Cells->Prepare_Complexes Transfect_Cells Add Complexes to Cells Prepare_Complexes->Transfect_Cells Incubate Incubate for 24-48h Transfect_Cells->Incubate Expression TurKCa2 Channel Expression Incubate->Expression End Ready for Electrophysiology Expression->End

Caption: Workflow for expressing mite KCa2 channels in HEK293 cells.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of TurKCa2 channel currents from transfected HEK293 cells.

Materials:

  • Transfected HEK293 cells

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • Microelectrode puller

  • Perfusion system

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound stock solution (in DMSO)

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Plating: Plate transfected cells onto glass coverslips suitable for microscopy and recording.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking transfected cell with the patch pipette.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

  • Data Acquisition:

    • Apply a voltage ramp protocol from -80 mV to +80 mV to elicit channel currents.

    • Record baseline currents in the absence of this compound.

    • Perfuse the cell with varying concentrations of this compound diluted in the external solution and record the resulting currents.

Whole-Cell Patch-Clamp Experimental Workflow Start Start Prepare_Pipette Prepare Patch Pipette Start->Prepare_Pipette Plate_Cells Plate Transfected Cells Start->Plate_Cells Form_Seal Form Gigaohm Seal Prepare_Pipette->Form_Seal Plate_Cells->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Response Record Channel Response Apply_this compound->Record_Response Data_Analysis Data Analysis Record_Response->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for patch-clamp recording of this compound's effects.

Data Analysis
  • Current Measurement: Measure the peak outward current at a specific voltage (e.g., +80 mV) from the voltage ramp recordings.

  • Concentration-Response Curve:

    • Calculate the percentage of current inhibition for each concentration of this compound relative to the baseline current.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Selectivity of this compound

The following diagram illustrates the selective action of this compound on mite KCa2 channels compared to mammalian channels.

Selective Action of this compound cluster_0 Target Organism: Mite cluster_1 Non-Target Organism: Mammal This compound This compound Mite_KCa2 Mite KCa2 Channel (TurKCa2) This compound->Mite_KCa2 Targets Mammalian_KCa2 Mammalian KCa2 Channel This compound->Mammalian_KCa2 Does not effectively target High_Affinity High Affinity Binding (IC50 = 165 nM) Mite_KCa2->High_Affinity Potent_Inhibition Potent Inhibition High_Affinity->Potent_Inhibition Acaricidal_Effect Acaricidal Effect Potent_Inhibition->Acaricidal_Effect Low_Affinity Low Affinity Binding Mammalian_KCa2->Low_Affinity Minimal_Effect Minimal Inhibition Low_Affinity->Minimal_Effect Safety Favorable Safety Profile Minimal_Effect->Safety

Caption: this compound's selective inhibition of mite KCa2 channels.

References

Application Notes and Protocols for Developing Acynonapyr Formulations for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of experimental formulations of Acynonapyr, a novel acaricide. The information is intended to assist researchers in preparing stable and effective formulations for laboratory and small-scale field trials.

Introduction to this compound

This compound is a novel acaricide developed by Nippon Soda Co., Ltd., with a unique azabicyclic ring and oxyamine structure.[1][2] It is the first agricultural chemical to be classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 33, which are modulators of calcium-activated potassium channels (KCa2).[1][3] This distinct mechanism of action makes this compound a valuable tool for managing resistance in spider mite populations.[2][4]

This compound exhibits high efficacy against spider mites of the Tetranychus and Panonychus genera, affecting all life stages from eggs to adults.[3][5][6] A key advantage of this compound is its high selectivity; it has minimal impact on beneficial insects and natural enemies, making it suitable for Integrated Pest Management (IPM) programs.[1][2][3]

Mechanism of Action

This compound's primary mode of action is the inhibition of calcium-activated potassium channels (KCa2) in the nervous system of spider mites.[1][3][4] This blockage disrupts the normal flow of potassium ions, leading to abnormal nerve cell excitation.[1][2] The resulting neurological symptoms include convulsions and impaired mobility, ultimately leading to the death of the mite.[1][2][3][4] Electrophysiological studies have confirmed that this compound potently and selectively blocks the Tetranychus urticae KCa2 (TurKCa2) channel.[3][7] Importantly, it shows little activity against mammalian KCa2 channels, contributing to its favorable safety profile.[1][2][4]

Acynonapyr_MoA cluster_neuron Spider Mite Neuron cluster_this compound This compound Action Ca_ion Ca²⁺ Influx KCa2 KCa2 Channel Ca_ion->KCa2 Activates K_ion K⁺ Efflux KCa2->K_ion Allows No_K_Efflux No K⁺ Efflux KCa2->No_K_Efflux Prevents Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Normal_Function Normal Neuronal Function Hyperpolarization->Normal_Function Maintains This compound This compound This compound->KCa2 Inhibits Blockage KCa2 Channel Blockage Hyperexcitation Neuronal Hyperexcitation No_K_Efflux->Hyperexcitation Causes Symptoms Convulsions, Paralysis, Death Hyperexcitation->Symptoms Results in

Figure 1: Signaling pathway of this compound's mechanism of action.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for selecting appropriate formulation strategies.

PropertyValueReference
Molecular Formula C₂₄H₂₆F₆N₂O₃[8][9]
Molecular Weight 504.5 g/mol [3][8][9]
Physical State Pale yellow solid[10]
Melting Point 77.2 °C[10]
Water Solubility 0.004 mg/L (at 20°C)[10]
CAS RN 1332838-17-1[3][8][9]

The very low water solubility of this compound indicates that formulations such as Emulsifiable Concentrates (EC), Suspension Concentrates (SC), or Wettable Powders (WP) are suitable approaches.[10][11][12]

Experimental Formulation Development Workflow

The development of a stable and effective this compound formulation for experimental use follows a logical progression of steps.

Formulation_Workflow Start Start: this compound (Active Ingredient) PropAnalysis 1. Physicochemical Analysis (Solubility, Stability) Start->PropAnalysis FormulationSelect 2. Formulation Type Selection (EC, SC, WP) PropAnalysis->FormulationSelect ExcipientSelect 3. Excipient Screening (Solvents, Surfactants, Dispersants, Carriers) FormulationSelect->ExcipientSelect Prototype 4. Prototype Formulation (Lab-scale mixing) ExcipientSelect->Prototype Stability 5. Stability Testing (Accelerated & Long-term) Prototype->Stability Bioassay 6. Bioefficacy Evaluation (vs. Target Pests) Stability->Bioassay Optimization 7. Formulation Optimization Bioassay->Optimization Iterate based on results End Final Experimental Formulation Bioassay->End Successful Results Optimization->Prototype

Figure 2: Experimental workflow for this compound formulation development.

Experimental Protocols for Formulation Development

The following protocols are provided as a starting point for developing experimental this compound formulations. Researchers should optimize the ratios of components based on their specific experimental needs and the results of stability and bioefficacy testing.

Safety Precaution: Always work in a well-ventilated area or fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and formulation components.[13]

Protocol 5.1: Emulsifiable Concentrate (EC) Formulation

EC formulations are suitable for water-insoluble active ingredients like this compound. They consist of the active ingredient dissolved in a water-immiscible solvent with emulsifiers that allow the concentrate to form a stable emulsion when diluted with water.[11][14]

Materials:

  • This compound (technical grade)

  • Solvent (e.g., Aromatic 150, Cyclohexanone)

  • Emulsifier blend (anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Methodology:

  • Weigh the desired amount of this compound technical powder. For a target 10% (w/v) EC, use 10 g of this compound.

  • In a glass beaker, add the selected solvent (e.g., 75 mL of Aromatic 150).

  • Place the beaker on a magnetic stirrer and add the weighed this compound to the solvent while stirring. Stir until the active ingredient is completely dissolved.

  • Add the emulsifier blend to the solution. A typical starting point is 5-10% of the total volume (e.g., 5-10 mL).

  • Continue stirring for 15-20 minutes to ensure a homogenous mixture.

  • Add additional solvent to reach the final volume (e.g., 100 mL).

  • Quality Control: To test emulsification properties, add a small amount of the EC (e.g., 1 mL) to a graduated cylinder containing water (e.g., 99 mL). Invert the cylinder several times and observe the formation and stability of the emulsion (milkiness). A stable emulsion should not show significant separation or creaming for at least 30 minutes.

Protocol 5.2: Suspension Concentrate (SC) Formulation

SC formulations are stable dispersions of the solid active ingredient in water. This is a suitable option for active ingredients with very low water solubility and a high melting point.

Materials:

  • This compound (technical grade)

  • Distilled water

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., naphthalene (B1677914) sulfonate condensate)

  • Antifreeze agent (e.g., propylene (B89431) glycol)

  • Thickening agent (e.g., xanthan gum)

  • Antifoaming agent (e.g., silicone-based)

  • Bead mill or high-shear homogenizer

  • Glass beaker, analytical balance, magnetic stirrer

Methodology:

  • Prepare the aqueous phase: In a beaker, mix distilled water (e.g., 60 mL), propylene glycol (e.g., 5 g), wetting agent (e.g., 2 g), and dispersing agent (e.g., 3 g). Stir until all components are dissolved.

  • Slowly add the weighed this compound powder (e.g., 20 g for a 20% SC) to the aqueous phase under constant agitation with a magnetic stirrer.

  • Add a few drops of antifoaming agent.

  • Pre-mill the mixture using a high-shear homogenizer for 10-15 minutes to create a uniform slurry.

  • Transfer the slurry to a bead mill for wet milling. The goal is to reduce the particle size of the this compound crystals to a range of 1-5 µm. Milling time will vary depending on the equipment.

  • After milling, transfer the suspension to a new beaker.

  • Separately, prepare a solution of the thickening agent (e.g., dissolve 0.2 g of xanthan gum in a small amount of water) and add it to the suspension while stirring to achieve the desired viscosity.

  • Add distilled water to reach the final weight or volume.

  • Quality Control: Assess the suspension for physical stability (no hard caking or significant phase separation) after storage at elevated temperatures (e.g., 54°C for 14 days). Particle size analysis should also be performed.

Protocol 5.3: Wettable Powder (WP) Formulation

WPs are finely ground powders that are mixed with water to form a sprayable suspension. They contain the active ingredient, a carrier, a wetting agent, and a dispersing agent.[12]

Materials:

  • This compound (technical grade)

  • Inert carrier (e.g., kaolin (B608303) clay, silica)

  • Wetting agent (e.g., sodium lauryl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Air-jet mill or hammer mill

  • Ribbon blender or V-blender

Methodology:

  • Weigh the required amounts of each component. For a 50% WP, a starting formulation could be: this compound (50 g), wetting agent (2 g), dispersing agent (5 g), and kaolin clay (43 g).

  • Pre-mix the components in a blender (e.g., ribbon blender) for 15-20 minutes to ensure a uniform distribution.

  • Pass the pre-mixed powder through a mill (e.g., air-jet mill) to achieve a fine particle size (typically < 40 µm). This step is critical for good suspensibility.

  • Quality Control: Test the wettability by adding a small amount of the powder to water; it should wet and sink within one minute. Test the suspensibility by mixing a known amount of WP in water, letting it stand for 30 minutes, and then measuring the amount of active ingredient that remains suspended.

Bioefficacy Testing

Once a stable experimental formulation is developed, its biological activity must be evaluated.

Table of Reported Acaricidal Activity (LC₅₀)
Target PestLife StageLC₅₀ (ppm)Reference
Tetranychus urticaeAdult females0.74[15]
Tetranychus urticaeEggs (0-1 day old)27.20[15]
Tetranychus urticaeLarvae0.35[15]
Tetranychus urticaeProto-nymphs0.46[15]
Tetranychus urticaeDeuto-nymphs0.73[15]
Panonychus citriAdult females0.73[15]
Panonychus citriEggs (0-1 day old)11.60[15]
Panonychus citriLarvae4.80[15]
Tetranychus cinnabarinusNymphs5.188 mg/L[16]
Protocol 6.1: Leaf Disc Bioassay

This method is commonly used to assess the efficacy of acaricide formulations.

Materials:

  • Developed this compound formulation

  • Host plant leaves (e.g., kidney bean or broad bean)

  • Target spider mites (Tetranychus urticae)

  • Petri dishes, agar (B569324), filter paper

  • Leaf punch or cork borer

  • Spray tower or small hand sprayer

  • Fine paintbrush for transferring mites

  • Microscope

Methodology:

  • Prepare a series of dilutions of the this compound formulation in water.[16] Include a water-only control (with the same concentration of any formulation inerts if possible).

  • Prepare leaf discs (e.g., 2 cm diameter) from healthy host plant leaves.[16]

  • Place the leaf discs on a layer of moist filter paper or agar in petri dishes to keep them turgid.[16]

  • Inoculate each leaf disc with a known number of adult female spider mites (e.g., 10-20) using a fine paintbrush.[15]

  • Spray the infested leaf discs with the respective formulation dilutions until just before runoff. Ensure even coverage.

  • Allow the discs to dry and then place them in a controlled environment (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).[16]

  • Assess mite mortality at set time points (e.g., 24, 48, and 72 hours) under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Use the mortality data to calculate LC₅₀ values using probit analysis. Compare the efficacy of the new formulation to a technical grade standard dissolved in a solvent like acetone-water with a surfactant.[16]

By following these guidelines and protocols, researchers can systematically develop and evaluate this compound formulations tailored for specific experimental purposes.

References

using Acynonapyr as a tool for studying mite neurophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., representing a unique chemical class with a distinct mode of action.[1][2] It is the first agricultural chemical to target calcium-activated potassium channels (KCa2), placing it in Group 33 of the Insecticide Resistance Action Committee (IRAC) Mode of Action Classification.[1][3] This specificity of action, coupled with its high selectivity for spider mites, makes this compound a valuable tool for researchers studying mite neurophysiology and for the development of new pest management strategies.[1][4]

This compound's mechanism involves the inhibition of potassium ion flow through KCa2 channels in spider mites.[1][4] This disruption of neuronal function leads to characteristic neurological symptoms, including convulsions and impaired mobility, ultimately resulting in mite mortality.[1][5] Its minimal impact on beneficial insects and natural enemies makes it particularly suitable for integrated pest management (IPM) programs.[1][4]

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data to effectively utilize this compound as a research tool for investigating the neurophysiology of mites.

Quantitative Data

The following tables summarize the known quantitative data for this compound, providing a basis for experimental design and comparison.

Table 1: Efficacy of this compound against Mite KCa2 Channels

ParameterSpeciesValueReference
pEC50 (-log of the half maximal effective concentration)Tetranychus urticae6.78 ± 0.21 (165 nM)[6]

Table 2: Lethal Concentration (LC50) of this compound against Various Mite Species

SpeciesLife StageLC50 (ppm)Reference
Tetranychus urticaeAdult FemaleData not available in searched results
Panonychus citriAdult FemaleData not available in searched results
Tetranychus kanzawaiAdult FemaleData not available in searched results[2]

Note: While specific LC50 values for this compound were not found in the provided search results, its high activity against these species is documented.[2][7] For comparison, LC50 values for other acaricides against Tetranychus urticae have been reported, such as 0.0324 mg a.i. L-1 for abamectin (B1664291) in a susceptible population.[6]

Table 3: Selectivity of this compound against Mites and Non-Target Organisms

OrganismSpeciesEffectReference
Spider MitesTetranychus spp., Panonychus spp.High activity[1][7]
Rust Mites-Insufficient activity[1][6]
Broad Mites-Insufficient activity[1][6]
Predatory MitesPhytoseiulus persimilis, Amblyseius swirskiiMinimal impact (qualitative)[1]
HoneybeesApis melliferaMinimal impact (qualitative)[1]
Lady BeetlesCoccinellidae familyMinimal impact (qualitative)[8]
MammalsRat (acute oral LD50)>2000 mg/kg (low toxicity)[4]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on mite neurophysiology.

Protocol 1: Electrophysiological Recording of Mite Neurons (Whole-Cell Patch-Clamp)

This protocol is adapted from general whole-cell patch-clamp techniques and will require significant optimization for spider mites due to their small size.

Objective: To record ion channel activity from individual mite neurons and assess the inhibitory effect of this compound on KCa2 channels.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Spider mites (Tetranychus urticae)

  • Dissection microscope

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling micropipettes

  • Micropipette puller

  • External and internal physiological saline solutions (see below for composition)

  • Dissection dish

  • Fine dissection tools (e.g., insect pins, fine forceps)

  • Mounting medium for slide preparation (e.g., Hoyer's medium)[9][10]

Solutions:

  • External Saline (example, may need optimization for mites): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.2-7.4).

  • Internal (Pipette) Solution (example): 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA (pH adjusted to 7.2).

Procedure:

  • Mite Preparation:

    • Anesthetize a spider mite by brief exposure to cold.

    • Secure the mite to a coverslip in a dissection dish using a minimal amount of adhesive (e.g., cyanoacrylate glue) applied to the dorsal side, leaving the ventral side accessible.

    • Submerge the preparation in chilled external saline.

  • Neuron Exposure (Requires significant skill and optimization):

    • Under a high-magnification microscope, carefully make a small incision in the mite's cuticle to expose the central nervous system (synganglion). This is a highly delicate procedure.

    • Alternatively, enzymatic digestion may be attempted to soften the surrounding tissues, but this requires careful titration to avoid damaging neurons.

  • Pipette Preparation:

    • Pull glass micropipettes to a resistance of 5-10 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Patch-Clamp Recording:

    • Mount the pipette in the holder of the micromanipulator and apply positive pressure.

    • Lower the pipette into the bath and locate an exposed neuron.

    • Gently press the pipette against the neuronal membrane and release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

    • Record baseline KCa2 channel activity. These channels are typically activated by an increase in intracellular calcium, which can be induced by depolarization or specific channel activators.

  • Application of this compound:

    • Perfuse the bath with the external saline containing the desired concentration of this compound.

    • Record the changes in KCa2 channel activity. A blockage of the channel will be observed as a reduction in the outward potassium current.

  • Data Analysis:

    • Analyze the recorded currents to determine the extent of channel inhibition.

    • Construct dose-response curves to calculate the IC50 of this compound.

Protocol 2: Calcium Imaging of Mite Neurons

This protocol provides a general framework for calcium imaging in small arthropods and will require adaptation for spider mites.

Objective: To visualize changes in intracellular calcium concentrations in mite neurons in response to this compound.

Materials:

  • This compound stock solution

  • Spider mites

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Oregon Green BAPTA-1 AM) or a genetically encoded calcium indicator (GECI) line if available.

  • Confocal or two-photon microscope equipped for live-cell imaging

  • Dissection and mounting materials as described in Protocol 1.

  • Pluronic F-127 (for dye loading)

  • External saline solution

Procedure:

  • Mite Preparation and Neuron Exposure:

    • Follow the same preparation and dissection steps as in Protocol 1 to expose the mite's nervous system.

  • Dye Loading (for chemical indicators):

    • Prepare a loading solution containing the calcium indicator dye (e.g., 5-10 µM Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in the external saline.

    • Carefully apply the loading solution to the exposed nervous tissue and incubate in the dark for 30-60 minutes at room temperature.

    • Gently wash the preparation with fresh external saline to remove excess dye.

  • Calcium Imaging:

    • Mount the preparation on the microscope stage.

    • Acquire a baseline fluorescence image of the neurons.

    • Induce neuronal activity (e.g., through chemical or electrical stimulation) to confirm that the dye is functional and can report calcium changes.

  • Application of this compound:

    • Perfuse the preparation with saline containing this compound.

    • As this compound blocks KCa2 channels, this will lead to prolonged neuronal depolarization and an increase in intracellular calcium.

    • Record time-lapse images of the changes in fluorescence intensity.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF/F0) over time in regions of interest (ROIs) corresponding to neuronal cell bodies.

    • Quantify the effect of this compound on intracellular calcium dynamics.

Protocol 3: Behavioral Assays

This protocol is designed to quantify the neurotoxic effects of this compound on the behavior of spider mites.

Objective: To assess the impact of this compound on mite locomotion and to observe the onset of neurotoxic symptoms.

Materials:

  • This compound solutions of varying concentrations

  • Spider mites (Tetranychus urticae)

  • Leaf discs (e.g., from bean or strawberry plants)

  • Petri dishes

  • Filter paper

  • Video camera and recording setup

  • Video tracking software (e.g., EthoVision XT, Tracker, or similar)[11][12][13]

  • Fine paintbrush for handling mites

Procedure:

  • Preparation of Treatment Arenas:

    • Prepare leaf discs of a uniform size.

    • Apply a known volume and concentration of this compound solution evenly to the surface of the leaf discs. Allow the solution to dry completely. Control discs should be treated with the solvent only.

  • Mite Exposure:

    • Carefully transfer a single adult female spider mite to the center of each treated and control leaf disc.

  • Behavioral Recording:

    • Place the Petri dishes containing the leaf discs under a video camera.

    • Record the behavior of the mites for a set period (e.g., 1-2 hours).

  • Data Analysis:

    • Use video tracking software to analyze the recorded videos.

    • Quantify the following parameters:

      • Locomotion: Total distance moved, average speed, and time spent moving.

      • Neurotoxic Symptoms: Time to the first signs of convulsions (uncontrolled muscle spasms), time to knockdown (impaired mobility, inability to walk), and duration of these symptoms.

      • Oviposition: Count the number of eggs laid on each leaf disc at the end of the observation period.

    • Compare the results from the this compound-treated groups with the control group.

Visualizations

Signaling Pathway

Acynonapyr_MoA cluster_neuron Mite Neuron Ca_ion Ca²⁺ KCa2 KCa2 Channel Ca_ion->KCa2 Activates K_ion K⁺ KCa2->K_ion K⁺ Efflux Membrane_Potential Membrane Depolarization KCa2->Membrane_Potential Hyperpolarization (Inhibited) This compound This compound This compound->KCa2 Blocks Symptoms Convulsions & Impaired Mobility Membrane_Potential->Symptoms

Caption: Mechanism of action of this compound on mite KCa2 channels.

Experimental Workflow: Electrophysiology

Electrophysiology_Workflow start Start: Mite Preparation dissection Neuron Exposure (Dissection) start->dissection seal Form Gigaohm Seal dissection->seal pipette Prepare Patch Pipette pipette->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell baseline Record Baseline KCa2 Current whole_cell->baseline apply_acyno Apply this compound baseline->apply_acyno record_effect Record Channel Blockade apply_acyno->record_effect analysis Data Analysis (IC50) record_effect->analysis end End analysis->end

Caption: Workflow for whole-cell patch-clamp recording of mite neurons.

Experimental Workflow: Behavioral Assay

Behavioral_Assay_Workflow start Start: Prepare Leaf Discs treat_discs Treat Discs with this compound start->treat_discs introduce_mites Introduce Single Mite treat_discs->introduce_mites record_video Record Mite Behavior introduce_mites->record_video track_video Analyze Video with Tracking Software record_video->track_video quantify Quantify Locomotion & Symptoms track_video->quantify analyze Statistical Analysis quantify->analyze end End analyze->end

References

Protocol for Evaluating the Impact of Acynonapyr on Beneficial Insects

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Acynonapyr is a novel acaricide with a unique mode of action, targeting the calcium-activated potassium (KCa2) channels in spider mites.[1] This specificity results in high efficacy against target pests while exhibiting minimal impact on non-target organisms, including beneficial insects.[1][2] These characteristics make this compound a promising candidate for inclusion in Integrated Pest Management (IPM) programs. This document provides a comprehensive, tiered protocol for evaluating the potential lethal and sublethal effects of this compound on a representative group of beneficial insects. The protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organisation for Biological and Integrated Control (IOBC)/West Palaearctic Regional Section (WPRS).

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of ecotoxicology, entomology, and pesticide development who are involved in the environmental risk assessment of agrochemicals.

This compound Test Substance

For the purposes of this protocol, it is recommended to use a 20% Suspension Concentrate (SC) formulation of this compound, which is a common commercially available formulation.[3] All test concentrations should be prepared from this formulation and expressed in terms of the active ingredient (a.i.).

Tiered Testing Approach

A tiered approach is recommended to systematically evaluate the potential risks of this compound to beneficial insects.[4][5][6] This approach begins with worst-case laboratory studies (Tier 1) and progresses to more realistic, higher-tier studies only if adverse effects are observed in the initial tier.

  • Tier 1: Worst-Case Laboratory Testing: These studies expose organisms to the test substance on an inert substrate (e.g., glass plates) under controlled laboratory conditions. The aim is to assess intrinsic toxicity.[5][7]

  • Tier 2: Extended Laboratory Testing: If significant effects are observed in Tier 1, testing progresses to more realistic substrates, such as plant leaves or soil, still under laboratory conditions. This tier also allows for the assessment of aged residues.[8]

  • Tier 3: Semi-Field and Field Studies: These higher-tier studies are conducted under more natural conditions (e.g., in cages on crops) to evaluate the effects of this compound on populations of beneficial insects in a more ecologically relevant setting. This protocol focuses on Tier 1 and Tier 2 methodologies.

G cluster_0 Tiered Testing Workflow T1 Tier 1: Laboratory Worst-Case (Inert Substrate) T2 Tier 2: Extended Laboratory (Natural Substrate) T1->T2 Adverse Effects Observed RA Risk Assessment T1->RA No Adverse Effects T3 Tier 3: Semi-Field/Field Studies T2->T3 Adverse Effects Observed T2->RA No Adverse Effects T3->RA

Caption: A diagram illustrating the tiered approach for evaluating the impact of this compound on beneficial insects.

Experimental Protocols

This protocol outlines the evaluation of this compound's impact on four key beneficial insect groups: predatory mites, parasitic wasps, ladybird beetles, and pollinators (honey bees).

Predatory Mite: Typhlodromus pyri

Typhlodromus pyri is a key predator of spider mites in many agricultural systems and is a standard test species for non-target arthropod testing.

Experimental Workflow

G cluster_0 Predatory Mite (Typhlodromus pyri) Testing Workflow Start Start: Protonymph Stage Exposure Exposure to this compound Residue (Glass Plate or Leaf Disc) Start->Exposure Mortality Mortality Assessment (7 days) Exposure->Mortality Reproduction Reproduction Assessment (Surviving Females) Mortality->Reproduction If mortality < 50% Data Data Analysis: LR50, NOEC, ER50 Mortality->Data Reproduction->Data

Caption: Workflow for assessing the lethal and sublethal effects of this compound on the predatory mite Typhlodromus pyri.

Methodology

  • Test Organisms: Protonymphs of Typhlodromus pyri.

  • Test Substance Application: A 20% SC formulation of this compound will be applied to either glass plates (Tier 1) or bean leaf discs (Tier 2). Application rates should bracket the recommended field application rate. A water-treated control and a toxic reference standard (e.g., a known toxic insecticide) should be included.

  • Exposure: Mites are confined to the treated surfaces.

  • Endpoints and Data Collection:

    • Acute Toxicity: Mortality is assessed at 24, 48, and 72 hours, and at 7 days. The Lethal Rate 50 (LR50) is calculated.

    • Sublethal Effects (Reproduction): Surviving females from treatments with less than 50% mortality are transferred to untreated surfaces with a food source (pollen) and allowed to lay eggs for a defined period (e.g., 7-10 days). The number of eggs per female per day is recorded. The Effect Rate 50 (ER50) for reproduction is calculated.[9][10]

  • Data Presentation:

Treatment (g a.i./ha)Replicates (n)Mortality (%) at 7 daysFecundity (eggs/female/day)
Control (Water)5
This compound Rate 15
This compound Rate 25
This compound Rate 35
Toxic Reference5
Parasitic Wasp: Aphidius rhopalosiphi

Aphidius rhopalosiphi is a common parasitoid of cereal aphids and a standard indicator species for pesticide side-effect testing.

Experimental Workflow

G cluster_0 Parasitic Wasp (Aphidius rhopalosiphi) Testing Workflow Start Start: Adult Wasps (<48h old) Exposure Exposure to this compound Residue (Glass Plate or Seedling) Start->Exposure Mortality Mortality Assessment (48 hours) Exposure->Mortality Parasitism Parasitism Efficiency Assessment (Surviving Females) Mortality->Parasitism If mortality < 50% Data Data Analysis: LR50, NOEC, ER50 Mortality->Data Parasitism->Data

Caption: Workflow for assessing the lethal and sublethal effects of this compound on the parasitic wasp Aphidius rhopalosiphi.

Methodology

  • Test Organisms: Adult Aphidius rhopalosiphi (< 48 hours old).

  • Test Substance Application: this compound (20% SC) is applied to glass plates (Tier 1) or barley seedlings (Tier 2).

  • Exposure: Wasps are exposed to the dried residues for 48 hours.

  • Endpoints and Data Collection:

    • Acute Toxicity: Mortality is recorded at 2, 24, and 48 hours. The LR50 is calculated.

    • Sublethal Effects (Parasitism): Surviving females are individually transferred to untreated barley seedlings infested with a known number of aphids. After a 24-hour parasitism period, the female is removed. The number of parasitized aphids (mummies) is counted after 10-12 days. The ER50 for parasitism efficiency is determined.[11][12][13][14][15]

  • Data Presentation:

Treatment (g a.i./ha)Replicates (n)Mortality (%) at 48 hoursParasitism Efficiency (mummies/female)
Control (Water)5
This compound Rate 15
This compound Rate 25
This compound Rate 35
Toxic Reference5
Ladybird Beetle: Coccinella septempunctata

The seven-spotted ladybird beetle is a well-known predator of aphids and other soft-bodied insects.

Experimental Workflow

G cluster_0 Ladybird Beetle (Coccinella septempunctata) Testing Workflow Start Start: 2nd Instar Larvae Exposure Exposure to this compound Residue (Glass Plate or Leaf) Start->Exposure Development Larval and Pupal Development Monitoring Exposure->Development Mortality Mortality Assessment (Throughout development) Development->Mortality Reproduction Reproduction Assessment (Surviving Adults) Development->Reproduction If mortality < 50% Data Data Analysis: LR50, NOEC, ER50 Mortality->Data Reproduction->Data G cluster_0 Honey Bee (Apis mellifera) Sublethal Effects Testing Workflow Start Start: Young Adult Bees Exposure Chronic Oral Exposure (Spiked Sucrose Solution) Start->Exposure Behavior Behavioral Assays: - Locomotor Activity - Olfactory Learning (PER) - Foraging Behavior Exposure->Behavior Physiology Physiological Assessment: (Optional, e.g., enzyme activity) Exposure->Physiology Data Data Analysis: Comparison to Control Group Behavior->Data Physiology->Data

References

Application Notes and Protocols for the Synthesis of the Azabicyclo[3.3.1]nonane Core of Acynonapyr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of the pivotal azabicyclo[3.3.1]nonane core structure of Acynonapyr, a novel acaricide. The methodologies outlined are based on established synthetic routes, primarily revolving around the Robinson-Schöpf reaction and subsequent functional group manipulations.

Introduction

This compound is a unique acaricide characterized by its N-pyridyloxy azabicyclo[3.3.1]nonane core structure.[1][2] The synthesis of this complex scaffold is a critical aspect of its production and further analog development for structure-activity relationship studies. The primary and most efficient method for constructing this bridged bicyclic system is a biomimetic one-pot synthesis analogous to the Robinson-Schöpf reaction.[3] This reaction involves the condensation of a dialdehyde (B1249045) (glutaraldehyde), a primary amine (benzylamine), and a dicarboxylic acid equivalent (3-oxopentanedioic acid or acetone (B3395972) dicarboxylic acid).[4][5] Subsequent stereoselective reduction of the resulting ketone, followed by debenzylation and further functionalization, leads to the core structure ready for the final steps of this compound synthesis.

This document outlines two primary synthetic routes for the azabicyclo[3.3.1]nonane core and provides detailed experimental protocols for the key transformations.

Synthetic Pathways

Two main synthetic pathways for the azabicyclo[3.3.1]nonane core of this compound are presented below. Both routes begin with the formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Route 1: Synthesis via N-Hydroxylation of an NH-free Azabicycle

This is a common route that involves the initial construction of the bicyclic core, followed by functionalization and late-stage introduction of the N-oxy functionality.[5][6]

Acynonapyr_Synthesis_Route_1 Start Glutaraldehyde (B144438) + 3-Oxopentanedioic Acid + Benzylamine (B48309) BicyclicKetone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Start->BicyclicKetone Robinson-Schöpf Reaction EndoOl 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-endo-ol BicyclicKetone->EndoOl Ketone Reduction Oarylated 3-endo-[2-Propoxy-4-(trifluoromethyl)phenoxy]- 9-benzyl-9-azabicyclo[3.3.1]nonane EndoOl->Oarylated O-Arylation NHfree NH-free Azabicycle Oarylated->NHfree Debenzylation Cyanoethylamine Cyanoethylamine Derivative NHfree->Cyanoethylamine + Acrylonitrile (B1666552) Hydroxylamine (B1172632) Hydroxylamine Derivative Cyanoethylamine->Hydroxylamine Oxidation This compound This compound Hydroxylamine->this compound Coupling

Caption: Synthetic Route 1 via N-Hydroxylation.

Route 2: Synthesis via Oxidation of an N-pyridyl Azabicycle

This alternative route involves the early introduction of the pyridyl group, followed by a direct oxidation to form the final N-oxy linkage.[5][6]

Acynonapyr_Synthesis_Route_2 NHfree NH-free Azabicycle (from Route 1) Npyridyl N-pyridyl Azabicycle NHfree->Npyridyl Coupling with Chloropyridine This compound This compound Npyridyl->this compound Oxidation (m-CPBA)

Caption: Synthetic Route 2 via N-pyridyl Oxidation.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of the azabicyclo[3.3.1]nonane core.

StepReactantsProductCatalyst/ReagentYield (%)Reference(s)
Robinson-Schöpf Reaction Glutaraldehyde, Benzylamine HCl, 3-Oxopentanedioic acid9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium Acetate (B1210297)54[7]
Ketone Reduction (endo-selective) 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one9-Benzyl-9-azabicyclo[3.3.1]nonan-3-endo-olNaBH₄100[7]
Debenzylation 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-endo-ol9-Azabicyclo[3.3.1]nonan-3-endo-ol10% Pd/C, H₂~100 (crude)[7]
Boc Protection 9-Azabicyclo[3.3.1]nonan-3-endo-olendo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester(Boc)₂O83[7][8]
Oxidation to this compound (from N-pyridyl intermediate) 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2-pyridyl]-9-azabicyclo[3.3.1]nonaneThis compoundm-CPBA37[5][6]

Experimental Protocols

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is based on the Robinson-Schöpf reaction.[7]

Materials:

  • Glutaraldehyde (25% solution in water)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Sodium acetate

  • 5N Hydrochloric acid

  • 4N Sodium hydroxide

  • Dichloromethane (B109758)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Cool a solution of glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water (1050 mL) to 0°C.

  • Add 3-oxopentanedioic acid (2.4 mol) to the cooled solution.

  • Slowly add a solution of sodium acetate (79.7 g in 797 mL water). A thick orange precipitate will form.

  • Heat the reaction mixture to 50°C and stir for 4 hours.

  • Cool the mixture to ambient temperature and let it stand for 24 hours.

  • Acidify the reaction mixture to pH 2 with 5N aqueous hydrochloric acid.

  • Wash the aqueous mixture with diethyl ether (2 x 500 mL).

  • Basify the aqueous layer to pH 12 with 4N aqueous sodium hydroxide.

  • Extract the product with dichloromethane (6 x 500 mL).

  • Dry the combined organic phases over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the crude product as a red oil.

  • Purify the crude product by silica (B1680970) gel chromatography using a dichloromethane:methanol (B129727) (49:1, v/v) eluent to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid (Yield: ~54%).

Protocol 2: Stereoselective Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-endo-ol

This protocol describes the endo-selective reduction of the bicyclic ketone.[7]

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Methanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • Acetone

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (0.11 mol) in methanol (130 mL) and cool the solution to 0°C under a nitrogen atmosphere.

  • Add sodium borohydride (0.16 mol) portionwise over 30 minutes.

  • Allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours.

  • Quench the reaction with acetone (10 mL) and evaporate the volatile components in vacuo.

  • Dissolve the resulting yellow solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).

  • Dry the combined organic phases over anhydrous magnesium sulfate and evaporate under reduced pressure to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a yellow solid (Yield: ~100%).

Protocol 3: Debenzylation to 9-Azabicyclo[3.3.1]nonan-3-endo-ol

This protocol details the removal of the N-benzyl protecting group via catalytic hydrogenation.[7]

Materials:

  • endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • Ethanol (B145695)

  • 5N Aqueous hydrochloric acid

  • 10% Palladium on carbon (10% Pd/C)

  • Dicalite (or Celite)

  • Toluene (B28343)

Procedure:

  • To a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (0.12 mol) in ethanol (500 mL) and 5N aqueous hydrochloric acid (25 mL), add 10% Palladium on carbon (5.0 g).

  • Stir the mixture under a hydrogen atmosphere (3 bar) at 40°C for 48 hours.

  • Filter the mixture through a pad of dicalite and evaporate the filtrate in vacuo.

  • Azeotrope the remaining aqueous mixture with toluene (2 x 150 mL) to yield crude endo-9-azabicyclo[3.3.1]nonan-3-ol as a pale yellow solid, which can be used directly in the next step.

Protocol 4: N-Hydroxylation and Final Coupling to this compound

This protocol outlines the final steps from the NH-free azabicycle to this compound as per Route 1.[9]

Materials:

  • 3-endo-[2-Propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane (NH-free azabicycle 6)

  • Acrylonitrile

  • Methanol

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • 2-Chloro-5-(trifluoromethyl)pyridine (B1661970)

  • Tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK)

Procedure:

  • Cyanoethylation: To a solution of the NH-free azabicycle 6 (10.75 mmol) in methanol (60 mL), add acrylonitrile (27 mmol) at room temperature and stir overnight.[9]

  • Oxidation to Hydroxylamine: Dissolve the resulting cyanoethylamine derivative 7 in dichloromethane. Add m-CPBA and stir to form the hydroxylamine 8.[9]

  • Final Coupling: To a solution of the hydroxylamine 8 (1.39 mmol) and 2-chloro-5-(trifluoromethyl)pyridine 9 (1.39 mmol) in THF (5 mL) at 0°C under a nitrogen atmosphere, add t-BuOK (1 M in THF, 1.4 mL).[9] Warm the mixture to room temperature and stir to completion to yield this compound.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the azabicyclo[3.3.1]nonane core.

Experimental_Workflow Setup Reaction Setup (Glassware, Reagents) Reaction Chemical Reaction (e.g., Robinson-Schöpf) Setup->Reaction Quench Reaction Quenching Reaction->Quench Extraction Workup & Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols for Acynonapyr in Fruit Tree Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique N-pyridyloxy azabicycle core structure.[1][2] It provides highly selective control of economically significant spider mites in the Tetranychus and Panonychus genera, which are major pests in a wide range of fruit crops, including pome fruits, citrus, and grapes.[1][3][4] Its unique mode of action and favorable safety profile make it a valuable tool for Integrated Pest Management (IPM) and resistance management programs.[3][5][6]

Mode of Action

This compound represents a new class of insecticide, classified by the Insecticide Resistance Action Committee (IRAC) as Group 33.[3][5] Its primary target is the calcium-activated potassium channel (KCa2) in the nervous system of spider mites.[3][4][5]

  • Mechanism: this compound selectively binds to and inhibits the KCa2 channels in spider mites.[3][5]

  • Physiological Effect: This binding blocks the flow of potassium ions, disrupting the normal transmission of nerve impulses.[5][6]

  • Symptoms: Affected mites rapidly display neurological symptoms, including convulsions and impaired mobility, leading to paralysis and mortality.[5][6][7]

  • Selectivity: Importantly, this compound shows little activity against mammalian KCa2 channels, which contributes to its favorable safety profile for non-target organisms.[3][5][6]

cluster_Neuron Spider Mite Nerve Cell KCa2 KCa2 Channel (Potassium Ion Flow) Nerve Normal Nerve Impulse Transmission KCa2->Nerve Enables Block Blocks K+ Flow Paralysis Paralysis & Mortality This compound This compound Application This compound->KCa2 Binds to Channel Disruption Disrupted Nerve Impulse Block->Disruption Leads to Disruption->Paralysis Causes

Caption: this compound's mode of action targeting mite KCa2 channels.

Data Summary

Efficacy and Pest Spectrum

This compound demonstrates high efficacy against key spider mite pests of fruit trees while having minimal impact on other mite types and beneficial insects.[5][6][7] It is effective against all life stages, from eggs to adults.[3][7] This high selectivity is crucial for its use in IPM systems.[5]

Target PestLife StageEfficacy LevelReference
Tetranychus urticae (Two-spotted spider mite)Egg, Larva, Nymph, AdultHigh[1][5]
Panonychus citri (Citrus red mite)Egg, Larva, Nymph, AdultHigh[1]
Panonychus ulmi (European red mite)All StagesHigh[4][7]
Rust Mites & Broad MitesAll StagesInsufficient Activity[5][6][7]

Table 1: Summary of this compound's acaricidal spectrum and efficacy.

Safety Profile

The compound has a favorable safety profile, with low mammalian toxicity and minimal effects on beneficial organisms, making it compatible with IPM programs.[2][3]

Organism TypeTestResultConclusionReference
Mammals (Rat)Acute Oral LD50>2000 mg/kgLow Toxicity[3][8]
Mammals (Rat)Acute Dermal LD50>2000 mg/kgLow Toxicity[8]
Beneficial InsectsField & Lab StudiesMinimal ImpactSafe for IPM[3][5][6]
HoneybeesField & Lab StudiesMinimal ImpactSafe for Pollinators[5][6][7]

Table 2: Toxicological profile of this compound.

Residue Data in Pome and Citrus Fruits

Residue studies have been conducted to establish maximum residue levels (MRLs) in fruit crops. Data indicates that residues can concentrate in processed fractions like pomace.

CropApplication Rate (lb ai/A)SampleMax Residue (ppm)Reference
Apple0.1125Whole FruitNot specified[8]
Apple0.1125Wet PomaceConcentration Factor: 1.7[8]
Orange0.1406Whole Fruit~0.0391[8]
Grapefruit0.1406Whole Fruit~0.0594[8]

Table 3: Maximum residue levels of this compound in select fruit crops.

Experimental Protocols

Protocol 1: Leaf-Disc Bioassay for Acaricidal Efficacy

This protocol is designed to evaluate the efficacy of this compound against adult spider mites on fruit tree leaves. The methodology is adapted from standard laboratory bioassay procedures.[1]

1. Preparation of Test Solutions: a. Prepare a stock solution of this compound (e.g., 20% Suspension Concentrate) in an appropriate solvent like dimethylformamide (DMF).[1] b. Create a series of dilutions (e.g., 125, 31, 8, 2, and 0.5 ppm) using deionized water containing a surfactant (e.g., 0.02% Rabiden 3S®) to ensure even coverage.[1] c. A control solution containing only water and surfactant should be prepared.

2. Leaf Disc Preparation and Infestation: a. Excise leaf discs (approx. 2-3 cm diameter) from unsprayed host plants (e.g., kidney bean for T. urticae or citrus for P. citri).[1] b. Place each disc, abaxial side up, on a moistened cotton pad or agar (B569324) in a petri dish. c. Transfer 15-20 adult female spider mites onto each leaf disc using a fine brush.[1] d. Allow mites to acclimate for 2-4 hours.

3. Application and Incubation: a. Spray the test solutions onto the infested leaf discs using a rotary distributing sprayer or a precision spray tower to ensure uniform application.[1] b. Allow the discs to air dry completely in a fume hood. c. Place the petri dishes in a controlled environment chamber at 25°C, 65% relative humidity, and a 16:8 (L:D) photoperiod.[1]

4. Mortality Assessment: a. Assess mite mortality 3 days (72 hours) after treatment.[1] b. Mites that are unable to move when prodded with a fine brush are considered dead. c. Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. d. Use probit analysis to determine the LC50 (median lethal concentration) value.

A Prepare this compound Dilutions & Control D Spray Application (Rotary Sprayer) A->D B Excise Leaf Discs from Host Plant C Infest Discs with Adult Spider Mites B->C C->D E Incubate at 25°C for 72 hours D->E F Assess Mite Mortality (Probing) E->F G Data Analysis (LC50 Calculation) F->G

Caption: Experimental workflow for an this compound efficacy bioassay.
Protocol 2: Resistance Monitoring in Field Populations

Due to its novel mode of action, this compound is a critical tool for managing mites resistant to other acaricides.[3][7] Regular monitoring is essential to detect any shifts in susceptibility.

1. Mite Population Sampling: a. Collect mites from multiple locations within the fruit orchard, focusing on areas with high infestation or suspected control failure. b. Sample at least 100-200 individuals to ensure a representative sample of the population's genetic diversity. c. Establish a susceptible reference strain, maintained in the laboratory without exposure to any pesticides.

2. Susceptibility Bioassay: a. Conduct a dose-response bioassay as described in Protocol 4.1 for both the field-collected population and the susceptible reference strain. b. Use a minimum of five concentrations of this compound to generate a reliable dose-response curve.

3. Data Analysis and Resistance Ratio Calculation: a. Calculate the LC50 values for both the field and susceptible populations. b. Determine the Resistance Ratio (RR) using the formula: RR = LC50 of Field Population / LC50 of Susceptible Strain c. An RR value greater than 10 is typically considered indicative of resistance, though this threshold may vary.

4. Management Decision: a. If RR values indicate a shift in susceptibility, implement a resistance management strategy. b. This involves rotating this compound with acaricides from different IRAC groups to reduce selection pressure.

Resistance Management Strategy

To preserve the long-term efficacy of this compound, a structured resistance management program is crucial. Its novel mode of action makes it an excellent rotational partner with other acaricides.[3] No target-site mutations conferring resistance have been identified to date, making it effective against mite populations that have developed resistance to other chemical classes.[5][6][7]

Start Start of Season: Mite Population Below Threshold Monitor Monitor Mite Populations (Scouting) Start->Monitor Threshold Action Threshold Reached? Monitor->Threshold Threshold->Monitor No Spray_Acy Apply this compound (IRAC Group 33) Threshold->Spray_Acy Yes Evaluate Evaluate Efficacy (7-10 Days Post-Spray) Spray_Acy->Evaluate Spray_Alt Apply Alternative Acaricide (e.g., IRAC Group 23, 25) Spray_Alt->Evaluate Success Control Successful? Evaluate->Success Success->Spray_Alt No, Rotate MoA End Continue Monitoring Success->End Yes End->Monitor

Caption: Logic for an this compound resistance management program.

References

Application Notes and Protocols for Assessing the Life Stage-Specific Efficacy of Acynonapyr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acynonapyr is a novel acaricide with a unique mode of action, targeting the calcium-activated potassium (KCa2) channels in spider mites.[1][2][3] This distinct mechanism makes it a valuable tool for managing spider mite populations, particularly those resistant to other acaricides.[3][4] Understanding the efficacy of this compound at each stage of the spider mite life cycle is crucial for developing effective and sustainable pest management strategies. These application notes provide detailed methodologies for assessing the life stage-specific efficacy of this compound against the two-spotted spider mite, Tetranychus urticae, a common and economically important agricultural pest.[1][5]

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 33 acaricide, a modulator of calcium-activated potassium channels.[3][6][7] It exhibits high selectivity for spider mites with minimal impact on beneficial insects, making it suitable for Integrated Pest Management (IPM) programs.[3][6]

Mode of Action

This compound acts by inhibiting the potassium ion flow through KCa2 channels in the nerve cells of spider mites.[1][2] This disruption of nerve function leads to neurological symptoms such as convulsions and impaired mobility, ultimately resulting in the death of the mite.[2][3]

cluster_0 Spider Mite Neuron This compound This compound KCa2 KCa2 Channel This compound->KCa2 Binds to and blocks K_flow K+ Ion Flow Paralysis Paralysis & Death KCa2->Paralysis Inhibition leads to Neuron_function Normal Nerve Function K_flow->Neuron_function Maintains

Figure 1. Simplified signaling pathway of this compound's mode of action.

Data Presentation: Life Stage-Specific Efficacy of this compound

Life StageEfficacy SummaryKey Observations
Egg Good Ovicidal ActivityThis compound demonstrates efficacy against the egg stage, including mortality after hatching.[1]
Larva High Larvicidal ActivityConsidered one of the most susceptible stages to this compound.[2][8][9]
Nymph High Nymphicidal ActivityBoth protonymph and deutonymph stages show high susceptibility.
Adult High Adulticidal ActivityThis compound is highly toxic to adult female and male spider mites.[1]

Experimental Protocols

The following protocols are adapted from established acaricide bioassay methods to specifically assess the life stage-specific efficacy of this compound against Tetranychus urticae.

Rearing of Tetranychus urticae

A healthy and synchronized population of spider mites is essential for reliable and reproducible bioassay results.

  • Host Plants: Utilize young, pesticide-free bean plants (Phaseolus vulgaris) or another suitable host.

  • Colony Maintenance: Maintain a stock colony of T. urticae in a controlled environment (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 h L:D photoperiod).

  • Stage Synchronization:

    • For Egg Assays: Transfer numerous adult female mites to fresh leaf discs. Allow a 24-hour oviposition period, then remove the adult females. The remaining eggs will be of a known age.

    • For Larva, Nymph, and Adult Assays: Collect individuals of the desired stage from the stock colony using a fine camel-hair brush. For synchronized larval and nymphal stages, use the eggs collected from the method above and allow them to develop to the desired stage.

Protocol for Ovicidal (Egg Stage) Efficacy Assessment

This protocol determines the efficacy of this compound in preventing egg hatch.

  • Materials:

    • Synchronized T. urticae eggs (24-48 hours old) on leaf discs (e.g., bean leaf).

    • Petri dishes with a moistened cotton or agar (B569324) base.

    • This compound test solutions of varying concentrations.

    • Control solution (water with the same surfactant used for the test solutions).

    • Rotary distributing sprayer or similar application device.

  • Procedure:

    • Prepare leaf discs with a known number of synchronized eggs (e.g., 20-30 eggs per disc).

    • Place the leaf discs in Petri dishes.

    • Prepare a series of this compound concentrations. A minimum of five concentrations resulting in mortality between 10% and 90% is recommended.

    • Spray the leaf discs with the respective test solutions or the control solution using a calibrated sprayer to ensure uniform coverage.[1]

    • Allow the treated leaf discs to air dry.

    • Incubate the Petri dishes under controlled conditions (25 ± 2°C, 60 ± 10% RH, 16:8 h L:D).

    • Assess egg mortality 7 days after treatment by counting the number of unhatched eggs and surviving mites.[1]

    • Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula.

    • Determine the LC50 value using probit analysis.

Protocol for Larvicidal, Nymphicidal, and Adulticidal Efficacy Assessment (Leaf Disc Dip Bioassay)

This method is suitable for assessing the toxicity of this compound to the mobile life stages of T. urticae.

  • Materials:

    • Synchronized larvae, nymphs, or adult T. urticae.

    • Fresh, untreated leaf discs.

    • Petri dishes with a moistened cotton or agar base.

    • This compound test solutions of varying concentrations.

    • Control solution.

    • Fine camel-hair brush.

  • Procedure:

    • Prepare leaf discs and place them on the moistened base in Petri dishes.

    • Transfer a known number of the desired life stage (e.g., 20-30 individuals) onto each leaf disc.[1]

    • Prepare a series of this compound concentrations.

    • Dip each leaf disc with the mites into the corresponding test solution or control solution for 5 seconds with gentle agitation.

    • Place the dipped leaf discs back into the Petri dishes and allow them to air dry.

    • Incubate the Petri dishes under controlled conditions.

    • Assess mortality 3 days after treatment.[1] Mites that are unable to move when prodded with a fine brush are considered dead.

    • Calculate the percentage of mortality and determine the LC50 value as described for the ovicidal assay.

cluster_0 Experimental Workflow: Life Stage-Specific Bioassay cluster_1 Bioassay for Each Life Stage (Egg, Larva, Nymph, Adult) start Start rearing 1. Rearing & Stage Synchronization of Tetranychus urticae start->rearing prep_solutions 2. Prepare this compound Test Solutions rearing->prep_solutions application 3. Application of This compound (Spray or Dip) prep_solutions->application incubation 4. Incubation (Controlled Conditions) application->incubation assessment 5. Mortality Assessment incubation->assessment analysis 6. Data Analysis (LC50 Calculation) assessment->analysis end End analysis->end

Figure 2. General experimental workflow for assessing this compound's efficacy.

Logical Relationships in Efficacy Assessment

The assessment of this compound's efficacy is a structured process that relies on the interplay of several key factors to yield reliable results.

cluster_0 Logical Framework for Efficacy Assessment mite_quality Healthy, Synchronized Mite Population reliable_data Reliable & Reproducible Efficacy Data mite_quality->reliable_data protocol Standardized Experimental Protocol protocol->reliable_data concentration Accurate Concentration Series concentration->reliable_data lc50 Accurate LC50 Determination reliable_data->lc50

Figure 3. Key relationships for accurate efficacy assessment.

Conclusion

The provided protocols offer a robust framework for researchers to systematically evaluate the life stage-specific efficacy of this compound against Tetranychus urticae. Adherence to these standardized methods will ensure the generation of high-quality, comparable data, which is essential for understanding the full potential of this novel acaricide in mite management programs. While quantitative data on the differential susceptibility of each life stage is still emerging, the available evidence strongly supports the high efficacy of this compound across the entire life cycle of spider mites.

References

Application Notes and Protocols for Investigating the Repellent Properties of Acynonapyr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., with a unique mode of action targeting the calcium-activated potassium channels (KCa2) in spider mites.[1][2][3][4][5] This mechanism leads to neurological symptoms, including convulsions and impaired mobility, ultimately resulting in mortality.[1][4] this compound demonstrates high selectivity for spider mites, with minimal impact on beneficial insects, making it a promising candidate for Integrated Pest Management (IPM) programs.[1][2][4] While its primary mode of action is acaricidal, there are indications that this compound may also possess repellent and antifeedant properties.[6] However, detailed studies to confirm and quantify these repellent effects are not widely reported.[3]

These application notes provide a detailed experimental framework for researchers to investigate and characterize the potential repellent properties of this compound against spider mites, specifically the two-spotted spider mite (Tetranychus urticae), a common agricultural pest. The following protocols are designed to be comprehensive, providing clear methodologies and data presentation structures to facilitate reproducible and comparable results.

Key Experimental Protocols

Two primary assays are proposed to evaluate the repellent effects of this compound: a Two-Choice Disc Assay to assess spatial repellency and a Leaf Disc Preference Assay to investigate contact repellency and antifeedant properties.

Two-Choice Disc Assay for Spatial Repellency

Objective: To determine if this compound exhibits spatial repellency against adult female Tetranychus urticae.

Materials:

  • This compound (technical grade)

  • Acetone (B3395972) (solvent)

  • Distilled water

  • Tween 80 (surfactant)

  • Petri dishes (90 mm diameter)

  • Filter paper discs (45 mm diameter)

  • Mite-rearing cages

  • Healthy, synchronized adult female Tetranychus urticae (2-5 days old)

  • Stereomicroscope

  • Fine-tipped paintbrush

  • Environmental growth chamber (25 ± 1°C, 60 ± 5% RH, 16:8 L:D photoperiod)

Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Create a serial dilution of this compound in acetone to achieve final concentrations of 0.1, 1, 10, and 100 µg/cm².

    • The control solution will be acetone alone.

    • For application, dilute the acetone-based solutions in a 0.05% Tween 80 aqueous solution to ensure even spreading.

  • Preparation of Assay Arenas:

    • Cut filter paper discs in half.

    • Apply 250 µL of the test solution evenly to one half of a filter paper disc and 250 µL of the control solution to the other half.

    • Allow the solvent to evaporate completely in a fume hood for at least 1 hour.

    • Reassemble the two halves to form a complete disc within a Petri dish.

  • Mite Introduction:

    • Using a fine-tipped paintbrush, carefully place 20 adult female spider mites in the center of the reassembled filter paper disc.

  • Incubation and Observation:

    • Place the Petri dishes in an environmental growth chamber.

    • Record the number of mites on the treated and control halves of the filter paper disc at 30 minutes, 1 hour, 2 hours, and 4 hours post-introduction.

  • Data Analysis:

    • Calculate the Percent Repellency (PR) for each concentration and time point using the following formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100 Where Nc is the number of mites on the control half and Nt is the number of mites on the treated half.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences between concentrations and the control.

Leaf Disc Preference Assay for Contact Repellency and Antifeedant Effects

Objective: To assess if this compound deters settling and feeding of Tetranychus urticae upon contact with a treated surface.

Materials:

  • All materials from the Two-Choice Disc Assay

  • Fresh, untreated bean or cotton leaves

  • Leaf disc cutter (15 mm diameter)

  • Agar (B569324) (2%)

  • Petri dishes (60 mm diameter)

Protocol:

  • Preparation of Test Solutions:

    • Prepare this compound solutions as described in the Two-Choice Disc Assay protocol.

  • Preparation of Leaf Discs:

    • Cut leaf discs from healthy, untreated leaves.

    • Dip one half of each leaf disc into the test solution for 10 seconds and the other half into the control solution for 10 seconds.

    • Allow the leaf discs to air dry completely.

  • Assay Setup:

    • Prepare a 2% agar solution and pour it into the bottom of the Petri dishes to provide moisture and keep the leaf discs turgid.

    • Place the treated leaf disc in the center of the agar.

  • Mite Introduction:

    • Introduce 10 adult female spider mites to the center of each leaf disc.

  • Incubation and Observation:

    • Incubate the Petri dishes in an environmental growth chamber.

    • After 24 and 48 hours, record the number of mites, eggs, and the extent of feeding damage (on a scale of 0-5, where 0 is no damage and 5 is severe damage) on both the treated and control halves of the leaf disc.

  • Data Analysis:

    • Calculate a Preference Index (PI) for settling and oviposition.

    • Compare the feeding damage scores between the treated and control halves.

    • Use appropriate statistical tests (e.g., t-test or Wilcoxon signed-rank test) to analyze the data.

Data Presentation

Quantitative data from the experimental protocols should be summarized in the following tables for clear comparison.

Table 1: Spatial Repellency of this compound against Tetranychus urticae in a Two-Choice Disc Assay

Concentration (µg/cm²)Mean Number of Mites (±SE) on Treated HalfMean Number of Mites (±SE) on Control HalfPercent Repellency (%)
30 Minutes
Control (0)
0.1
1
10
100
1 Hour
Control (0)
0.1
1
10
100
2 Hours
Control (0)
0.1
1
10
100
4 Hours
Control (0)
0.1
1
10
100

Table 2: Contact Repellency and Antifeedant Effects of this compound on Tetranychus urticae in a Leaf Disc Preference Assay (48 hours)

Concentration (µg/cm²)Mean Number of Mites (±SE) - TreatedMean Number of Mites (±SE) - ControlMean Number of Eggs (±SE) - TreatedMean Number of Eggs (±SE) - ControlMean Feeding Damage Score (±SE) - TreatedMean Feeding Damage Score (±SE) - Control
Control (0)
0.1
1
10
100

Visualizations

Experimental Workflow

The overall experimental workflow for assessing the repellent properties of this compound is depicted below.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis cluster_conclusion Conclusion prep_solutions Prepare this compound Test Solutions prep_assays Prepare Assay Arenas/Leaf Discs prep_solutions->prep_assays choice_assay Two-Choice Disc Assay (Spatial Repellency) prep_assays->choice_assay preference_assay Leaf Disc Preference Assay (Contact Repellency) prep_assays->preference_assay collect_data Record Mite Distribution, Settling, Oviposition & Feeding choice_assay->collect_data preference_assay->collect_data analyze_data Calculate PR, PI & Perform Statistical Analysis collect_data->analyze_data conclusion Determine Repellent Properties of this compound analyze_data->conclusion

Experimental Workflow for this compound Repellency Studies.
Logical Relationship of Experimental Design

The logical flow of the experimental design is aimed at a comprehensive evaluation of this compound's repellent characteristics.

logical_relationship hypothesis Hypothesis: This compound possesses repellent properties spatial_repellency Spatial Repellency Assessment hypothesis->spatial_repellency contact_repellency Contact Repellency & Antifeedant Assessment hypothesis->contact_repellency two_choice_assay Two-Choice Disc Assay spatial_repellency->two_choice_assay leaf_preference_assay Leaf Disc Preference Assay contact_repellency->leaf_preference_assay data_analysis Quantitative Data Analysis two_choice_assay->data_analysis leaf_preference_assay->data_analysis conclusion Conclusion on Repellent Efficacy data_analysis->conclusion

Logical Flow of the Experimental Design.
Postulated Signaling Pathway for Repellent Action

While the exact mechanism of this compound's repellent action is not yet elucidated, it is hypothesized to be linked to its known mode of action on KCa2 channels, leading to neuronal hyperexcitability and subsequent avoidance behavior.

signaling_pathway This compound This compound kca2 KCa2 Channel in Olfactory/Gustatory Neurons This compound->kca2 inhibition Inhibition of K+ Efflux kca2->inhibition depolarization Prolonged Neuronal Depolarization inhibition->depolarization hyperexcitability Neuronal Hyperexcitability depolarization->hyperexcitability aversive_signal Aversive Signal to Central Nervous System hyperexcitability->aversive_signal avoidance Avoidance Behavior (Repellency) aversive_signal->avoidance

Hypothesized Signaling Pathway for this compound-Induced Repellency.

References

Troubleshooting & Optimization

Acynonapyr Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of Acynonapyr.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound, both starting from a common azabicyclic core. The key difference lies in the final steps of introducing the pyridyloxy group.[1][2]

  • Route 1: N-Hydroxylation of an NH-free Azabicycle. This route involves the synthesis of a hydroxylamine (B1172632) intermediate followed by coupling with a chloropyridine derivative.[1][2]

  • Route 2: Oxidation of an N-pyridyl Azabicycle. This alternative pathway involves the direct oxidation of an N-pyridyl substituted azabicycle to form the final this compound product.[1]

Q2: How is the azabicyclo[3.3.1]nonane core of this compound synthesized?

A2: The characteristic azabicyclo[3.3.1]nonane core is typically constructed via a Robinson-Schöpf-type reaction, which is a biomimetic process that efficiently assembles the bicyclic framework in a one-pot synthesis.[3] This reaction is mechanistically a series of Mannich reactions.[3]

Q3: What are the critical intermediates in the N-hydroxylation synthesis route?

A3: The critical intermediates in the N-hydroxylation route include the bicyclic ketone, the corresponding 3-endo-ol, the O-arylated azabicycle, the NH-free azabicycle, the cyanoethylamine derivative, and the hydroxylamine.[1][2]

Q4: What analytical techniques are recommended for structural validation and purity assessment of this compound and its intermediates?

A4: For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential. Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Problem 1: Low yield in the Mannich Reaction for Bicyclic Ketone Formation.

Possible Causes:

  • Incorrect pH: The Mannich reaction is pH-sensitive. An inappropriate pH can lead to side reactions or slow reaction rates.

  • Low Reactivity of Starting Materials: Aromatic amines are generally less reactive in Mannich reactions.[4]

  • Side Reactions: The product of the Mannich reaction can sometimes undergo further condensation with formaldehyde (B43269) if primary amines are used.[5] The carbonyl compound can also undergo self-condensation.

Troubleshooting Steps:

  • Optimize pH: Adjust the pH of the reaction mixture. Protic solvents like ethanol, methanol, or water can help maintain the concentration of the electrophilic iminium ion.[4]

  • Use Pre-formed Iminium Salts: To improve regioselectivity and reaction rate under milder conditions, consider using pre-formed iminium salts.[4]

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize side reactions.

  • Purification: If side products are an issue, employ column chromatography for purification.

Problem 2: Poor Stereoselectivity in the Ketone Reduction Step.

Possible Cause:

  • Choice of Reducing Agent: The choice of reducing agent can significantly impact the stereochemical outcome of the ketone reduction.

Troubleshooting Steps:

  • Select a Stereoselective Reducing Agent: Use a bulky reducing agent that favors the formation of the desired endo-alcohol.

  • Temperature Control: Perform the reaction at a lower temperature to enhance stereoselectivity.

Problem 3: Incomplete Debenzylation of the Azabicycle Intermediate.

Possible Cause:

  • Inactive Catalyst: The palladium catalyst may be old or poisoned.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion.

Troubleshooting Steps:

  • Use Fresh Catalyst: Ensure the palladium catalyst is fresh and active.

  • Increase Hydrogen Pressure: Increase the hydrogen pressure within safe limits of the experimental setup.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction until the starting material is fully consumed.

Problem 4: Low Yield or Side Reactions during the Cope Elimination.

Possible Causes:

  • Thermal Instability: Enamine N-oxides are thermally unstable and can degrade.[6]

  • [1][6]-Meisenheimer Rearrangement: This is a common side reaction for enamine N-oxides.[6]

  • Solvent Effects: The Cope elimination is highly sensitive to the solvent. Protic solvents can hinder the reaction, while aprotic solvents can accelerate it significantly.[7][8]

  • High Temperatures: The reaction often requires elevated temperatures (120-150 °C), which can be detrimental to some molecules.[7][9]

Troubleshooting Steps:

  • Careful Temperature Control: Gradually increase the temperature and monitor the reaction closely to find the optimal balance between elimination and degradation.

  • Solvent Selection: Use a high-boiling aprotic solvent like DMF or DMSO.[7] Be aware that increasing solvent polarity can decrease the reaction rate.[7]

  • In-situ Formation and Elimination: The N-oxide can be formed in situ and the elimination carried out in a one-pot reaction to minimize the isolation of the unstable intermediate.[7][8]

Experimental Protocols

Synthesis of this compound via N-Hydroxylation of an NH-free Azabicycle[1]

This protocol is a summarized representation based on available literature. Researchers should optimize conditions based on their specific laboratory setup and reagents.

Step 1: Formation of Bicyclic Ketone (2)

  • Reaction: Mannich reaction using glutaraldehyde, 3-oxopentanedioic acid, and benzylamine.[1][2]

  • Note: This is a complex, one-pot reaction that requires careful control of reaction conditions.

Step 2: Ketone Reduction to 3-endo-ol (3)

  • Procedure: Stereoselective reduction of the bicyclic ketone (2).[1][2]

Step 3: O-arylation to form Azabicycle (5)

  • Procedure: Coupling of 3-endo-ol (3) with 4-fluoro-3-propoxybenzotrifluoride (4).[1][2]

Step 4: Debenzylation to NH-free Azabicycle (6)

Step 5: Formation of Cyanoethylamine (7)

  • Procedure: Reaction of the NH-free azabicycle (6) with acrylonitrile.[1][2]

Step 6: Oxidation to Hydroxylamine (8)

  • Procedure: Oxidation of the cyanoethylamine (7) to form the hydroxylamine (8) via a Cope elimination of the in situ-generated N-oxide.[1]

Step 7: Final Coupling to this compound (1)

  • Reagents: Hydroxylamine (8), 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (9), and a base (e.g., t-BuOK).[1]

  • Solvent: THF.[1]

  • Procedure: To a solution of hydroxylamine (8) and chloropyridine (9) in THF at 0°C under a nitrogen atmosphere, add t-BuOK. Allow the mixture to warm to room temperature and stir for 2 hours. Work up the reaction and purify by silica (B1680970) gel chromatography.[1]

  • Yield: Approximately 63%.[1]

Alternative Synthesis of this compound via Oxidation of an N-pyridyl Azabicycle[1]

Step 1: Synthesis of N-pyridyl Azabicycle (10)

  • Reagents: NH-free azabicycle HCl salt (6·HCl), 2-chloro-5-(trifluoromethyl)pyridine (9), K2CO3.[1]

  • Solvent: CH3CN.[1]

  • Procedure: Heat the mixture under reflux and stir overnight.[1]

Step 2: Oxidation to this compound (1)

  • Reagents: N-pyridyl azabicycle (10), m-CPBA.[1]

  • Solvent: CH2Cl2.[1]

  • Procedure: Add m-CPBA to a solution of (10) at room temperature and stir overnight. Dilute with ethyl acetate, wash the organic phase, dry, and concentrate. Purify by silica gel chromatography.[1]

  • Yield: Approximately 37%.[1]

Quantitative Data Summary

StepStarting Material(s)Key Reagents/ConditionsProductReported YieldReference
Route 1: Final Coupling Hydroxylamine (8), 2-chloro-5-(trifluoromethyl)pyridine (9)t-BuOK, THF, 0°C to RTThis compound (1)63%[1]
Route 2: N-pyridyl Azabicycle Synthesis NH-free azabicycle HCl salt (6·HCl), 2-chloro-5-(trifluoromethyl)pyridine (9)K2CO3, CH3CN, refluxN-pyridyl Azabicycle (10)-[1]
Route 2: Oxidation N-pyridyl Azabicycle (10)m-CPBA, CH2Cl2, RTThis compound (1)37%[1]

Note: Yields for intermediate steps are not consistently reported in the reviewed literature.

Visualizations

Acynonapyr_Synthesis_Route_1 cluster_start Starting Materials cluster_intermediates Key Intermediates Glutaraldehyde Glutaraldehyde Bicyclic_Ketone Bicyclic Ketone (2) Glutaraldehyde->Bicyclic_Ketone Mannich Reaction 3-Oxopentanedioic acid 3-Oxopentanedioic acid 3-Oxopentanedioic acid->Bicyclic_Ketone Benzylamine Benzylamine Benzylamine->Bicyclic_Ketone endo_ol 3-endo-ol (3) Bicyclic_Ketone->endo_ol Ketone Reduction O_arylated O-arylated Azabicycle (5) endo_ol->O_arylated O-arylation NH_free NH-free Azabicycle (6) O_arylated->NH_free Debenzylation Cyanoethylamine Cyanoethylamine (7) NH_free->Cyanoethylamine Michael Addition Hydroxylamine Hydroxylamine (8) Cyanoethylamine->Hydroxylamine Oxidation / Cope Elimination This compound This compound (1) Hydroxylamine->this compound Coupling Acynonapyr_Synthesis_Route_2 NH_free NH-free Azabicycle (6) N_pyridyl N-pyridyl Azabicycle (10) NH_free->N_pyridyl Coupling with Chloropyridine (9) This compound This compound (1) N_pyridyl->this compound Oxidation (m-CPBA) Troubleshooting_Workflow Start Low Yield or Impurity Detected Identify_Step Identify Problematic Synthetic Step Start->Identify_Step Analyze_Reaction Analyze Reaction Conditions (Temp, Solvent, Reagents) Identify_Step->Analyze_Reaction Check_Purity Check Purity of Starting Materials & Reagents Analyze_Reaction->Check_Purity Optimize_Conditions Optimize Reaction Conditions (e.g., pH, Temp, Time) Check_Purity->Optimize_Conditions Purification Improve Purification Method (e.g., Recrystallization, Chromatography) Optimize_Conditions->Purification Successful Synthesis Successful Purification->Successful

References

Technical Support Center: Investigating Acynonapyr Resistance in Spider Mites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Acynonapyr resistance in spider mites. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known mode of action of this compound?

A1: this compound is a novel acaricide that acts as a modulator of calcium-activated potassium (KCa2) channels in spider mites.[1][2][3][4][5] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 33 acaricide.[1][2][3][4] By inhibiting the potassium ion flow through these channels, this compound causes neurological symptoms such as convulsions and impaired mobility, ultimately leading to mortality.[1][2][4][5]

Q2: Has target-site resistance to this compound been identified in spider mites?

A2: To date, detoxification metabolism and genomic analyses performed on spider mite populations have not identified any target-site mutations that would indicate reduced susceptibility to this compound.[1][2][4]

Q3: My spider mite population is showing reduced susceptibility to this compound. What are the potential resistance mechanisms?

A3: While target-site resistance has not yet been reported, potential mechanisms for resistance to this compound, based on resistance patterns to other acaricides in spider mites, could include:

  • Metabolic Resistance: Increased detoxification of this compound through the upregulation of detoxification enzymes. The primary enzyme families implicated in acaricide resistance are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and ATP-binding cassette (ABC) transporters.

  • Reduced Penetration: Changes in the mite's cuticle that reduce the uptake of the acaricide.

  • Behavioral Resistance: Alterations in mite behavior to avoid contact with the treated surfaces.[6]

Q4: How can I determine if metabolic resistance is the cause of reduced susceptibility in my spider mite population?

A4: Synergist bioassays are a common method to investigate metabolic resistance. Synergists are chemicals that inhibit specific detoxification enzymes. If the toxicity of this compound increases in the presence of a synergist, it suggests that the corresponding enzyme family is involved in resistance.

  • Piperonyl butoxide (PBO): Inhibits P450s.

  • S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.

  • Diethyl maleate (B1232345) (DEM): Inhibits GSTs.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound bioassays.
Potential Cause Troubleshooting Step
Variable Mite Age and Stage Ensure that bioassays are conducted on a synchronized population of adult female mites of a similar age to minimize variability in susceptibility.
Inconsistent Acaricide Application Use a precision spray tower or a similar apparatus to ensure uniform application of the this compound solution to the leaf discs or whole plants.
Environmental Fluctuations Maintain constant temperature, humidity, and photoperiod in the rearing and experimental rooms, as these factors can influence mite metabolism and behavior.
Sub-lethal Doses If using a new population, conduct a preliminary dose-response experiment to determine the appropriate range of concentrations to use for definitive bioassays.
Problem 2: No clear synergistic effect observed with PBO, DEF, or DEM.
Potential Cause Troubleshooting Step
Novel Metabolic Pathway The resistance may be mediated by a metabolic pathway not inhibited by the standard synergists. Consider transcriptomic analysis (RNA-seq) to identify upregulated detoxification genes.
Target-Site Insensitivity Although not yet reported for this compound, the population may have developed a target-site mutation. Sequence the gene encoding the KCa2 channel and compare it between your resistant and susceptible populations.
Reduced Penetration The resistance mechanism may involve reduced cuticular penetration. This is more complex to assay and may require isotopic labeling studies.
Insufficient Synergist Concentration Ensure that the concentration of the synergist used is sufficient to inhibit the target enzymes without causing direct mortality to the mites. A pre-test with the synergist alone is recommended.

Experimental Protocols

Protocol 1: Leaf Disc Bioassay for this compound Susceptibility
  • Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) or DMSO) and then make serial dilutions in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100).

  • Leaf Disc Treatment: Cut leaf discs (e.g., from bean or strawberry plants) of a uniform size (e.g., 2 cm diameter). Dip each disc in the respective this compound dilution for 10-15 seconds and allow them to air dry. A control group should be treated with the surfactant solution only.

  • Mite Infestation: Place the dried leaf discs, adaxial side down, on a moistened cotton pad in a petri dish. Transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Seal the petri dishes with a ventilated lid and incubate them at a controlled temperature and photoperiod (e.g., 25°C, 16:8 L:D).

  • Mortality Assessment: Assess mite mortality after 24, 48, and 72 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values. The resistance ratio (RR) can be calculated by dividing the LC50 of the resistant population by the LC50 of a susceptible reference strain.

Protocol 2: Synergist Bioassay
  • Synergist Pre-treatment: Prepare solutions of the synergists (e.g., PBO, DEF, DEM) at a concentration that is sub-lethal to the mites.

  • Application: Apply the synergist solution to the leaf discs as described in the bioassay protocol.

  • Mite Exposure: Place the mites on the synergist-treated leaf discs and allow them to be exposed for a defined period (e.g., 1-2 hours) before applying this compound.

  • This compound Treatment: Prepare serial dilutions of this compound and apply them to the synergist-pre-treated mites on the leaf discs.

  • Data Analysis: Calculate the LC50 for this compound in the presence of the synergist. The synergism ratio (SR) is calculated by dividing the LC50 of this compound alone by the LC50 of this compound with the synergist. An SR value greater than 2 is generally considered indicative of synergism.

Quantitative Data Summary

Table 1: Hypothetical this compound Susceptibility in Spider Mite Populations

PopulationLC50 (mg/L)95% Fiducial LimitsSlope ± SEResistance Ratio (RR)
Susceptible0.50.4 - 0.62.1 ± 0.21.0
Field_Resistant_A15.012.5 - 18.01.5 ± 0.330.0
Field_Resistant_B8.57.0 - 10.21.8 ± 0.217.0

Table 2: Hypothetical Synergism of this compound Toxicity in a Resistant Population (Field_Resistant_A)

TreatmentLC50 (mg/L)Synergism Ratio (SR)
This compound alone15.0-
This compound + PBO2.56.0
This compound + DEF14.51.0
This compound + DEM13.81.1

Visualizations

G cluster_0 cluster_1 Spider Mite System This compound This compound P450s Cytochrome P450s This compound->P450s Metabolism GSTs Glutathione S-Transferases This compound->GSTs Conjugation KCa2 KCa2 Channel (Target Site) This compound->KCa2 Binding & Inhibition Metabolites Inactive Metabolites P450s->Metabolites GSTs->Metabolites ABCs ABC Transporters Excretion Excretion ABCs->Excretion Toxicity Neurotoxicity KCa2->Toxicity Metabolites->ABCs

Caption: Hypothesized pathways of this compound action and metabolic resistance in spider mites.

G start Observe Reduced Efficacy bioassay Perform Bioassays (Resistant vs. Susceptible) start->bioassay calculate_rr Calculate Resistance Ratio (RR) bioassay->calculate_rr synergist_assay Conduct Synergist Assays (PBO, DEM, etc.) calculate_rr->synergist_assay If RR > 10 metabolic_resistance Metabolic Resistance Likely synergist_assay->metabolic_resistance target_site_investigation Investigate Target Site metabolic_resistance->target_site_investigation No molecular_analysis Gene Expression Analysis (qRT-PCR, RNA-seq) metabolic_resistance->molecular_analysis Yes sequence_kca2 Sequence KCa2 Gene target_site_investigation->sequence_kca2 no_mutation No Mutation Found sequence_kca2->no_mutation identify_genes Identify Upregulated Detoxification Genes molecular_analysis->identify_genes functional_validation Functional Validation of Genes identify_genes->functional_validation

Caption: Experimental workflow for identifying mechanisms of this compound resistance.

References

Acynonapyr Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Acynonapyr Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in laboratory assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel acaricide that functions by targeting and inhibiting calcium-activated potassium channels (KCa2) in spider mites.[1] This inhibition disrupts the normal flow of potassium ions, leading to neurological symptoms such as convulsions and impaired mobility, ultimately resulting in the death of the mite.[1][2]

Q2: How selective is this compound? Does it have off-target effects on non-target organisms?

A2: this compound exhibits a high degree of selectivity for spider mites.[1][2] It has been shown to have minimal impact on beneficial insects, natural enemies, and mammals.[1][2][3] Electrophysiological studies have demonstrated that this compound has very little activity against mammalian calcium-activated potassium channels, which contributes to its favorable safety profile.[1][2]

Q3: What is the recommended solvent for this compound in laboratory assays?

A3: For acaricidal bioassays, this compound can be dissolved in dimethylformamide (DMF) to create a 5% emulsifiable concentrate (EC) formulation. This stock solution is then further diluted with water containing a surfactant. For other in vitro assays, organic solvents such as acetone, chloroform, or ethanol (B145695) can be used to prepare a stock solution, which is then diluted in the appropriate assay buffer or cell culture medium.

Q4: What are the typical concentrations of this compound used in laboratory assays?

A4: The effective concentration of this compound can vary depending on the target organism and assay type. In acaricidal activity assays against Tetranychus urticae, concentrations ranging from 0.5 ppm to 125 ppm have been used.[4] For in vitro assays with non-target cells, it is recommended to perform a dose-response curve starting from a low concentration and increasing to a high concentration to determine the optimal range for your specific experiment.

Experimental Protocols

Protocol 1: Acaricidal Activity Assay against Spider Mites (Tetranychus urticae)

This protocol is adapted from studies evaluating the efficacy of this compound against spider mites.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Surfactant (e.g., RABIDEN 3S®)

  • Distilled water

  • Kidney bean plants (7-10 days after germination)

  • Adult female spider mites (Tetranychus urticae)

  • Spray bottle

  • Thermostatic chamber (25°C, 65% humidity)

Procedure:

  • Preparation of Test Solution:

    • Dissolve this compound in DMF to prepare a 5% emulsifiable concentrate (EC) formulation.

    • Prepare serial dilutions of the EC formulation with distilled water to achieve the desired final concentrations (e.g., 125, 31, 8, 2, and 0.5 ppm).

    • Add a surfactant to the diluted solutions at a concentration of 0.2 mL/L.

  • Infestation of Plants:

    • Release seventeen adult female spider mites onto the first true leaf of each kidney bean plant.

  • Application of Test Solution:

    • Spray the infested plants with the prepared this compound solutions until runoff.

    • Include a control group sprayed only with the water and surfactant solution.

  • Incubation:

    • Place the treated plants in a thermostatic chamber at 25°C and 65% humidity.

  • Assessment of Mortality:

    • Assess the mortality of the adult mites by counting the number of surviving mites 3 days after treatment.

Protocol 2: In Vitro Cytotoxicity Assay in Mammalian Cell Lines

This is a general protocol for assessing the potential cytotoxicity of this compound in mammalian cell lines (e.g., HEK293, HepG2) using an MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mammalian cell line of choice

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5% to avoid solvent toxicity.

  • Treatment of Cells:

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Acaricidal Activity of this compound against Tetranychus urticae

Concentration (ppm)Mortality (%) after 3 days
125>90
31>90
8>90
250-90
0.5<50

Note: The mortality data is presented as a range based on typical results from acaricidal assays. Actual results may vary depending on experimental conditions.

Table 2: Toxicological Profile of this compound

SpeciesTest TypeResult
Rat (oral)Acute LD50> 2000 mg/kg
Rat (dermal)Acute LD50> 2000 mg/kg
Rainbow Trout96-hour LC500.89 mg/L
Daphnia magna48-hour EC500.013 mg/L
Honeybee (oral)48-hour LD50> 1.2 µ g/bee
Honeybee (contact)48-hour LD50> 100 µ g/bee

Troubleshooting Guides

Issue 1: Low or no acaricidal activity observed.

  • Possible Cause: Improper preparation of the test solution.

    • Solution: Ensure this compound is fully dissolved in DMF before dilution. Verify the final concentrations and the proper addition of the surfactant, which is crucial for the effective spread and uptake of the compound.

  • Possible Cause: Low susceptibility of the spider mite population.

    • Solution: Use a known susceptible strain of spider mites for the assay. If resistance is suspected, consider using a higher concentration range or a different acaricide as a positive control.

  • Possible Cause: Environmental conditions are not optimal.

    • Solution: Maintain the recommended temperature and humidity in the thermostatic chamber, as these factors can influence mite activity and susceptibility.

Issue 2: High variability in in vitro cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette to dispense cells into the 96-well plate.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation, leading to changes in concentration. Fill the outer wells with sterile PBS or medium.

  • Possible Cause: this compound precipitation in the culture medium.

    • Solution: Check the solubility of this compound in your final assay medium. If precipitation is observed at higher concentrations, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.

Visualizations

Acynonapyr_Mechanism_of_Action This compound This compound KCa2_Channel Spider Mite KCa2 Channel This compound->KCa2_Channel Inhibits K_ion_flow Potassium Ion (K+) Efflux KCa2_Channel->K_ion_flow Blocks Membrane_Hyperpolarization Membrane Hyperpolarization K_ion_flow->Membrane_Hyperpolarization Prevents Nerve_Excitation Reduced Nerve Excitation Membrane_Hyperpolarization->Nerve_Excitation Leads to Neurological_Symptoms Neurological Symptoms (Convulsions, Impaired Mobility) Nerve_Excitation->Neurological_Symptoms Causes Mortality Mite Mortality Neurological_Symptoms->Mortality

Caption: Mechanism of action of this compound in spider mites.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed cells in a 96-well plate Prepare_Dilutions 2. Prepare serial dilutions of this compound Treat_Cells 3. Treat cells with this compound dilutions Prepare_Dilutions->Treat_Cells Incubate_Cells 4. Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT 5. Add MTT reagent Incubate_Cells->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 7. Add solubilization buffer Incubate_MTT->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 9. Calculate cell viability Read_Absorbance->Calculate_Viability

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

References

Technical Support Center: Improving the Stability of Acynonapyr in Experimental Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the experimental formulation of Acynonapyr.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core chemical properties relevant to stability?

This compound is a novel acaricide with a unique azabicyclic ring and oxyamine structure.[1] It is classified as a calcium-activated potassium channel (KCa2) modulator by the Insecticide Resistance Action Committee (IRAC), placing it in Mode of Action Group 33.[1] From a stability perspective, it is a solid, white, odorless powder that is stable under normal handling conditions.[2] However, it is known to react with oxidizing agents, strong acids, and strong bases.[2] It is also sensitive to sunlight and heat, necessitating storage in light-shielding, airtight containers.[2]

Q2: What are the common formulation types for this compound?

In published studies and practical applications, this compound has been primarily formulated as:

  • Suspension Concentrates (SC): A notable example is the NA-89 SC formulation.[3]

  • Emulsifiable Concentrates (EC): EC formulations have been used in bioassay studies.[4][5]

  • Wettable Powders (WP) and Water-Dispersible Granules (WDG): These have been mentioned in the context of combination products.

Q3: What are the primary factors that can degrade this compound in a formulation?

The stability of this compound can be compromised by several factors:

  • pH: this compound is susceptible to hydrolysis, particularly under acidic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV light can lead to photodegradation, although it is reported to have high photostability in aqueous environments.[1][3]

  • Incompatible Excipients: Interaction with acidic, basic, or oxidizing excipients can cause chemical degradation.

Q4: How can I proactively improve the stability of my experimental this compound formulation?

To enhance stability, consider the following:

  • pH Control: Utilize buffering agents to maintain a neutral or near-neutral pH.

  • Excipient Selection: Choose inert and compatible excipients. Avoid strongly acidic or basic components and oxidizing agents.

  • Use of Stabilizers: Incorporate stabilizers such as antioxidants or UV absorbers.

  • Appropriate Packaging: Store formulations in airtight, opaque containers to protect from light and oxidation.

  • Controlled Storage Conditions: Store formulations at recommended temperatures, avoiding extremes of heat and cold.

Troubleshooting Unstable this compound Formulations

This section provides a question-and-answer guide to troubleshoot specific stability issues you may encounter during your experiments.

Issue 1: Rapid degradation of this compound is observed in an aqueous formulation.

  • Question: My this compound concentration is decreasing rapidly in my aqueous suspension. What could be the cause?

  • Answer: Rapid degradation in an aqueous environment is often linked to pH. This compound has been shown to undergo hydrolysis under acidic conditions, with a half-life of 20 days at pH 4 and 20°C.[6]

    • Troubleshooting Steps:

      • Measure the pH of your formulation.

      • If the pH is acidic (or strongly alkaline), incorporate a suitable buffering system to maintain a pH closer to neutral.

      • Re-evaluate your excipients for any acidic or basic impurities that could be altering the pH over time.

Issue 2: Physical instability, such as sedimentation or crystal growth, in a Suspension Concentrate (SC) formulation.

  • Question: My this compound SC formulation is showing significant sedimentation and crystal growth upon storage. How can I fix this?

  • Answer: Physical instability in SC formulations is a common challenge.

    • Troubleshooting Steps:

      • Particle Size: Ensure the particle size of the suspended this compound is small and uniform. Milling the active ingredient to a finer, more consistent particle size can improve stability.

      • Suspending Agents: Incorporate or adjust the concentration of a rheology modifier or suspending agent. Common choices for agrochemical formulations include xanthan gum, magnesium aluminum silicate, or microcrystalline cellulose.

      • Temperature Fluctuations: Avoid storing the formulation where it will be subject to freeze-thaw cycles or large temperature swings, as this can promote crystal growth.

Issue 3: Discoloration or degradation upon exposure to light.

  • Question: My formulation is changing color after being left on the lab bench. Is this a stability issue?

  • Answer: Yes, discoloration can be an indicator of photodegradation. While this compound is reported to have high photostability, some formulations or impurities may be more sensitive to light.[1][3]

    • Troubleshooting Steps:

      • Protect from Light: Store the formulation in amber glass vials or other opaque containers to minimize light exposure.[2]

      • UV Absorbers: Consider adding a UV-absorbing excipient to the formulation if it is expected to be exposed to light.

      • Conduct a Photostability Study: Expose the formulation to controlled UV light to confirm if photodegradation is occurring and to what extent.

Quantitative Stability Data

The following table summarizes the available quantitative data on this compound stability.

ParameterConditionValue
Hydrolysis DT50pH 4, 20°C20 days
PhotodegradationAqueous solutionStable

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of an this compound formulation under accelerated conditions to predict its shelf-life.

  • Preparation: Prepare your experimental this compound formulation.

  • Initial Analysis: At Day 0, perform the following analyses on a sample of the formulation:

    • Visual inspection (color, phase separation, crystallization).

    • pH measurement.

    • Quantification of this compound concentration using a stability-indicating HPLC method (see Protocol 2).

    • For SC formulations, measure particle size distribution.

  • Storage: Place the remaining formulation in sealed, appropriate containers (e.g., amber glass vials) and store them in a stability chamber at an elevated temperature (e.g., 40°C or 54°C) and controlled humidity.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from the stability chamber.

  • Analysis: Allow the sample to return to room temperature and repeat the analyses performed at Day 0.

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change in the concentration of this compound or in the physical properties of the formulation indicates instability.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to quantify this compound in the presence of its degradation products. Method optimization will be required for specific formulations.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or PDA detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.1% formic acid) is commonly used for pesticide analysis.

    • Example Gradient: Start with 35% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: To be determined by analyzing a standard of this compound and its degradation products to find an optimal wavelength for all compounds of interest.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Disperse/dissolve in a suitable solvent (e.g., acetonitrile).

    • Dilute to a known volume to bring the concentration of this compound within the calibration range.

    • Filter through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.

  • Analysis: Inject the prepared sample and standards into the HPLC system. Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve. The appearance of new peaks over time in the stability samples indicates the formation of degradation products.

Visualizations

G Workflow for Troubleshooting this compound Formulation Instability cluster_0 Problem Identification cluster_1 Investigation cluster_2 Troubleshooting Chemical Degradation cluster_3 Troubleshooting Physical Instability cluster_4 Solution Implementation & Verification start Instability Observed (Degradation, Physical Change) check_type Determine Type of Instability start->check_type check_chem Chemical Degradation check_type->check_chem Chemical check_phys Physical Instability check_type->check_phys Physical measure_ph Measure pH check_chem->measure_ph review_excipients Review Excipients for Reactivity (Acidic, Basic, Oxidizing) check_chem->review_excipients photostability_test Conduct Photostability Test check_chem->photostability_test particle_size Analyze Particle Size (for SC) check_phys->particle_size rheology Evaluate Suspending Agents check_phys->rheology storage_cond Check Storage Conditions (Temp. Fluctuations) check_phys->storage_cond reformulate Reformulate with Adjustments (Buffer, New Excipients, etc.) measure_ph->reformulate review_excipients->reformulate photostability_test->reformulate particle_size->reformulate rheology->reformulate storage_cond->reformulate stability_study Perform Accelerated Stability Study reformulate->stability_study end Stable Formulation Achieved stability_study->end

Caption: Workflow for Troubleshooting this compound Formulation Instability.

G Decision Tree for Selecting Stability-Indicating Analytical Methods cluster_0 Starting Point cluster_1 Primary Analysis cluster_2 Method Selection cluster_3 Method Validation cluster_4 Outcome start Need to Assess This compound Stability quant_degradation Is Quantitative Analysis of Degradation Products Required? start->quant_degradation hplc_uv HPLC-UV/PDA for Quantification of this compound and known degradants quant_degradation->hplc_uv No (or known degradants) lc_ms LC-MS/MS for Identification and Quantification of unknown degradants quant_degradation->lc_ms Yes stress_test Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) hplc_uv->stress_test lc_ms->stress_test validate Validate Method for Specificity, Linearity, Accuracy, and Precision final_method Validated Stability-Indicating Method Established validate->final_method stress_test->validate

Caption: Decision Tree for Selecting Stability-Indicating Analytical Methods.

G Factors Affecting this compound Stability in Formulations cluster_0 Core Compound cluster_1 Chemical Factors cluster_2 Physical Factors cluster_3 Formulation Properties This compound This compound Formulation ph pH (Acidic/Alkaline Hydrolysis) This compound->ph excipients Reactive Excipients (Oxidizers, Strong Acids/Bases) This compound->excipients temperature Temperature (Heat Accelerates Degradation) This compound->temperature light Light Exposure (Photodegradation) This compound->light particle_size Particle Size (Physical Stability of SC) This compound->particle_size packaging Packaging (Air/Light Permeability) This compound->packaging

Caption: Factors Affecting this compound Stability in Formulations.

References

Acynonapyr Solubility: A Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the solubility of Acynonapyr in in vitro studies. Due to its hydrophobic nature, achieving and maintaining this compound in solution for aqueous-based cellular and biochemical assays requires careful consideration of solvents and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data and general practices for hydrophobic compounds, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating initial high-concentration stock solutions of this compound. Acetone (B3395972) and Dimethylformamide (DMF) have also been used in published studies to formulate this compound for bioassays.[1][2]

Q2: My this compound precipitates when I dilute the stock solution into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds. To prevent precipitation, it is crucial to employ a serial dilution method and consider the use of a surfactant. Instead of a single large dilution, perform a stepwise dilution of your stock solution into the pre-warmed aqueous buffer while vortexing. The inclusion of a non-ionic surfactant, such as Tween-80 or RABIDEN 3S®, in the final aqueous solution can help maintain solubility.[2][3]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance of cell lines to DMSO varies. Generally, for most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v) to avoid cytotoxic effects, though some robust cell lines may tolerate up to 1%.[4][5][6] It is highly recommended to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.

Q4: Are there alternative solvents to DMSO for in vitro studies?

A4: Yes, ethanol (B145695) can be an alternative to DMSO for dissolving this compound.[3] However, like DMSO, it can exhibit cellular toxicity at higher concentrations, and a vehicle control is essential. For some specific applications, formulations using acetone or chloroform (B151607) have been mentioned, but these are generally not suitable for direct application to live cells in culture due to their high volatility and toxicity.[3]

Troubleshooting Guide

Issue: Precipitate Formation During Dilution

Cause: Rapid change in solvent polarity when a concentrated organic stock solution is introduced into an aqueous buffer.

Solutions:

  • Serial Dilution: Instead of a single-step dilution, perform a series of dilutions. For example, create an intermediate dilution of your stock in a small volume of pre-warmed culture medium before adding it to the final volume.

  • Vigorous Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.

  • Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween-80 (e.g., at 0.1% v/v), into your final aqueous buffer to enhance the solubility of this compound.[3]

  • Temperature Control: Use pre-warmed (37°C) cell culture medium for dilutions, as temperature can influence the solubility of some compounds.

Issue: High Background or Off-Target Effects in Assays

Cause: The solvent itself may be affecting the biological system under investigation.

Solutions:

  • Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This allows you to differentiate between the effects of the compound and the solvent.

  • Minimize Final Solvent Concentration: Prepare the highest possible concentration of your this compound stock solution in the organic solvent to minimize the final volume added to your assay. Aim for a final solvent concentration well below the known toxic limit for your cell line.

Quantitative Data Summary

While specific quantitative solubility values for this compound in various organic solvents are not widely published, the following table summarizes its known solubility characteristics and recommended starting concentrations for creating stock solutions.

SolventKnown SolubilityRecommended Starting Stock ConcentrationMaximum Recommended Final Concentration in Media
Water0.004 mg/LNot ApplicableNot Applicable
Dimethyl Sulfoxide (DMSO)Soluble[7]10-50 mM≤ 0.5% (v/v)[4][6]
EthanolSoluble[3]10-50 mM≤ 0.5% (v/v)
AcetoneSoluble[3][8]For formulation, not direct cell applicationNot Recommended for cell-based assays
Dimethylformamide (DMF)Soluble[1][2]For formulation, not direct cell applicationNot Recommended for cell-based assays

Experimental Protocols

Protocol 1: Preparation of this compound for Bioassays using DMF

This protocol is adapted from a published study for acaricidal activity evaluation.[2]

  • Prepare a 5% Emulsifiable Concentrate (EC):

    • Dissolve the required amount of this compound in Dimethylformamide (DMF) to achieve a 5% (w/v) concentration.

  • Prepare the Final Aqueous Solution:

    • Prepare a solution of water containing a surfactant (e.g., 0.2 mL/L RABIDEN 3S®).

    • Dilute the 5% EC formulation in the surfactant-containing water to achieve the desired final concentrations (e.g., 0.5, 2, 8, 31, 125 ppm).

Protocol 2: Preparation of this compound for Bioassays using Organic Solvents and Tween-80

This protocol is based on a method described in a patent for preparing acaricidal compositions.[3]

  • Prepare a Concentrated Stock Solution:

    • Dissolve the this compound in a suitable organic solvent such as acetone, chloroform, or ethanol.

  • Prepare the Final Aqueous Solution:

    • Prepare a 0.1% (v/v) Tween-80 solution in water.

    • Dilute the organic stock solution with the 0.1% Tween-80 solution to obtain the desired final concentrations.

Signaling Pathway and Experimental Workflow

This compound's Mode of Action: Inhibition of KCa2 Channels

This compound's primary mode of action is the inhibition of small-conductance calcium-activated potassium (KCa2) channels in the nervous system of target organisms like spider mites.[9] This inhibition disrupts the normal flow of potassium ions, leading to neuronal hyperexcitability, convulsions, paralysis, and ultimately, mortality.[9][10]

Acynonapyr_MoA cluster_neuron Postsynaptic Neuron cluster_inhibition Inhibition by this compound Ca_ion Intracellular Ca²⁺ KCa2 KCa2 Channel Ca_ion->KCa2 Activates K_ion K⁺ Ion KCa2->K_ion Efflux Blockage Blockage of K⁺ Efflux KCa2->Blockage Leads to Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Neuron_activity Reduced Neuronal Excitability Hyperpolarization->Neuron_activity Results in This compound This compound This compound->KCa2 Inhibits Hyperexcitability Neuronal Hyperexcitability Blockage->Hyperexcitability Causes Toxicity Neurotoxicity (Convulsions, Paralysis) Hyperexcitability->Toxicity Results in Acynonapyr_Workflow start Start: this compound Powder weigh Weigh this compound start->weigh choose_solvent Choose Primary Solvent (e.g., DMSO) weigh->choose_solvent dissolve Dissolve to Create High-Concentration Stock choose_solvent->dissolve store Store Stock Solution at -20°C in Aliquots dissolve->store serial_dilution Perform Serial Dilution of Stock into Buffer store->serial_dilution prepare_buffer Prepare Aqueous Buffer (e.g., Cell Culture Medium) add_surfactant Optional: Add Surfactant (e.g., 0.1% Tween-80) prepare_buffer->add_surfactant prewarm Pre-warm Buffer to 37°C add_surfactant->prewarm prewarm->serial_dilution vortex Vortex During Dilution serial_dilution->vortex check_precipitation Check for Precipitation vortex->check_precipitation apply_to_cells Apply to In Vitro Assay check_precipitation->apply_to_cells No troubleshoot Troubleshoot: - Lower final concentration - Increase surfactant - Adjust solvent check_precipitation->troubleshoot Yes troubleshoot->choose_solvent

References

mitigating potential off-target effects of Acynonapyr in lab settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for mitigating potential off-target effects of Acynonapyr in a laboratory setting. While this compound demonstrates a high degree of selectivity for its intended target, the calcium-activated potassium channels (KCa2) in spider mites, this resource offers troubleshooting protocols and answers to frequently asked questions to ensure the precision and reliability of your experimental outcomes.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: My preliminary data shows unexpected cytotoxicity in my mammalian cell line after treatment with this compound. Is this an off-target effect?

A1: While this compound has low mammalian toxicity, unexpected cytotoxicity can occur due to several factors.[2] It is crucial to systematically troubleshoot to determine the cause. Potential reasons include:

  • High Concentration: The concentration of this compound used may be significantly higher than that required for its primary effect, leading to non-specific interactions.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration in your cell culture medium.

  • Cell Line Sensitivity: Your specific cell line may have a unique sensitivity profile.

  • Experimental Artifact: Issues with cell culture conditions, reagent quality, or assay procedure can lead to misleading results.

Q2: How can I distinguish between a true off-target effect and an experimental artifact?

A2: A series of control experiments is essential. Please refer to the troubleshooting guide below for a systematic approach to differentiate between these possibilities. Key steps include performing a dose-response curve, testing the vehicle control, and using a positive control for cytotoxicity.

Q3: What is the known selectivity of this compound for mite KCa2 channels versus mammalian channels?

A3: this compound is highly selective for the Tetranychus urticae (spider mite) calcium-activated potassium channel (TurKCa2). Electrophysiological studies have shown that this compound blocks TurKCa2 channels with a pEC50 of 6.78 (which corresponds to a concentration of 165 nM).[1][3] In contrast, it has been demonstrated to have a limited effect on the activity of the human KCa2.2 channel at a concentration of 10 µM.[5]

Q4: Are there any known off-target interactions of this compound with other receptors or enzymes?

A4: Current literature primarily focuses on the high selectivity of this compound for mite KCa2 channels.[1][2][3][4] While comprehensive off-target screening against a wide panel of receptors and enzymes is not extensively published in the public domain, its classification in IRAC Group 33 is based on its specific action as a calcium-activated potassium channel modulator.[2][6]

Troubleshooting Guide: Unexpected Cytotoxicity

If you observe unexpected cytotoxicity in your experiments with this compound, follow this step-by-step guide to identify the source of the issue.

Step 1: Verify Experimental Parameters

Before investigating off-target effects, it's crucial to rule out common experimental errors.

  • Confirm this compound Concentration: Double-check all calculations for dilutions of your this compound stock solution.

  • Assess Vehicle Control: Run a control with the highest volume of the solvent (e.g., DMSO) used in your experiment to ensure it is not the source of toxicity.

  • Check Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment.

  • Validate Assay Protocol: Review your cytotoxicity assay protocol for any potential errors in execution.

Step 2: Perform a Dose-Response Analysis

Conduct a dose-response experiment to determine the concentration at which cytotoxicity is observed.

  • Concentration Range: Use a wide range of this compound concentrations, from low nanomolar to high micromolar.

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) for the cytotoxic effect. This will help you understand the potency of the observed toxicity.

Step 3: Investigate Potential Off-Target Effects

If the cytotoxicity is confirmed to be dose-dependent and not due to the vehicle, you can proceed to investigate potential off-target effects.

  • Target Expression Analysis: If you hypothesize a specific off-target, confirm its expression in your cell line at the protein or RNA level.

  • Competitive Binding Assays: If a potential off-target is identified, you can perform competitive binding assays using a known ligand for that target to see if this compound can displace it.

  • Functional Assays: Utilize functional assays specific to the hypothesized off-target pathway to see if this compound modulates its activity.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
pEC50 (TurKCa2) 6.78Tetranychus urticae (Two-spotted spider mite)[1][3]
EC50 (TurKCa2) 165 nMTetranychus urticae (Two-spotted spider mite)[1][3]
Effect on HsaKCa2.2 Limited effect at 10 µMHomo sapiens[5]
Mammalian Acute Oral Toxicity >2000 mg/kg (rats)Rattus norvegicus[2]

Experimental Protocols

Protocol 1: Electrophysiological Assessment of KCa2 Channel Activity

This protocol provides a general framework for assessing the effect of this compound on KCa2 channels using whole-cell patch-clamp electrophysiology.

Objective: To measure the inhibitory effect of this compound on KCa2 channel currents in a specific cell line.

Materials:

  • HEK293 cells stably expressing the KCa2 channel of interest (e.g., human KCa2.2)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and appropriate free Ca2+ concentration (adjusted with CaCl2) to activate KCa2 channels (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply voltage ramps or steps to elicit KCa2 currents.

    • Perfuse the external solution as a control.

    • Apply different concentrations of this compound in the external solution and record the corresponding currents.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the concentration-response curve and fit it to a suitable equation (e.g., Hill equation) to determine the IC50.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound.

Objective: To determine the effect of this compound on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include wells with medium only (negative control) and medium with vehicle (vehicle control).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

Acynonapyr_Mechanism_of_Action This compound This compound Mite_KCa2 Spider Mite KCa2 Channel This compound->Mite_KCa2 Inhibits K_ion_flow K+ Ion Efflux Mite_KCa2->K_ion_flow Blocks Nerve_Hyper Neuronal Hyperexcitability K_ion_flow->Nerve_Hyper Leads to Paralysis Paralysis & Death Nerve_Hyper->Paralysis

Caption: Mechanism of action of this compound on spider mite neurons.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Step1 Step 1: Verify Experimental Parameters - Concentration Calculation - Vehicle Control - Cell Health Start->Step1 Step2 Step 2: Dose-Response Analysis - Wide Concentration Range - Calculate EC50 Step1->Step2 Parameters Verified Conclusion1 Artifact or Experimental Error Step1->Conclusion1 Error Identified Step3 Step 3: Investigate Off-Target Effects - Target Expression - Competitive Binding - Functional Assays Step2->Step3 Dose-Dependent Cytotoxicity Confirmed Conclusion2 Potential Off-Target Effect Step3->Conclusion2

Caption: Workflow for troubleshooting unexpected cytotoxicity.

References

refining Acynonapyr application techniques for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Acynonapyr in a laboratory setting.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound, offering potential causes and step-by-step solutions.

Inconsistent Bioassay Results

Problem: High variability in mortality or dose-response curves across replicate experiments.

Potential Cause Recommended Solution
Inconsistent this compound Concentration Due to its low water solubility, ensure this compound is fully dissolved. Prepare a concentrated stock solution in an appropriate organic solvent like Dimethylformamide (DMF)[1] or Dimethyl Sulfoxide (B87167) (DMSO). Use sonication or vortexing to aid dissolution. Always prepare fresh dilutions for each experiment from the stock solution. Visually inspect for any precipitation before use.
Uneven Application Standardize the application method. For leaf-dip assays, ensure consistent immersion time. For spray assays, calibrate the sprayer to deliver a uniform volume and droplet size. Ensure complete and even coverage of the target area.
Variable Biological Material Use a synchronized population of the target organism (e.g., spider mites of the same age and developmental stage).[2] Ensure the host plant material is healthy and of a consistent quality, as stressed organisms may exhibit altered susceptibility.
Environmental Fluctuations Maintain and monitor consistent temperature, humidity, and light cycles in the experimental area, as these factors can influence the metabolism and behavior of the target organism and the stability of the compound.
This compound Degradation This compound has high photostability[3]. However, it is good practice to store stock solutions in amber vials or protected from light to prevent potential photodegradation. Prepare fresh working solutions for each experiment. This compound is stable under normal handling conditions but may react with strong oxidizing agents, acids, and bases[4].
Electrophysiology Assay Issues

Problem: Difficulty obtaining stable recordings or observing the expected effect of this compound on calcium-activated potassium (KCa2) channels.

Potential Cause Recommended Solution
Compound Precipitation in Bath Solution Due to this compound's lipophilic nature, it may precipitate in aqueous recording solutions. Prepare a high-concentration stock in DMSO and dilute to the final concentration immediately before use, ensuring the final DMSO concentration is low (typically <0.1%) and consistent across all experiments, including controls.
"Sticky" Compound Issues Lipophilic compounds can adhere to tubing and perfusion systems. To mitigate this, use a gravity-fed perfusion system with short tubing lengths. Pre-incubate the preparation with the this compound solution to ensure it reaches the target tissue. Thoroughly flush the system with a cleaning solution (e.g., 70% ethanol (B145695) followed by distilled water) between experiments.
Inconsistent Channel Activity The activity of KCa2 channels can be influenced by intracellular calcium concentration. Ensure that the intracellular solution has a well-buffered and consistent calcium concentration.
No Observable Effect Verify the expression and activity of KCa2 channels in your preparation using a known agonist or antagonist before applying this compound. Confirm the integrity and concentration of your this compound stock solution.
Conformational Isomers This compound can exist as a mixture of two conformers at room temperature, which may have different binding kinetics or potencies.[1] Be aware of this possibility when interpreting results, and ensure consistent experimental conditions (e.g., temperature) to minimize variability.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a novel acaricide that acts as a modulator of calcium-activated potassium channels (KCa2).[2][3][5][6] It inhibits the flow of potassium ions through these channels in spider mites, leading to neuronal hyperexcitability, convulsions, impaired mobility, and ultimately, mortality.[2][3][6]

2. How should I prepare a stock solution of this compound?

Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a stock solution. Dimethylformamide (DMF) has been used to create emulsifiable concentrate formulations for bioassays.[1] Dimethyl sulfoxide (DMSO) is another common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro experiments. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) and store it at -20°C in a tightly sealed, light-protected container.

3. What is the recommended final concentration of the vehicle (solvent) in my assay?

The final concentration of the organic solvent (e.g., DMSO) in your aqueous assay medium should be kept as low as possible, typically below 0.5%, and should be consistent across all treatments, including the vehicle control. This is to minimize any solvent-induced effects on the biological system being studied.

4. Is this compound selective for spider mites?

Yes, this compound exhibits high selectivity for spider mites of the genera Tetranychus and Panonychus.[1][2][3] It has shown minimal impact on beneficial insects and natural enemies, making it suitable for Integrated Pest Management (IPM) programs.[2][3]

5. What are the known off-target effects of this compound?

This compound shows little activity against mammalian calcium-activated potassium channels, which contributes to its favorable safety profile in mammals.[2][3][6] While it is highly selective for spider mites, it is always good practice to include appropriate controls in your experiments to assess any potential off-target effects in your specific model system.

Experimental Protocols

Spider Mite Bioassay (Leaf-Dip Method)

This protocol is a generalized procedure for assessing the acaricidal activity of this compound.

Materials:

  • This compound

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Surfactant (e.g., Triton X-100 or Tween 20)

  • Distilled water

  • Host plant leaves (e.g., bean or citrus)

  • Petri dishes

  • Filter paper

  • Adult spider mites of a uniform age

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

    • Prepare serial dilutions of the this compound stock solution in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve the desired final concentrations.

    • Prepare a vehicle control solution containing the same concentration of DMF or DMSO and surfactant as the highest this compound concentration.

  • Leaf Disc Preparation:

    • Cut leaf discs of a uniform size from healthy host plants.

    • Place the leaf discs, abaxial side up, on a layer of moistened filter paper in a Petri dish.

  • Treatment Application:

    • Using fine-tipped forceps, dip each leaf disc into the respective test solution (including the vehicle control) for a consistent duration (e.g., 5-10 seconds).

    • Allow the leaf discs to air dry completely.

  • Infestation and Incubation:

    • Once dry, carefully transfer a known number of adult spider mites (e.g., 10-20) onto each leaf disc.

    • Seal the Petri dishes with ventilated lids or parafilm with small perforations.

    • Incubate the dishes under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 hour light:dark photoperiod).

  • Data Collection:

    • Assess mite mortality at predetermined time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

    • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population) value.

Data Presentation

This compound Efficacy Data (Example)
Target Species Life Stage LC₅₀ (ppm) Reference
Tetranychus urticaeAdult[Data not available in provided search results]
Panonychus citriAdult[Data not available in provided search results]

Note: Specific LC₅₀ values from published literature should be inserted here when available.

Visualizations

This compound's Mechanism of Action

Acynonapyr_Mechanism cluster_Neuron Spider Mite Neuron cluster_Result Result Ca_ion Ca²⁺ K_channel KCa2 Channel Ca_ion->K_channel Activates K_ion K⁺ K_channel->K_ion Allows efflux Hyperexcitability Neuronal Hyperexcitability K_channel->Hyperexcitability Membrane_potential Membrane Hyperpolarization K_ion->Membrane_potential Leads to Action_potential Action Potential Termination Membrane_potential->Action_potential This compound This compound This compound->K_channel Blocks Convulsions Convulsions Hyperexcitability->Convulsions Mortality Mortality Convulsions->Mortality

Caption: Signaling pathway illustrating this compound's blockage of KCa2 channels in spider mite neurons.

Experimental Workflow for a Spider Mite Bioassay

Bioassay_Workflow A Prepare this compound Stock Solution (in DMF or DMSO) B Create Serial Dilutions (with surfactant) A->B D Treat Leaf Discs (Leaf-Dip Method) B->D C Prepare Leaf Discs C->D E Vehicle Control Treatment C->E F Infest with Spider Mites D->F E->F G Incubate under Controlled Conditions F->G H Assess Mortality (24, 48, 72 hours) G->H I Data Analysis (LC₅₀ Calculation) H->I

Caption: A typical workflow for conducting a spider mite bioassay using the leaf-dip method.

Troubleshooting Logic for Inconsistent Bioassay Results

Troubleshooting_Logic Start Inconsistent Bioassay Results Q1 Is the this compound solution prepared correctly and fresh? Start->Q1 S1 Re-prepare stock and dilutions. Ensure complete dissolution. Q1->S1 No Q2 Is the application method standardized? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q1 S2 Refine and standardize the application protocol. Q2->S2 No Q3 Is the biological material (mites, plants) uniform? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q2 S3 Use synchronized mite populations and healthy, uniform plants. Q3->S3 No Q4 Are environmental conditions stable? Q3->Q4 Yes A3_Yes Yes A3_No No S3->Q3 S4 Monitor and control temperature, humidity, and light. Q4->S4 No End Consistent Results Q4->End Yes A4_No No S4->Q4

References

Acynonapyr Technical Support Center: Addressing Efficacy Variability Under Different Environmental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the efficacy of Acynonapyr under different environmental conditions. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key experiments.

Troubleshooting Guide & FAQs

This section addresses common issues researchers may encounter during their experiments with this compound, focusing on the impact of environmental factors on its performance.

Issue IDQuestionPossible CausesTroubleshooting Steps
ACN-T-01 Observed lower than expected mortality at elevated temperatures. - Accelerated Degradation: Higher temperatures can increase the rate of chemical degradation of this compound. - Increased Mite Metabolism: Spider mites may metabolize the active ingredient more rapidly at higher temperatures.1. Confirm Temperature: Ensure the experimental temperature is within the optimal range. 2. Increase Concentration: Conduct a dose-response study at the elevated temperature to determine if a higher concentration is needed to achieve the desired efficacy. 3. Reduce Exposure Time to High Temperature: If possible, limit the duration of high-temperature exposure after application.
ACN-H-01 Inconsistent results observed under varying humidity conditions. - Formulation Evaporation: Low humidity can lead to rapid evaporation of the spray solution, potentially reducing contact time and uptake. - Mite Activity: Humidity can influence spider mite feeding and movement, affecting their exposure to the treatment.1. Monitor and Control Humidity: Maintain a consistent and optimal humidity level during experiments (e.g., 65% RH as a baseline). 2. Use of Adjuvants: Consider the use of a suitable adjuvant to improve spray deposition and reduce evaporation, especially in low-humidity environments.
ACN-P-01 Reduced efficacy when using a spray solution with high or low pH. - Alkaline or Acidic Hydrolysis: this compound's stability may be compromised in highly alkaline or acidic conditions, leading to degradation of the active ingredient.1. Measure and Adjust pH: Ensure the pH of the spray solution is within the recommended range. This compound has shown stability at pH 4 and 10, but neutral pH is generally a safe starting point. 2. Use Buffered Solutions: For sensitive experiments, consider using a buffered solution to maintain a stable pH.
ACN-L-01 Decreased residual activity after exposure to sunlight or UV radiation. - Photodegradation: Although this compound has good photostability, prolonged exposure to intense UV radiation may lead to some degradation over time.1. Minimize Light Exposure: Store this compound stock solutions and treated samples in the dark or under low-light conditions where possible. 2. Conduct Photostability Controls: Include control groups that are shielded from light to quantify the effect of photodegradation in your experiments.
ACN-R-01 Poor performance after simulated rainfall or irrigation. - Wash-off: The active ingredient may be physically washed off the treated surface before it can be effectively absorbed or have an effect on the target pest.1. Ensure Adequate Drying Time: Allow sufficient time for the this compound application to dry completely before any simulated rainfall or irrigation. A minimum of one hour is a general guideline for many pesticides. 2. Consider Rain-fast Adjuvants: If working in conditions where moisture is expected, investigate the use of adjuvants designed to improve rainfastness.

Quantitative Data on this compound Performance

The following tables summarize the available data on this compound's stability and efficacy under various conditions. Please note that specific quantitative data on the direct impact of temperature and humidity on this compound's LC50 or mortality rates is limited in publicly available literature. The information provided is based on stability data and general principles of pesticide performance.

Table 1: Stability of this compound at Different pH Levels

pHStabilityHalf-life (t½)
4Stable-
10Stable40 days
Data derived from stability studies. Efficacy may still be affected by pH due to factors other than active ingredient degradation.

Table 2: General Impact of Environmental Factors on Pesticide Efficacy

FactorConditionGeneral Impact on Efficacy
Temperature HighMay decrease efficacy due to faster degradation of the active ingredient and increased pest metabolism.
LowMay decrease efficacy due to slower pest metabolism and reduced uptake of the active ingredient.
Humidity HighMay increase efficacy by enhancing absorption and prolonging contact time.
LowMay decrease efficacy due to rapid evaporation of the spray solution.
Light (UV) High IntensityCan lead to photodegradation over time, reducing residual activity.
Rainfall Soon after applicationCan significantly reduce efficacy by washing off the active ingredient.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Protocol 1: Baseline Acaricidal Activity Bioassay

This protocol is for determining the baseline efficacy of this compound against spider mites under standard laboratory conditions.

1. Materials:

  • This compound (technical grade or formulated product)

  • Acetone or other suitable solvent

  • Triton X-100 or similar surfactant

  • Distilled water

  • Spider mites (e.g., Tetranychus urticae)

  • Host plant leaves (e.g., bean or citrus)

  • Petri dishes

  • Filter paper

  • Spray tower or precision sprayer

  • Environmental chamber set to 25°C and 65% relative humidity[1]

2. Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions to achieve the desired test concentrations.

    • Add a surfactant (e.g., 0.01% Triton X-100) to each dilution to ensure even coverage.

  • Preparation of Test Arenas:

    • Place a moistened filter paper in the bottom of each Petri dish.

    • Place a host plant leaf disc, abaxial side up, on the filter paper.

  • Infestation:

    • Transfer a known number of adult female spider mites (e.g., 20-30) onto each leaf disc.

  • Application:

    • Spray the leaf discs with the test solutions using a calibrated spray tower to ensure uniform application.

    • Include a control group sprayed only with the solvent and surfactant solution.

  • Incubation:

    • Place the Petri dishes in an environmental chamber at 25°C and 65% relative humidity[1].

  • Assessment:

    • After a set period (e.g., 24, 48, or 72 hours), count the number of dead and live mites on each leaf disc.

    • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

Protocol 2: Evaluating the Effect of Temperature on this compound Efficacy

This protocol is designed to assess how different temperatures affect the performance of this compound.

1. Materials:

  • Same as Protocol 1.

  • Multiple environmental chambers capable of maintaining different constant temperatures (e.g., 15°C, 25°C, 35°C).

2. Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Incubation:

    • Divide the prepared Petri dishes for each concentration into groups.

    • Place each group into a separate environmental chamber set to a different target temperature (e.g., 15°C, 25°C, 35°C), while keeping the relative humidity constant (e.g., 65%).

  • Assessment:

    • At the end of the exposure period, assess mortality as described in Protocol 1.

    • Compare the mortality rates and calculate LC50 values for each temperature to determine the impact on efficacy.

Visualizations

Signaling Pathway of this compound

Acynonapyr_Pathway cluster_neuron Spider Mite Neuron This compound This compound KCa2 Calcium-Activated Potassium Channel (KCa2) This compound->KCa2 Inhibits K_flow K+ Efflux KCa2->K_flow Allows Abnormal_Excitation Abnormal Neuronal Excitation KCa2->Abnormal_Excitation Disruption leads to Hyperpolarization Membrane Hyperpolarization K_flow->Hyperpolarization Leads to Neurotransmission Normal Neurotransmission Hyperpolarization->Neurotransmission Maintains Symptoms Convulsions & Impaired Mobility Abnormal_Excitation->Symptoms Causes Mortality Mortality Symptoms->Mortality Results in

Caption: Mechanism of action of this compound in spider mite neurons.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock and Dilutions D Apply Test Solutions (Spray Tower) A->D B Prepare Leaf Disc Arenas in Petri Dishes C Infest Leaf Discs with Spider Mites B->C C->D E Incubate under Controlled Environmental Conditions (Temp, Humidity, Light) D->E F Assess Mite Mortality (24, 48, 72 hours) E->F G Calculate Percent Mortality and LC50 Values F->G Troubleshooting_Logic Start Reduced Efficacy Observed Temp Temperature Extreme? Start->Temp Humidity Humidity Extreme? Temp->Humidity No Sol_Temp Adjust Temperature Recalibrate Dose Temp->Sol_Temp Yes pH Spray Solution pH Out of Range? Humidity->pH No Sol_Humidity Control Humidity Use Adjuvant Humidity->Sol_Humidity Yes Light Prolonged UV Exposure? pH->Light No Sol_pH Adjust pH to Neutral Use Buffer pH->Sol_pH Yes Rain Rainfall/Irrigation Post-Application? Light->Rain No Sol_Light Minimize Light Exposure Light->Sol_Light Yes Sol_Rain Ensure Drying Time Use Rain-fast Adjuvant Rain->Sol_Rain Yes

References

Technical Support Center: Enhancing the Selectivity of Acynonapyr-Based Treatments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of Acynonapyr-based treatments in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, potentially impacting the selectivity of this compound.

IssuePotential Cause(s)Troubleshooting Steps
Unexpected toxicity to non-target organisms (e.g., predatory mites, pollinators). 1. Inappropriate Application Technique: Spray drift, direct overspray, or exposure through contaminated resources (pollen, nectar). 2. Formulation Issues: Use of adjuvants or co-formulants that increase toxicity to non-target species. 3. Environmental Conditions: High temperatures and low humidity can increase spray drift.[1] Wind speeds above 10 mph can carry droplets to non-target areas.[2] 4. Sub-lethal Effects: Even at concentrations that are not acutely lethal, this compound may cause sub-lethal effects on behavior, reproduction, or longevity.1. Refine Application Method: - Utilize precision sprayers with low-drift nozzles. - Create buffer zones around non-target habitats.[1] - Avoid spraying during peak foraging times for pollinators. 2. Evaluate Formulation: - If using a custom formulation, test the vehicle and adjuvants for toxicity to non-target organisms separately. - Consider using formulations with larger droplet sizes to reduce drift.[2] 3. Monitor Environmental Conditions: - Apply treatments during early morning or late evening when wind speeds are lower and temperatures are cooler.[1] - Do not apply when wind is blowing towards sensitive areas.[2] 4. Assess Sub-lethal Effects: - Conduct behavioral assays (e.g., foraging behavior, mating success) and reproductive toxicity studies on key non-target species.
Inconsistent or lower-than-expected efficacy against target spider mites. 1. Resistance Development: Although no target-site mutations have been identified to date, metabolic resistance is a possibility in spider mite populations with a history of exposure to other acaricides.[3][4] 2. Poor Spray Coverage: Inadequate contact with all life stages of the spider mites. 3. Environmental Degradation: Although this compound has high photostability, extreme environmental conditions could potentially reduce its residual efficacy.[4]1. Investigate Resistance: - Conduct baseline susceptibility tests on your spider mite population. - Perform biochemical assays to assess the activity of detoxification enzymes (e.g., cytochrome P450s, esterases, glutathione (B108866) S-transferases). 2. Optimize Application: - Ensure thorough coverage of all plant surfaces where mites are present, including the undersides of leaves. - Use appropriate spray volumes and pressures for the target crop or experimental setup. 3. Control Environmental Variables: - In a laboratory setting, maintain stable temperature and humidity. - In field or semi-field experiments, record environmental conditions during application.
Difficulty in replicating selectivity results from published studies. 1. Differences in Experimental Organisms: Variations in the species, strain, or physiological condition of both target and non-target organisms. 2. Discrepancies in Experimental Protocols: Minor differences in formulation, application method, or environmental conditions.1. Standardize Organisms: - Source organisms from reputable suppliers or maintain in-house colonies under controlled conditions. - Report the species, strain, and any pre-treatment conditions of the organisms used. 2. Adhere to Detailed Protocols: - Follow published protocols as closely as possible. - Document all experimental parameters in detail, including formulation components, application equipment, and environmental readings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it contribute to its selectivity?

A1: this compound's primary mode of action is the inhibition of calcium-activated potassium channels (KCa2) in spider mites.[3][5] This disruption of potassium ion flow leads to neurological symptoms like convulsions and ultimately mortality.[4] Its high selectivity is attributed to a significantly lower affinity for mammalian KCa2 channels.[3][4]

Q2: Are there any known off-target effects of this compound in beneficial insects?

A2: this compound is characterized by its minimal impact on beneficial insects and natural enemies, making it suitable for Integrated Pest Management (IPM) programs.[3][4] However, it is crucial to adhere to recommended application rates and techniques to avoid unintended exposure that could lead to sub-lethal effects.

Q3: How can I enhance the selectivity of my this compound treatments in a laboratory setting?

A3: To enhance selectivity, focus on precise application techniques that minimize exposure to non-target organisms. This includes using micro-sprayers for targeted application, avoiding cross-contamination of experimental arenas, and carefully controlling environmental parameters like air-flow to prevent unintended drift.

Q4: What are the best practices for preparing this compound formulations for selectivity studies?

A4: When preparing formulations, it is critical to use inert solvents and adjuvants that have been pre-screened for their lack of toxicity to the non-target organisms in your study. The commercial formulation of this compound is a suspension concentrate (SC).[6] For experimental purposes, dissolving the technical grade compound in a suitable solvent like dimethylformamide (DMF) to create an emulsifiable concentrate (EC) is a common practice.[6] Always include a vehicle control (the formulation without this compound) in your experiments.

Q5: Can this compound be used in combination with biological control agents?

A5: Yes, this compound's high selectivity makes it compatible with many biological control agents.[7] However, it is always recommended to conduct small-scale compatibility tests with the specific biological control agent you intend to use before large-scale application.[8][9]

Experimental Protocols

Protocol 1: Assessing the Acute Contact Toxicity of this compound to Predatory Mites (e.g., Phytoseiulus persimilis)

Objective: To determine the lethal concentration (LC50) of this compound for a key predatory mite species.

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (or other suitable solvent)

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Bean leaf discs (or other suitable substrate)

  • Adult female Phytoseiulus persimilis of uniform age

  • Petri dishes with a moistened filter paper

  • Micro-sprayer or Potter spray tower

  • Ventilated incubator

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. A series of dilutions are then made in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution containing only acetone and surfactant in water should also be prepared.

  • Treatment Application: Place bean leaf discs on a moistened filter paper in Petri dishes. Apply the test solutions to the leaf discs using a micro-sprayer to ensure uniform coverage. Allow the discs to air dry.

  • Introduction of Mites: Once the leaf discs are dry, transfer a known number of adult female predatory mites (e.g., 20-30) onto each disc.

  • Incubation: Seal the Petri dishes with a ventilated lid and place them in an incubator at controlled temperature and humidity (e.g., 25°C, 70% RH) and a set photoperiod.

  • Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours after treatment. Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

Protocol 2: Evaluating the Sub-lethal Effects of this compound on Pollinator Foraging Behavior (e.g., Bombus terrestris)

Objective: To assess the impact of sub-lethal concentrations of this compound on the foraging behavior of bumblebees.

Materials:

  • This compound

  • Sucrose (B13894) solution (e.g., 50% w/v)

  • Artificial flowers

  • Flight arena

  • Video recording equipment

  • Bumblebee colonies

Methodology:

  • Preparation of Test Solutions: Prepare a range of sub-lethal concentrations of this compound in sucrose solution. A control solution of sucrose only should also be prepared.

  • Exposure: Individually mark and train bumblebees to forage from artificial flowers containing the control sucrose solution. Once trained, expose the bees to the this compound-laced sucrose solutions for a defined period (e.g., 24 hours).

  • Foraging Assay: After the exposure period, release individual bees into the flight arena containing a new array of artificial flowers with only control sucrose solution.

  • Data Collection: Record the foraging behavior of each bee using video analysis software. Key parameters to measure include:

    • Time to first flower visit

    • Number of flowers visited per unit time

    • Time spent per flower

    • Handling time of the flower

  • Data Analysis: Compare the foraging parameters of the treated bees with the control group using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Protocol 3: Biochemical Assay for Cytochrome P450 Activity in Spider Mites and Predatory Mites

Objective: To compare the cytochrome P450 monooxygenase activity between target spider mites and non-target predatory mites, which can indicate the potential for metabolic resistance or detoxification.

Materials:

  • Spider mites (Tetranychus urticae) and predatory mites (Phytoseiulus persimilis)

  • Homogenization buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and 10% glycerol)[10]

  • 7-ethoxycoumarin (7-EC) substrate

  • NADPH

  • Glycine (B1666218) buffer-ethanol mixture

  • Fluorometer and microplate reader

Methodology:

  • Enzyme Preparation: Homogenize a known weight of mites in ice-cold homogenization buffer.[10] Centrifuge the homogenate and use the supernatant as the enzyme source.

  • Assay Procedure: In a microplate, add the enzyme solution, homogenization buffer, and 7-EC substrate.[11]

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[11]

  • Reaction Termination: Stop the reaction by adding a glycine buffer-ethanol mixture.[11][12]

  • Fluorescence Measurement: Measure the fluorescence of the product (7-hydroxycoumarin) using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the P450 activity as the rate of product formation per unit of protein per unit of time. Compare the activity between the spider mites and predatory mites.

Data Presentation

Table 1: Comparative Acute Toxicity of this compound to Target and Non-Target Arthropods

SpeciesCommon NameTrophic LevelLC50 (ppm) (95% CI)Data Source
Tetranychus urticaeTwo-spotted spider miteHerbivore (Target)0.5 - 2.0[6]
Panonychus citriCitrus red miteHerbivore (Target)0.5 - 2.0[6]
Phytoseiulus persimilisPredatory mitePredator> 100Hypothetical - for illustrative purposes
Apis melliferaHoneybeePollinator> 100[3]
Bombus terrestrisBuff-tailed bumblebeePollinator> 100Hypothetical - for illustrative purposes

Note: The LC50 values for non-target organisms are often significantly higher, indicating a high degree of selectivity. The hypothetical data is included for illustrative purposes and should be determined experimentally.

Visualizations

Acynonapyr_Mechanism_of_Action cluster_neuron Spider Mite Neuron This compound This compound KCa2_Channel Ca2+-activated K+ Channel (KCa2) This compound->KCa2_Channel Inhibits K_ion K+ Ions KCa2_Channel->K_ion Blocks Efflux Membrane_Potential Membrane Depolarization K_ion->Membrane_Potential Leads to Neurological_Symptoms Convulsions & Paralysis Membrane_Potential->Neurological_Symptoms Mortality Mortality Neurological_Symptoms->Mortality

Caption: Mechanism of action of this compound in spider mites.

Experimental_Workflow_Selectivity cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Prep_Solutions Prepare this compound Test Solutions Acute_Toxicity Acute Toxicity Assays (e.g., LC50 determination) Prep_Solutions->Acute_Toxicity Sublethal_Assays Sub-lethal Assays (e.g., Foraging, Reproduction) Prep_Solutions->Sublethal_Assays Prep_Organisms Culture Target & Non-Target Organisms Prep_Organisms->Acute_Toxicity Prep_Organisms->Sublethal_Assays Collect_Data Collect Mortality & Behavioral Data Acute_Toxicity->Collect_Data Sublethal_Assays->Collect_Data Statistical_Analysis Statistical Analysis (e.g., Probit, ANOVA) Collect_Data->Statistical_Analysis Selectivity_Ratio Calculate Selectivity Ratio (LC50 non-target / LC50 target) Statistical_Analysis->Selectivity_Ratio

Caption: Experimental workflow for assessing this compound selectivity.

Troubleshooting_Logic Start Low Selectivity Observed Check_Application Review Application Technique Start->Check_Application Check_Formulation Evaluate Formulation Components Start->Check_Formulation Check_Environment Assess Environmental Conditions Start->Check_Environment Check_Resistance Investigate Metabolic Resistance Start->Check_Resistance Refine_Protocol Refine Experimental Protocol Check_Application->Refine_Protocol Drift/Exposure Issue Check_Formulation->Refine_Protocol Adjuvant Issue Check_Environment->Refine_Protocol Drift Issue Biochemical_Assays Perform Biochemical Assays (e.g., P450) Check_Resistance->Biochemical_Assays Detoxification Suspected End Selectivity Enhanced Refine_Protocol->End Biochemical_Assays->End

Caption: Troubleshooting logic for enhancing this compound selectivity.

References

dealing with degradation of Acynonapyr in soil or water samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acaricide Acynonapyr, focusing on its degradation in soil and water samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways of this compound in soil and water?

A1: The primary degradation pathway for this compound involves the cleavage of the molecule into two main parts: one containing the pyridine-ring and the other containing the phenyl- and aza-ring structures.[1][2] This biotransformation leads to the formation of several metabolites.[1] Hydrolysis is a key abiotic degradation pathway, particularly under acidic conditions.[1][2]

Q2: What are the known metabolites of this compound?

A2: Several metabolites of this compound have been identified in various studies. The major metabolites include:

  • AP: 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane[1][2]

  • AP-2 [1][2]

  • AY: 5-(trifluoromethyl)-2-pyridinol[1][2]

  • AY-1-Glc [1][2]

  • AY-3 [1][2]

  • AH: Identified as a hydrolysis product under acidic conditions (pH 4).[1][2]

Q3: What analytical methods are recommended for quantifying this compound and its metabolites?

A3: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is suitable for the detection and quantification of this compound (NA-89) and its metabolites (AP, AP-2, AY, AY-3, and AY-1-Glc) in crop matrices.[1][2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) multi-residue method has been found to be unsuitable for this compound and many of its metabolites due to matrix effects and extractability issues.[2]

Q4: What are the known half-lives (DT50) for this compound in soil and water?

A4: Publicly available data on the soil degradation half-life and photolysis half-life of this compound is limited.[1][3] However, some data on its hydrolysis in water is available.

Section 2: Quantitative Data Summary

The following table summarizes the available quantitative data for this compound degradation.

MatrixDegradation PathwaypHTemperature (°C)Half-life (DT50)Citation
WaterHydrolysis4Not Specified20 days[4]
WaterHydrolysis10Not Specified40 days[4]
SoilAerobic Metabolism--Data not available[3]
SoilAnaerobic Metabolism--Data not available[3]
WaterPhotolysis--Data not available-

Section 3: Experimental Protocols

Detailed experimental protocols for studying the degradation of this compound should follow internationally recognized guidelines. Below are summaries of relevant OECD guidelines.

Hydrolysis as a Function of pH (Following OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of this compound in sterile aqueous buffer solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of this compound to the buffer solutions. The concentration should not exceed its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at appropriate time intervals.

  • Analysis: Analyze the samples for the concentration of this compound and its hydrolysis products (e.g., metabolite AH) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of hydrolysis and the half-life (DT50) at each pH.

Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)

This study evaluates the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Select and characterize the soil to be used in the study (e.g., texture, pH, organic carbon content).

  • Test Substance Application: Apply a known concentration of this compound (radiolabeled if metabolism is being studied) to fresh soil samples.

  • Incubation:

    • Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) with a continuous flow of air. Trap evolved CO2.

    • Anaerobic: After an initial aerobic phase, flood the soil samples with water and purge the headspace with an inert gas (e.g., nitrogen) before sealing and incubating in the dark.

  • Sampling: Collect soil samples at various time points over the incubation period (typically up to 120 days).

  • Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for this compound and its metabolites using LC-MS/MS and, if applicable, liquid scintillation counting.

  • Data Analysis: Determine the degradation rate and half-life (DT50) of this compound and identify and quantify the major transformation products.

Phototransformation in Water (Following OECD Guideline 316)

This study assesses the degradation of this compound in water due to exposure to light.

Methodology:

  • Solution Preparation: Prepare a sterile, buffered aqueous solution of this compound.

  • Light Exposure: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature.

  • Dark Control: Maintain an identical set of samples in the dark to serve as a control for non-photolytic degradation.

  • Sampling: Collect samples from both the light-exposed and dark control groups at specific time intervals.

  • Analysis: Analyze the samples to determine the concentration of this compound.

  • Data Analysis: Calculate the photolysis half-life (DT50) by comparing the degradation rates in the light-exposed and dark control samples.

Section 4: Troubleshooting Guide

Issue: Low recovery of this compound or its metabolites from soil samples.

  • Possible Cause: Inefficient extraction solvent or technique.

  • Troubleshooting Steps:

    • Solvent Polarity: Experiment with a range of solvent polarities. This compound is a relatively nonpolar molecule, but its metabolites may have different polarities. A mixture of solvents may be necessary.

    • Extraction Method: Consider different extraction techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) to improve efficiency.

    • pH Adjustment: The pH of the extraction solvent can influence the recovery of certain compounds. Experiment with adjusting the pH of the initial extraction solution.

Issue: Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.

  • Possible Cause: Co-eluting matrix components from the soil or water sample interfering with the ionization of the target analytes.

  • Troubleshooting Steps:

    • Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.

    • Chromatographic Separation: Optimize the LC method to better separate the analytes from matrix interferences. This may involve using a different column, modifying the mobile phase gradient, or adjusting the flow rate.

    • Sample Cleanup: Employ additional sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering compounds before LC-MS/MS analysis.

    • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the target analytes to compensate for matrix effects.

Issue: Inconsistent degradation rates between replicate samples.

  • Possible Cause: Non-homogenous distribution of the test substance in the soil or variations in microbial activity.

  • Troubleshooting Steps:

    • Homogenization: Ensure thorough mixing of the soil after the application of this compound to achieve a uniform distribution.

    • Acclimatization: Allow the soil to acclimatize to the incubation conditions for a period before adding the test substance to ensure consistent microbial activity.

    • Moisture Content: Maintain a consistent moisture level in all soil samples throughout the experiment, as this can significantly impact microbial activity.

Issue: Difficulty in identifying unknown metabolites.

  • Possible Cause: Low concentration of the metabolite or lack of reference standards.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks, which can help in determining their elemental composition.

    • MS/MS Fragmentation Analysis: Study the fragmentation pattern of the unknown metabolite in the MS/MS spectrum to deduce its structure. Compare the fragmentation with that of the parent compound and known metabolites.

    • Isotope Labeling: If using a radiolabeled parent compound, the presence of the label in the unknown peak confirms it as a metabolite.

Section 5: Visualizations

Acynonapyr_Degradation_Pathway This compound This compound Biotransformation Biotransformation (Soil Microorganisms) This compound->Biotransformation Hydrolysis Hydrolysis This compound->Hydrolysis Acidic conditions (pH 4) Cleavage Cleavage Biotransformation->Cleavage Metabolite_AH Metabolite AH Hydrolysis->Metabolite_AH Metabolite_AP Metabolite AP (Phenyl- and aza-ring) Cleavage->Metabolite_AP Metabolite_AY Metabolite AY (Pyridine-ring) Cleavage->Metabolite_AY Further_Metabolism_AP Further Metabolism Metabolite_AP->Further_Metabolism_AP Further_Metabolism_AY Further Metabolism Metabolite_AY->Further_Metabolism_AY Metabolite_AP2 Metabolite AP-2 Further_Metabolism_AP->Metabolite_AP2 Metabolite_AY1_Glc Metabolite AY-1-Glc Further_Metabolism_AY->Metabolite_AY1_Glc Metabolite_AY3 Metabolite AY-3 Further_Metabolism_AY->Metabolite_AY3

Caption: Proposed degradation pathway of this compound in soil and water.

Experimental_Workflow_Soil_Degradation start Start soil_prep Soil Preparation (Sieving, Characterization) start->soil_prep application This compound Application soil_prep->application incubation Incubation application->incubation aerobic Aerobic Conditions (Airflow, 20°C, Dark) incubation->aerobic Aerobic anaerobic Anaerobic Conditions (Flooding, N2, Dark) incubation->anaerobic Anaerobic sampling Periodic Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (DT50, Metabolite ID) analysis->data_analysis end End data_analysis->end

Caption: General workflow for soil degradation studies of this compound.

Troubleshooting_Logic start Analytical Problem Encountered low_recovery Low Analyte Recovery? start->low_recovery matrix_effects Matrix Effects Observed? low_recovery->matrix_effects No optimize_extraction Optimize Extraction (Solvent, pH, Method) low_recovery->optimize_extraction Yes inconsistent_results Inconsistent Replicates? matrix_effects->inconsistent_results No optimize_cleanup Optimize Sample Cleanup (SPE, Dilution) matrix_effects->optimize_cleanup Yes check_homogeneity Check Sample Homogeneity inconsistent_results->check_homogeneity Yes solution Problem Resolved inconsistent_results->solution No optimize_extraction->solution optimize_lc Optimize LC Method optimize_cleanup->optimize_lc optimize_lc->solution check_incubation Verify Incubation Conditions check_homogeneity->check_incubation check_incubation->solution

Caption: Logical troubleshooting workflow for this compound analysis.

References

improving the yield of Acynonapyr synthesis for research quantities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Acynonapyr for research quantities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is low. Which synthetic route is generally more efficient for research-scale synthesis?

A1: Two primary synthetic routes for this compound have been documented.[1][2]

  • Route 1: N-Hydroxylation of an NH-free Azabicycle. This multi-step process involves creating the azabicycle core, followed by several functional group manipulations before the final coupling.[1][3]

  • Route 2: Oxidation of an N-pyridyl Azabicycle. This route involves the early introduction of the pyridyl group, followed by a final oxidation step.[1][2]

For research quantities, Route 2 might be considered more direct for the final step, but the overall yield depends on the efficiency of each preceding step. The final oxidation step in Route 2 has a reported yield of 37%.[1][2] A thorough evaluation of intermediate purities and yields at each stage of your chosen route is critical for identifying the bottleneck.

Q2: I'm having trouble with the initial formation of the azabicyclo[3.3.1]nonane core. What are the common pitfalls?

A2: The formation of the bicyclic ketone core is typically achieved via a Robinson-Schöpf type reaction, which involves a series of Mannich reactions. Potential issues include:

  • Incorrect pH: This reaction is sensitive to pH. Ensure the conditions are appropriately controlled.

  • Purity of Reagents: The purity of glutaraldehyde, 3-oxopentanedioic acid, and benzylamine (B48309) is crucial for minimizing side reactions.

  • Reaction Concentration: The reaction may require specific concentrations to favor the desired intramolecular cyclizations over polymerization or other side reactions.

Q3: The O-arylation step (coupling of the azabicycle alcohol with a fluorobenzene (B45895) derivative) is proceeding with low yield. How can I improve this?

A3: This step typically involves a nucleophilic aromatic substitution reaction. To improve the yield:

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the alcohol.[3] Ensure the NaH is fresh and handled under anhydrous conditions.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Use dry solvents (e.g., DMF) and inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The reaction temperature may need optimization. Start at a lower temperature and slowly warm to the desired reaction temperature to control exotherms and minimize side reactions.

Q4: My final oxidation step to form the N-O bond is inefficient. What can I do?

A4: The oxidation of the tertiary amine in the N-pyridyl azabicycle intermediate is a key step in one of the synthetic routes.[1][2]

  • Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation.[1][2] The purity of m-CPBA can vary; using a freshly purified batch may improve results.

  • Stoichiometry: Ensure the correct molar ratio of the oxidizing agent is used. An excess is often required, but a large excess can lead to over-oxidation or side reactions.[2]

  • Work-up Procedure: The work-up is critical for removing unreacted m-CPBA and its byproduct, m-chlorobenzoic acid. Washing with a reducing agent solution (e.g., sodium thiosulfate) and a mild base (e.g., sodium bicarbonate) is standard practice.[1][2]

Synthetic Pathways Overview

The two primary routes to this compound are visualized below. Route 1 involves the formation of a hydroxylamine (B1172632) intermediate followed by coupling, while Route 2 couples the pyridine (B92270) moiety first, followed by oxidation.[1][2][4]

G cluster_0 Route 1: Via N-Hydroxylation of NH-free Azabicycle cluster_1 Route 2: Via Oxidation of N-pyridyl Azabicycle A1 NH-free Azabicycle (6) A2 Cyanoethylamine Derivative (7) A1->A2 + Acrylonitrile A3 Hydroxylamine (8) A2->A3 Oxidation A4 This compound (1) A3->A4 + C9 / Base C9 Chloropyridine (9) B1 NH-free Azabicycle (6) B2 N-pyridyl Azabicycle (10) B1->B2 + C9_2 / K2CO3 B3 This compound (1) B2->B3 Oxidation (m-CPBA) C9_2 Chloropyridine (9) start Common Intermediate (NH-free Azabicycle) start->A1 start->B1

Caption: Comparative overview of two synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

If you are experiencing low yields, this workflow can help diagnose the potential issues systematically.

G start Low Final Yield of this compound p1 1. Analyze Purity of Final Product start->p1 p1_out1 Impure p1->p1_out1 p1_sol1 Optimize Final Purification Step (e.g., Chromatography, Recrystallization) p1_out1->p1_sol1 Yes p2 2. Verify Purity of Key Intermediates p1_out1->p2 No end Yield Improved p1_sol1->end p2_out1 Impure Intermediates p2->p2_out1 p2_sol1 Re-purify Intermediates Before Proceeding p2_out1->p2_sol1 Yes p3 3. Review Reaction Conditions of Low-Yielding Step p2_out1->p3 No p2_sol1->end p3_out1 Sub-optimal Conditions p3->p3_out1 p3_sol1 Systematically Vary: - Temperature - Reaction Time - Reagent Stoichiometry - Solvent / Catalyst p3_out1->p3_sol1 Yes p4 4. Check Reagent Quality & Handling p3_out1->p4 No p3_sol1->end p4_out1 Degraded or Wet Reagents p4->p4_out1 p4_sol1 Use Fresh/Purified Reagents. Ensure Anhydrous Conditions Where Necessary. p4_out1->p4_sol1 Yes p4_sol1->end

Caption: A systematic workflow for troubleshooting low synthesis yields.

Experimental Protocols & Data

The following protocols are adapted from published literature and are intended for research purposes.[1][2]

Table 1: Synthesis of N-pyridyl Azabicycle (10)
ParameterValueReference
Starting Material NH-free azabicycle HCl salt (6)[1][2]
Reagents 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (9), K₂CO₃[1][2]
Solvent Acetonitrile (B52724) (CH₃CN)[1][2]
Temperature Reflux[1][2]
Time Overnight[1][2]
Purification Silica (B1680970) gel chromatography[1][2]
Reported Yield 13%[2]

Detailed Protocol:

  • To a solution of the NH-free azabicycle HCl salt (6) (15.0 g, 39.6 mmol) in acetonitrile (120 mL), add 2-chloro-5-(trifluoromethyl)pyridine (9) (21.50 g, 0.118 mol) and potassium carbonate (21.9 g, 0.16 mol).[2]

  • Heat the mixture to reflux and stir overnight.[2]

  • After cooling, perform a standard aqueous work-up.

  • Purify the residue by silica gel chromatography (hexane/AcOEt, 98/2) to yield the N-pyridyl azabicycle (10).[2]

Table 2: Synthesis of this compound (1) via Oxidation
ParameterValueReference
Starting Material N-pyridyl Azabicycle (10)[1][2]
Reagent m-CPBA (approx. 65% purity)[1][2]
Solvent Dichloromethane (B109758) (CH₂Cl₂)[1][2]
Temperature Room Temperature[1][2]
Time Overnight[1][2]
Purification Silica gel chromatography[1][2]
Reported Yield 37%[1][2]

Detailed Protocol:

  • To a solution of the N-pyridyl azabicycle (10) (1.00 g, 2 mmol) in dichloromethane (10 mL), add m-CPBA (approx. 65% purity, 0.81 g, 3 mmol) at room temperature.[2]

  • Stir the mixture overnight.[2]

  • Dilute the reaction mixture with ethyl acetate (B1210297) (AcOEt).[2]

  • Wash the organic phase sequentially with saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₄), saturated aqueous sodium bicarbonate (NaHCO₃), and water.[2]

  • Dry the organic layer over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the residue by silica gel chromatography (hexane/AcOEt, 98/2 → 95/5) to yield this compound (1).[2]

References

Acynonapyr Delivery to Target Pests: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acynonapyr. The information is designed to address specific challenges that may be encountered during experimental use of this novel acaricide.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and application of this compound in a laboratory or research setting.

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected efficacy in bioassays. 1. Improper formulation/solution preparation: this compound has very low water solubility (0.004 mg/L), which can lead to uneven dispersion if not prepared correctly.[1] 2. Inadequate spray coverage: Spider mites often reside on the undersides of leaves, and incomplete coverage can lead to variable exposure. 3. Pest resistance: While no target-site resistance has been identified for this compound, metabolic detoxification by the spider mites could reduce its efficacy.[2][3] 4. Suboptimal environmental conditions: Temperature and humidity can affect mite metabolism and behavior, potentially influencing their susceptibility.1. Follow a standardized protocol for solution preparation. For laboratory bioassays, a common method is to first dissolve the technical grade this compound or a formulated product like a Suspension Concentrate (SC) in an organic solvent such as Dimethylformamide (DMF) or acetone (B3395972). This stock solution is then diluted with water containing a surfactant (e.g., 0.1% Tween-80 or RABIDEN 3S® at 0.2 mL/L) to the desired final concentration.[4][5] Ensure vigorous mixing to create a stable suspension. 2. Optimize application technique. For spray applications, use a properly calibrated sprayer that generates fine droplets to ensure thorough coverage of all plant surfaces, including the undersides of leaves. For leaf-dip assays, ensure a consistent dipping time. 3. Include a known susceptible mite strain in your bioassays as a positive control to differentiate between resistance and other experimental issues. 4. Maintain and monitor stable environmental conditions (e.g., 25°C and 65% humidity) in your experimental setup to ensure consistent results.[4]
Precipitation or separation of this compound in spray solutions. 1. Low water solubility: As a hydrophobic compound, this compound will precipitate out of aqueous solutions if not properly formulated. 2. Incorrect solvent or surfactant concentration: The type and concentration of solvent and surfactant are critical for maintaining a stable suspension.1. Prepare fresh solutions before each experiment. Do not store diluted aqueous solutions for extended periods. 2. Use the recommended solvents and surfactants at the correct concentrations. If using a commercial formulation, adhere to the manufacturer's dilution instructions. For technical grade material, conduct small-scale solubility tests to determine the optimal solvent-surfactant system for your experimental conditions.
Difficulty in achieving consistent results across replicate experiments. 1. Variability in mite populations: The age, life stage, and nutritional status of the spider mites can influence their susceptibility to acaricides. 2. Inconsistent application procedures: Minor variations in how the compound is applied can lead to significant differences in exposure.1. Standardize the test organisms. Use mites of a consistent age and life stage for all bioassays. Ensure the host plants are healthy and of a uniform quality. 2. Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all experimental steps, from solution preparation to application and assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?

A1: For laboratory bioassays, technical grade this compound or its formulations are often first dissolved in an organic solvent like Dimethylformamide (DMF) or acetone to create a concentrated stock solution.[4][5] This stock solution is then further diluted with water containing a suitable surfactant to achieve the desired final concentration for the experiment.

Q2: How should I prepare this compound for a leaf-dip or spray bioassay?

A2: A common protocol involves preparing a stock solution as described above. For the final spray or dipping solution, this stock is diluted in water containing a surfactant, such as 0.1% Tween-80 or RABIDEN 3S® at 0.2 mL/L, to ensure proper wetting and adhesion to the leaf surface.[4][5] For example, a 5% emulsifiable concentrate (EC) formulation can be prepared by dissolving the test compound in DMF and then diluting it to the desired concentrations with water containing a surfactant.[4]

Q3: Is this compound effective against all life stages of spider mites?

A3: Yes, this compound exhibits activity against all developmental stages of spider mites, including eggs, larvae, nymphs, and adults.[2][4][6] It shows particularly high efficacy from the larval to the adult stage.[2][3]

Q4: Has resistance to this compound been observed in spider mite populations?

A4: this compound has been shown to be effective against spider mite populations that are resistant to other existing acaricides.[2][3] As of the latest available research, no target-site mutations that would reduce susceptibility to this compound have been identified.[2][3] However, as with any pesticide, the potential for resistance development through mechanisms like metabolic detoxification exists, making resistance management an important consideration.

Q5: What is the mode of action of this compound?

A5: this compound has a novel mode of action. It targets and modulates calcium-activated potassium channels (KCa2) in spider mites.[2][3][7] By inhibiting the flow of potassium ions through these channels, it causes abnormal excitation of nerve cells, leading to symptoms such as convulsions and impaired mobility, ultimately resulting in the death of the mite.[2][3][7] This mode of action is classified as IRAC Group 33.[1][2]

Quantitative Data

Table 1: Efficacy of this compound and Related Compounds against Different Spider Mite Species.

CompoundTarget SpeciesBioassay MethodEfficacy Metric (LC50 in ppm)Reference
This compoundTetranychus urticae (Two-spotted spider mite)Leaf Spray0.5 - 2[4]
This compoundPanonychus citri (Citrus red mite)Leaf Spray2 - 8[4]
This compoundTetranychus kanzawaiLeaf Spray0.5 - 2[4]
Piperidine 11 (Lead Compound)Tetranychus urticaeNot specifiedWeak activity[4]
Piperidine 11 (Lead Compound)Panonychus citriNot specifiedWeak activity[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Laboratory Bioassays

This protocol is a general guideline for preparing this compound solutions for laboratory-based bioassays such as leaf-dip or spray assays.

Materials:

  • This compound (technical grade or formulated product)

  • Dimethylformamide (DMF) or Acetone

  • Distilled water

  • Surfactant (e.g., Tween-80, RABIDEN 3S®)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a small volume of DMF or acetone in a volumetric flask. For example, to make a 1% (10,000 ppm) stock solution, dissolve 10 mg of this compound in 1 mL of solvent.

    • Ensure the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, but be cautious of potential degradation.

  • Prepare the Final Dilutions:

    • Add the required volume of the stock solution to a larger volumetric flask containing distilled water and the specified concentration of surfactant (e.g., 0.1% v/v Tween-80).

    • For example, to make a 100 ppm solution from a 10,000 ppm stock, add 1 mL of the stock solution to a 100 mL volumetric flask and bring it to volume with the surfactant-water mixture.

    • Mix the solution thoroughly using a magnetic stirrer to ensure a uniform suspension.

  • Application:

    • Use the freshly prepared solution immediately for your bioassay to avoid precipitation or degradation.

Protocol 2: Leaf-Dip Bioassay for Acaricidal Activity

This protocol outlines a standard leaf-dip bioassay to determine the efficacy of this compound against spider mites.

Materials:

  • Prepared this compound solutions of varying concentrations

  • Control solution (solvent and surfactant in water)

  • Host plant leaves (e.g., bean or citrus leaf discs)

  • Petri dishes lined with moist filter paper

  • Adult female spider mites of a uniform age

  • Fine brush for transferring mites

  • Stereomicroscope

Procedure:

  • Preparation:

    • Place leaf discs (abaxial side up) in Petri dishes.

    • Transfer a known number of adult female spider mites (e.g., 10-20) onto each leaf disc using a fine brush.

    • Allow the mites to acclimate for a few hours.

  • Treatment:

    • Holding a leaf disc with forceps, dip it into the corresponding this compound solution for a standardized time (e.g., 5-10 seconds), ensuring complete immersion.

    • Dip control leaf discs in the control solution.

    • Allow the treated leaf discs to air dry completely.

  • Incubation:

    • Place the treated leaf discs back into the Petri dishes.

    • Incubate the Petri dishes under controlled environmental conditions (e.g., 25°C, 65% humidity, 16:8 L:D photoperiod).

  • Assessment:

    • Assess mite mortality at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

    • Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula if necessary.

Visualizations

Acynonapyr_Mode_of_Action cluster_neuron Spider Mite Neuron Neuron Neuron Symptoms Abnormal Excitation Convulsions Impaired Mobility Mortality Neuron->Symptoms Leads to KCa2_Channel Ca2+-activated K+ Channel (KCa2) K K+ KCa2_Channel->K K+ efflux (inhibited) Ca2 Ca2+ Ca2->KCa2_Channel Activates K->Neuron Hyperpolarization (prevented) This compound This compound This compound->KCa2_Channel Binds and blocks

Caption: Mode of action of this compound on spider mite neurons.

Acynonapyr_Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Working_Solutions Prepare Serial Dilutions (Working Solutions) Stock_Solution->Working_Solutions Application Apply this compound Solutions (e.g., Spray or Dip) Working_Solutions->Application Mite_Prep Prepare Spider Mites on Host Plant Material Mite_Prep->Application Incubation Incubate under Controlled Conditions Application->Incubation Mortality_Assessment Assess Mite Mortality Incubation->Mortality_Assessment Data_Analysis Calculate LC50/EC50 and Statistical Analysis Mortality_Assessment->Data_Analysis

Caption: General experimental workflow for this compound bioassays.

References

Optimizing Electrophysiology Experiments for Acynonapyr: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Acynonapyr in electrophysiology experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the study of this novel acaricide. The information is tailored for researchers, scientists, and drug development professionals working to elucidate the mechanism of action of this compound on its primary target, the calcium-activated potassium (KCa2) channels of spider mites.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and its mechanism of action?

A1: this compound's primary molecular target is the calcium-activated potassium (KCa2) channel in spider mites, such as Tetranychus urticae.[1][2][3] It acts as an inhibitor of these channels, blocking the flow of potassium ions.[1][3][4][5] This inhibition leads to neurological symptoms in the mites, including convulsions and impaired mobility, ultimately resulting in death.[1][3][4][5] The Insecticide Resistance Action Committee (IRAC) has classified this compound in its own group (Group 33), highlighting its unique mode of action.[1][5] While some initial reports suggested a possible interaction with glutamate (B1630785) receptors, the definitive mechanism of action is the modulation of KCa2 channels.

Q2: What is the recommended experimental setup for studying this compound's effects?

A2: The most effective method for studying the effects of this compound is the whole-cell patch-clamp technique performed on a heterologous expression system.[1][5] Specifically, Human Embryonic Kidney 293 (HEK293) cells stably expressing the Tetranychus urticae KCa2 channel (TurKCa2) are a suitable model.[1][5] This setup allows for the isolation and direct measurement of this compound's effect on the target ion channel.

Q3: How should I prepare this compound for application in my electrophysiology experiments?

A3: this compound is a hydrophobic compound, which requires careful preparation for use in aqueous saline solutions. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).[6] This stock solution can then be diluted to the final working concentration in the external recording solution. It is crucial to keep the final DMSO concentration in the recording chamber as low as possible (ideally ≤ 0.3%) to avoid off-target effects on the cells and ion channels.[6] Always perform a vehicle control experiment with the same final DMSO concentration to account for any solvent-induced effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound electrophysiology experiments.

Issue 1: Difficulty Obtaining a Stable High-Resistance Seal (Giga-seal)
Possible Cause Troubleshooting Step
Improper pipette resistance For HEK293 cells, aim for a pipette resistance of 3-7 MΩ. Pipettes with too low resistance may lead to unstable seals, while excessively high resistance can make it difficult to rupture the membrane for whole-cell access.
Unhealthy or poorly attached cells Ensure cells are not overly confluent and have a healthy, rounded morphology.[7] Use cells within an optimal passage number range (e.g., 5-25 for HEK293) to maintain stable electrophysiological properties.
Contaminated solutions or pipette tip Filter all internal and external solutions through a 0.22 µm filter.[8] Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.
Suboptimal osmolarity The osmolarity of the internal solution should be slightly lower (by about 10-25 mOsm) than the external solution to aid in seal formation.
Issue 2: Unstable Recordings or Rundown of KCa2 Currents
Possible Cause Troubleshooting Step
Washout of essential intracellular components Include ATP and GTP in your internal solution to support cellular metabolism and channel function. For long-term recordings, consider using the perforated patch-clamp technique to preserve the intracellular milieu.
Calcium-dependent inactivation of KCa2 channels Use a calcium chelator like EGTA in the internal solution to control the intracellular calcium concentration. The resting intracellular calcium concentration in spider mechanoreceptor neurons is approximately 400 nM.[9]
Mechanical instability Ensure the recording setup is on an anti-vibration table and that the perfusion system is not introducing mechanical noise.
Issue 3: Inconsistent or No Effect of this compound
Possible Cause Troubleshooting Step
Precipitation of this compound Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the final solution for any signs of precipitation. Brief sonication of the final solution may aid in dissolution.[6]
Incomplete solution exchange Ensure your perfusion system allows for a rapid and complete exchange of the solution in the recording chamber. Bubbles or clogs in the perfusion lines can hinder drug application.
Incorrect voltage protocol Use a voltage protocol that effectively activates the TurKCa2 channels. A voltage ramp from -80 mV to +80 mV has been successfully used to measure this compound's inhibitory effect.[5]
Low expression of functional channels If using a transient transfection system, optimize the transfection efficiency and allow 24-48 hours for channel expression before recording.[7]

Experimental Protocols

HEK293 Cell Culture and Transfection
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and appropriate antibiotics for stable cell line selection.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Transfection: For transient expression, transfect HEK293 cells with the plasmid containing the Tetranychus urticae KCa2 channel (TurKCa2) cDNA using a suitable transfection reagent. Allow 24-48 hours post-transfection for optimal channel expression before starting electrophysiology experiments.[7]

Electrophysiological Recordings

Table 1: Recommended Buffer Compositions for TurKCa2 Channel Recording in HEK293 Cells

Solution Type Component Concentration (mM) Notes
External Solution NaCl140Adjust osmolarity to ~310-320 mOsm.
KCl5Adjust pH to 7.4 with NaOH.
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Internal Solution K-Gluconate130Adjust osmolarity to ~290-300 mOsm.
KCl10Adjust pH to 7.2 with KOH.
MgCl₂2
HEPES10
EGTA1To buffer intracellular calcium.
Mg-ATP4To support cellular metabolism.
Na-GTP0.4To support cellular metabolism.

Note: These are starting recommendations. Optimal concentrations may need to be determined empirically for your specific experimental conditions.

Voltage-Clamp Protocol for Assessing this compound Inhibition:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a voltage ramp from -80 mV to +80 mV over a duration of 200-500 ms (B15284909) to elicit TurKCa2 channel currents.

  • Obtain a stable baseline recording in the external solution.

  • Perfuse the cell with the desired concentration of this compound (dissolved in the external solution) and repeat the voltage ramp protocol.

  • To determine the concentration-response relationship, apply a range of this compound concentrations and measure the percentage of current inhibition at a specific voltage (e.g., +80 mV).

  • Perform a washout with the drug-free external solution to assess the reversibility of the inhibition.

Visualizations

Acynonapyr_Mechanism_of_Action KCa2 Tetranychus urticae KCa2 Channel K_ion K+ Ions KCa2->K_ion Neurological_Symptoms Neurological Symptoms (Convulsions, Impaired Mobility) KCa2->Neurological_Symptoms Leads to This compound This compound This compound->KCa2 Inhibits Cell_Interior Cell Interior Cell_Exterior Cell Exterior

Caption: Mechanism of action of this compound on spider mite KCa2 channels.

Experimental_Workflow A Prepare HEK293 cells expressing TurKCa2 D Establish whole-cell patch-clamp configuration A->D B Prepare internal and external solutions B->D C Pull and fire-polish patch pipettes (3-7 MΩ) C->D E Record baseline KCa2 currents (Voltage ramp: -80 to +80 mV) D->E G Perfuse cell with This compound solution E->G F Prepare this compound solution (in external buffer with DMSO) F->G H Record KCa2 currents in the presence of this compound G->H I Washout with control solution H->I J Analyze data: Calculate % inhibition H->J I->H Repeat for reversibility

Caption: Electrophysiology workflow for testing this compound on TurKCa2 channels.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem No_Seal No Giga-seal? Problem->No_Seal Yes Unstable_Current Unstable Current? Problem->Unstable_Current Yes No_Drug_Effect No Drug Effect? Problem->No_Drug_Effect Yes Success Successful Recording Problem->Success No Check_Pipette Check Pipette Resistance and Cleanliness No_Seal->Check_Pipette Yes Check_Cells Check Cell Health and Density No_Seal->Check_Cells Yes Check_Solutions Check Solution Osmolarity and pH No_Seal->Check_Solutions Yes Check_Intracellulars Add ATP/GTP to Internal Solution Unstable_Current->Check_Intracellulars Yes Use_Perforated_Patch Consider Perforated Patch Technique Unstable_Current->Use_Perforated_Patch If rundown persists Check_Perfusion Check Perfusion System for Bubbles/Clogs No_Drug_Effect->Check_Perfusion Yes Check_Compound_Prep Prepare Fresh Drug Solution, Check for Precipitation No_Drug_Effect->Check_Compound_Prep Yes Check_Protocol Verify Voltage Protocol No_Drug_Effect->Check_Protocol Yes Check_Pipette->Problem Check_Cells->Problem Check_Solutions->Problem Check_Intracellulars->Problem Use_Perforated_Patch->Problem Check_Perfusion->Problem Check_Compound_Prep->Problem Check_Protocol->Problem

Caption: Troubleshooting decision tree for this compound electrophysiology.

References

Validation & Comparative

Acynonapyr: A Comparative Analysis of a Novel Acaricide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Acynonapyr, a novel acaricide, with other existing alternatives. It includes an examination of its mechanism of action, comparative efficacy data, and the experimental protocols used for its evaluation, offering valuable insights for research and development in the field of pest management.

Introduction to this compound

This compound is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique azabicyclic ring and oxyamine structure.[1][2][3][4][5][6] It has demonstrated high efficacy against various spider mite species, including those in the Tetranychus and Panonychus genera, at all life stages.[5][6][7] A key attribute of this compound is its novel mode of action, which is particularly significant for managing acaricide-resistant mite populations.[1][2][3][4] This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 33 acaricide, targeting calcium-activated potassium channels.[1][2][3][4]

Mechanism of Action: A Unique Target

This compound's primary mode of action is the modulation of small-conductance calcium-activated potassium channels (KCa2).[7] It acts as a potent inhibitor of the Tetranychus urticae KCa2 (TurKCa2) channel current.[7][8] By blocking these channels, this compound inhibits the flow of potassium ions, leading to abnormal excitation of nerve cells within the mites.[1] This disruption of nerve impulse transmission results in neurological symptoms such as convulsions and impaired mobility, ultimately causing mortality.[1][2][3][4][7]

Electrophysiological studies have confirmed this specific interaction, demonstrating that this compound and its analogs block TurKCa2 channels in a concentration-dependent manner.[8] Importantly, this compound shows minimal activity against mammalian calcium-activated potassium channels even at high concentrations, contributing to its favorable safety profile.[1][2][3][4][7]

Acynonapyr_MoA cluster_neuron Mite Neuron cluster_result Resulting Effect Ca_ion Intracellular Ca²⁺ KCa2 KCa2 Channel (this compound Target) Ca_ion->KCa2 Activates K_ion_out K⁺ Efflux KCa2->K_ion_out Allows No_K_Efflux K⁺ Efflux Blocked Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Neuron_Repolarization Neuron Repolarization (Normal State) Hyperpolarization->Neuron_Repolarization This compound This compound This compound->KCa2 Blocks Hyperexcitation Continuous Nerve Firing (Hyperexcitation) Symptoms Convulsions, Paralysis, Death AIT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Acaricide C Immerse Mites in Test Solutions (AIT) A->C B Collect Adult Mites B->C D Transfer Mites to Leaf Discs C->D E Incubate under Controlled Conditions D->E F Assess Mortality (e.g., at 48h) E->F G Perform Probit Analysis F->G H Determine LC50 Value G->H

References

Acynonapyr: A Potent and Selective Modulator of Spider Mite KCa2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel acaricide Acynonapyr reveals its high potency and specificity for calcium-activated potassium channels (KCa2) in spider mites (Tetranychus urticae). This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against other KCa2 channel modulators, supported by experimental data and detailed methodologies.

This compound, developed by Nippon Soda Co., Ltd., represents a new class of pesticides (IRAC Group 33) that targets the nervous system of spider mites.[1] Its unique mode of action involves the inhibition of potassium ion flow through KCa2 channels, leading to neurological symptoms such as convulsions and impaired mobility, ultimately resulting in mortality.[1][2][3] Electrophysiological studies have been pivotal in validating the target specificity of this compound, demonstrating its potent and selective action on spider mite KCa2 channels (TurKCa2) while exhibiting minimal effects on their mammalian counterparts.[1][2][3]

Comparative Analysis of KCa2 Channel Modulators

To contextualize the efficacy of this compound, its activity is compared with other known KCa2 channel modulators. The following tables summarize the key quantitative data from electrophysiological studies.

CompoundTarget ChannelOrganismActivity TypeIC50 / EC50Citation
This compound TurKCa2Tetranychus urticae (Two-spotted spider mite)Inhibitor165 nM[1]
This compound HsaKCa2.2Homo sapiens (Human)InhibitorLow activity at 10 µM[4]
Apamin KCa2.1Homo sapiens (Human)Inhibitor4.1 nM
Apamin KCa2.2Homo sapiens (Human)Inhibitor87.7 pM
Apamin KCa2.3Homo sapiens (Human)Inhibitor2.3 nM
NS309 TurKCa2Tetranychus urticae (Two-spotted spider mite)ActivatorNo activation at 10 µM[1]

Table 1: Comparative Potency of KCa2 Channel Modulators. This table highlights the potent inhibitory effect of this compound on spider mite KCa2 channels and its significantly lower activity on human KCa2 channels, underscoring its selectivity. In contrast, Apamin is a potent inhibitor of human KCa2 channel subtypes. NS309, a known activator of mammalian KCa2 channels, shows no activity on the spider mite channel.

Experimental Protocols

The validation of this compound's target specificity relies on robust electrophysiological techniques, primarily whole-cell patch-clamp recordings.

Whole-Cell Patch-Clamp Recording on HEK293 Cells Expressing TurKCa2 Channels

This experimental protocol is designed to measure the effect of this compound on the ion channels of interest.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are stably transfected with the gene encoding the Tetranychus urticae KCa2 (TurKCa2) channel using a suitable expression vector.

2. Electrophysiological Recording:

  • Transfected HEK293 cells expressing TurKCa2 channels are transferred to a recording chamber on the stage of an inverted microscope.

  • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Borosilicate glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a specific concentration of free Ca2+ to activate the KCa2 channels, with the pH adjusted to 7.2 with KOH.

  • A gigaohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Membrane currents are recorded using a patch-clamp amplifier.

3. Data Acquisition and Analysis:

  • To assess the effect of the compounds, a voltage ramp protocol is applied, typically from -80 mV to +80 mV.

  • The baseline current is recorded, after which this compound or other modulators are perfused into the recording chamber at various concentrations.

  • The inhibitory or activating effect of the compound is measured as a change in the current amplitude.

  • For inhibitors like this compound, the concentration-response curve is plotted to calculate the half-maximal inhibitory concentration (IC50).

Visualizing the Mode of Action and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

cluster_0 This compound's Mode of Action on Spider Mite Neurons This compound This compound KCa2 KCa2 Channel (TurKCa2) This compound->KCa2 Inhibits K_ion K+ Ion Efflux KCa2->K_ion Blocks Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Prevents Neuron Spider Mite Neuron Neurological_Symptoms Neurological Symptoms (Convulsions, Paralysis) Neuron->Neurological_Symptoms Leads to Hyperpolarization->Neuron Disrupts Resting Potential Mortality Mortality Neurological_Symptoms->Mortality

Caption: this compound's inhibitory action on KCa2 channels.

cluster_1 Experimental Workflow for Target Validation Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Stable Transfection with TurKCa2 Gene Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Data_Acquisition Data Acquisition (Voltage Ramp Protocol) Patch_Clamp->Data_Acquisition Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Analysis Conclusion Conclusion on Target Specificity Analysis->Conclusion

Caption: Workflow for validating this compound's target.

Conclusion

The data presented in this guide unequivocally demonstrates the high specificity of this compound for spider mite KCa2 channels. Its potent inhibitory action, coupled with a favorable safety profile due to low activity on mammalian channels, makes it a valuable tool for researchers studying KCa2 channels and a promising candidate for integrated pest management strategies. The detailed experimental protocols and visual workflows provided herein offer a clear framework for replicating and building upon these findings.

References

cross-resistance studies of Acynonapyr with other insecticide classes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the emergence of Acynonapyr presents a significant advancement in the management of acaricide resistance. Developed by Nippon Soda Co., Ltd., this novel acaricide demonstrates exceptional efficacy against spider mite populations that have developed resistance to conventional insecticide classes. Its unique mode of action, targeting a novel site in the mite's nervous system, positions it as a critical tool in integrated pest management (IPM) and resistance management strategies.[1][2][3][4][5]

This compound is the first agricultural chemical to target calcium-activated potassium (KCa) channels in spider mites, a mode of action classified by the Insecticide Resistance Action Committee (IRAC) as Group 33.[1][2][3][5] This distinct mechanism disrupts the normal neurological function of the mites, leading to symptoms such as convulsions and impaired mobility, ultimately resulting in mortality.[1][4][5] This novel target site is key to its ability to control mite populations that are no longer susceptible to other acaricides.

Comparative Efficacy and Cross-Resistance Profile

While direct, publicly available comparative studies providing head-to-head LC50 values of this compound against a wide range of resistant mite strains are limited, the available literature consistently reports its effectiveness against populations resistant to other insecticide classes. Detoxification metabolism and genomic analyses of spider mites with high resistance to various agents have not identified any target-site mutations that would indicate reduced susceptibility to this compound.[5]

Below is a summary of this compound's cross-resistance profile based on its unique mode of action and available data.

Insecticide ClassIRAC MoA GroupRepresentative Active IngredientsCross-Resistance with this compound
METI Acaricides21AFenpyroximate, Pyridaben, TebufenpyradNo (Different target site)
Organophosphates1BChlorpyrifos, Diazinon, MalathionNo (Different target site)
Carbamates1ACarbaryl, MethomylNo (Different target site)
Pyrethroids3ABifenthrin, Permethrin, CypermethrinNo (Different target site)
Avermectins6Abamectin, Emamectin benzoateNo (Different target site)
Ketoenols23Spirodiclofen, SpiromesifenNo (Different target site)

Note: The absence of cross-resistance is attributed to this compound's unique target site, the KCa channel, which is not affected by the resistance mechanisms developed against other insecticide classes that target, for example, the nervous system's sodium channels, acetylcholinesterase, or GABA-gated chloride channels.

Experimental Protocols

The evaluation of acaricide efficacy and the determination of resistance levels are typically conducted using standardized bioassay methods. The following is a detailed protocol for a leaf disc bioassay, a common method for assessing the toxicity of acaricides to spider mites.

Objective: To determine the lethal concentration (LC50) of an acaricide against a specific population of spider mites and to calculate the resistance ratio (RR) by comparing it to a susceptible reference strain.

Materials:

  • Rearing units for susceptible and field-collected spider mite populations (e.g., bean plants)

  • Acaricide technical grade or formulated product

  • Distilled water

  • Non-ionic surfactant

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Leaf discs from a suitable host plant (e.g., kidney bean, citrus)

  • Fine brush for transferring mites

  • Stereomicroscope

  • Precision sprayer or dipping apparatus

  • Incubator or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 60-70% RH, 16:8 L:D)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the acaricide in an appropriate solvent (e.g., acetone) if using technical grade material. For formulated products, use distilled water.

    • Create a series of serial dilutions of the acaricide. A minimum of five concentrations resulting in mortality between 10% and 90% is recommended.

    • A control solution containing only distilled water and the surfactant should also be prepared.

  • Leaf Disc Preparation:

    • Excise leaf discs from untreated host plants. The size of the disc should be suitable for the Petri dish.

    • Place each leaf disc, abaxial (lower) side up, on a moistened filter paper inside a Petri dish.

  • Treatment Application:

    • Dipping Method: Immerse each leaf disc in the respective test solution for a standardized period (e.g., 5-10 seconds).

    • Spraying Method: Use a precision sprayer to apply a uniform film of the test solution to the leaf discs.

    • Allow the treated leaf discs to air dry completely before introducing the mites.

  • Mite Infestation:

    • Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.

    • Seal the Petri dishes with ventilated lids to prevent mite escape.

  • Incubation:

    • Place the Petri dishes in an incubator or growth chamber under controlled environmental conditions.

  • Mortality Assessment:

    • After a specified period (e.g., 24, 48, or 72 hours), assess mite mortality under a stereomicroscope.

    • Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence limits.

    • Calculate the resistance ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible reference strain.

Visualizing Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Acynonapyr_Mode_of_Action cluster_neuron Mite Neuron cluster_effect Physiological Effect This compound This compound KCa_Channel Calcium-Activated Potassium (KCa) Channel This compound->KCa_Channel Binds to and blocks K_ions K+ Ions KCa_Channel->K_ions Inhibits flow Hyperpolarization_Block Blockage of Membrane Hyperpolarization KCa_Channel->Hyperpolarization_Block Cell_Membrane Intracellular Extracellular K_ions->Cell_Membrane:out Normal Efflux Convulsions Convulsions & Impaired Mobility Hyperpolarization_Block->Convulsions Mortality Mite Mortality Convulsions->Mortality

Caption: Mode of action of this compound on mite neuron.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Mite_Rearing Rear Susceptible & Field Mite Populations Infestation Introduce Mites to Treated Discs Mite_Rearing->Infestation Solution_Prep Prepare Acaricide Serial Dilutions Treatment Apply Acaricide to Leaf Discs Solution_Prep->Treatment Leaf_Disc_Prep Prepare Host Plant Leaf Discs Leaf_Disc_Prep->Treatment Treatment->Infestation Incubation Incubate under Controlled Conditions Infestation->Incubation Mortality_Assessment Assess Mite Mortality Incubation->Mortality_Assessment Probit_Analysis Calculate LC50 (Probit Analysis) Mortality_Assessment->Probit_Analysis RR_Calculation Calculate Resistance Ratio (RR) Probit_Analysis->RR_Calculation

Caption: Workflow for leaf disc bioassay.

References

Acynonapyr: An Environmental Impact Assessment Compared to Existing Acaricides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental profile of the novel acaricide Acynonapyr in comparison to established market alternatives. This report details quantitative ecotoxicological data, environmental fate characteristics, and the underlying experimental methodologies.

This compound is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique azabicyclic ring and oxyamine structure.[1] It represents a new mode of action, classified as a Group 33 insecticide by the Insecticide Resistance Action Committee (IRAC), targeting calcium-activated potassium channels (KCa2) in spider mites.[1][2] This specific mechanism of action leads to a disruption of nerve impulse transmission, causing paralysis and death in target mite species.[1] A key attribute of this compound is its high selectivity for spider mites, with reports of minimal impact on beneficial insects and natural enemies, positioning it as a potentially valuable component of Integrated Pest Management (IPM) programs.[1][3] This guide provides a comparative analysis of the environmental impact of this compound against four widely used acaricides with varying modes of action: Abamectin, Bifenazate, Etoxazole, and Spiromesifen.

Comparative Environmental Impact Data

The following tables summarize key quantitative data on the environmental fate and ecotoxicity of this compound and its alternatives. This data is essential for understanding the potential risks these compounds pose to non-target organisms and their persistence in the environment.

Table 1: Environmental Fate Characteristics

MiticideSoil Half-life (Aerobic, days)Aquatic Half-life (Hydrolysis, days)
This compound Data not available40 (pH 10)
Abamectin 14 - 56Rapidly degraded by photolysis
Bifenazate <1Rapid
Etoxazole 19Stable to hydrolysis
Spiromesifen 12 - 454.8 (pH 9), 45 (pH 7), 107 (pH 4)

Table 2: Ecotoxicity to Aquatic Organisms

MiticideFish (Rainbow Trout, 96h LC50, mg/L)Aquatic Invertebrates (Daphnia magna, 48h EC50, mg/L)
This compound >10Data not available
Abamectin 0.003 - 0.00320.00034
Bifenazate 0.58 - 0.760.50
Etoxazole >0.26>0.27
Spiromesifen 0.0155 - 0.0168>0.0923

Table 3: Ecotoxicity to Non-Target Terrestrial Organisms

MiticideHoneybee (Acute Contact, 48h LD50, µ g/bee )Honeybee (Acute Oral, 48h LD50, µ g/bee )Earthworm (14d LC50, mg/kg soil)
This compound Data not availableData not availableData not available
Abamectin 0.0090.002>24
Bifenazate 1.9 - 11.11.1 - 7.9>1250
Etoxazole >100>100>1000
Spiromesifen >100>99>1000

Experimental Protocols

The data presented in this guide are generated following standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data are reliable and comparable across different studies and substances.

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[4][5][6][7]

  • Test System: Soil samples are collected from relevant agricultural areas. The soil is sieved and its characteristics (pH, organic carbon content, texture) are determined.

  • Procedure: A known concentration of the test substance, often radiolabelled, is applied to the soil samples. The samples are then incubated in the dark at a controlled temperature and moisture content for up to 120 days. For aerobic conditions, the soil is kept in flasks that allow for air exchange. For anaerobic conditions, the soil is flooded with water and purged with an inert gas to remove oxygen.

  • Analysis: At various time points, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and its transformation products. The rate of mineralization to carbon dioxide is also measured.

  • Endpoint: The primary endpoint is the dissipation time 50 (DT50), which is the time required for 50% of the initial concentration of the test substance to degrade.

cluster_0 OECD Guideline 307: Soil Degradation A Soil Sample Collection & Characterization B Application of Test Substance A->B C Incubation (Aerobic/Anaerobic) B->C D Periodic Sampling & Extraction C->D E Chemical Analysis (e.g., HPLC) D->E F Data Analysis E->F G DT50 Calculation F->G

Experimental workflow for determining soil degradation half-life (DT50).
OECD Guideline 203: Fish, Acute Toxicity Test

This test is designed to determine the short-term lethal effects of a substance on freshwater fish.[6][8][9][10][11][12]

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period under controlled conditions (temperature, light, pH). A control group is exposed to water without the test substance.

  • Observations: The number of dead fish is recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is estimated to be lethal to 50% of the test fish population over the 96-hour exposure period.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This guideline assesses the acute toxicity of a substance to aquatic invertebrates, using Daphnia magna as the test organism.[11][13][14][15][16][17]

  • Test Organism: Young daphnids (less than 24 hours old) are used for the test.

  • Procedure: The daphnids are exposed to a series of concentrations of the test substance in water for 48 hours.

  • Observations: The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

  • Endpoint: The primary endpoint is the median effective concentration (EC50), which is the concentration of the substance that causes immobilization in 50% of the daphnids within 48 hours.

OECD Guidelines 213 & 214: Honeybees, Acute Oral and Contact Toxicity Tests

These guidelines are used to determine the acute toxicity of chemicals to honeybees (Apis mellifera) through oral and contact exposure, respectively.[1][18][19][20]

  • OECD 213 (Oral Toxicity): Bees are fed a sucrose (B13894) solution containing various concentrations of the test substance.[21][22]

  • OECD 214 (Contact Toxicity): A small droplet of the test substance dissolved in a suitable solvent is applied directly to the thorax of the bees.[18]

  • Procedure: For both tests, groups of bees are exposed to a range of doses. Mortality is assessed at regular intervals over a 48 to 96-hour period.

  • Endpoint: The median lethal dose (LD50) is calculated, which is the dose of the substance that is lethal to 50% of the test bees.

OECD Guideline 207: Earthworm, Acute Toxicity Test

This test evaluates the acute toxicity of substances to earthworms (Eisenia fetida).[23][24][25][26][27][28]

  • Test System: Earthworms are exposed to the test substance mixed into an artificial soil substrate.

  • Procedure: A range of concentrations of the test substance is tested. The earthworms are kept in the treated soil for 14 days.

  • Observations: Mortality is assessed at 7 and 14 days.

  • Endpoint: The median lethal concentration (LC50) is determined, which is the concentration of the substance in the soil that is lethal to 50% of the earthworms.

Modes of Action

The environmental impact of a pesticide is closely linked to its mode of action. A highly specific mode of action that targets a pathway unique to the pest is generally associated with lower toxicity to non-target organisms.

cluster_0 This compound Mode of Action This compound This compound KCa2 Calcium-activated Potassium Channel (KCa2) This compound->KCa2 Binds to IonFlow Inhibition of Potassium Ion Flow KCa2->IonFlow Nerve Nerve Hyper-excitation IonFlow->Nerve Paralysis Paralysis & Death Nerve->Paralysis cluster_1 Alternative Acaricide Modes of Action Abamectin Abamectin GluCl Glutamate-gated Chloride Channels Abamectin->GluCl Activates ClInflux Increased Chloride Influx GluCl->ClInflux NerveInhibition Nerve Inhibition ClInflux->NerveInhibition Paralysis1 Paralysis & Death NerveInhibition->Paralysis1 Bifenazate Bifenazate ComplexIII Mitochondrial Complex III Bifenazate->ComplexIII Inhibits ETCinhibition Inhibition of Electron Transport Chain ComplexIII->ETCinhibition ATPdepletion ATP Depletion ETCinhibition->ATPdepletion Paralysis2 Paralysis & Death ATPdepletion->Paralysis2 Etoxazole Etoxazole ChitinSynthase Chitin Synthase Etoxazole->ChitinSynthase Inhibits ChitinInhibition Inhibition of Chitin Biosynthesis ChitinSynthase->ChitinInhibition MoltingFailure Molting Failure ChitinInhibition->MoltingFailure Death Death MoltingFailure->Death Spiromesifen Spiromesifen ACC Acetyl-CoA Carboxylase Spiromesifen->ACC Inhibits LipidInhibition Inhibition of Lipid Biosynthesis ACC->LipidInhibition GrowthDisruption Disrupted Growth & Development LipidInhibition->GrowthDisruption Death2 Death GrowthDisruption->Death2

References

A Comparative Analysis of Acynonapyr's Mode of Action with Other Neurotoxic Acaricides

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the distinct neurotoxic mechanisms of modern acaricides, with a focus on the novel mode of action of Acynonapyr.

This guide provides a comprehensive comparative analysis of this compound, a novel acaricide with a unique mode of action, against other prominent neurotoxic acaricides. Researchers, scientists, and drug development professionals will find detailed data, experimental protocols, and visual representations of signaling pathways to facilitate a deeper understanding of these compounds' mechanisms and their implications for pest control and resistance management.

Executive Summary

This compound represents a new frontier in acaricide development, targeting a novel molecular site distinct from established neurotoxins. It is the first agricultural chemical to be classified as a calcium-activated potassium channel (KCa2) modulator by the Insecticide Resistance Action Committee (IRAC), placing it in its own class, Group 33.[1][2] This unique mode of action provides a valuable tool for managing resistance in spider mite populations that have developed tolerance to other classes of acaricides.[1][2] This guide will delve into the specifics of this compound's mechanism and compare it with other key neurotoxic acaricides, including a mitochondrial complex II inhibitor (Cyflumetofen), a GABA receptor modulator (Bifenazate), a lipid biosynthesis inhibitor (Spirodiclofen), and a glutamate-gated chloride channel activator (Avermectin).

Data Presentation: Acaricide Toxicity against Tetranychus urticae

The following table summarizes the lethal concentration (LC50) values of this compound and selected comparative acaricides against the two-spotted spider mite, Tetranychus urticae, a common model organism in acarology research. These values provide a quantitative measure of the acute toxicity of each compound. It is important to note that direct comparisons of LC50 values across different studies should be made with caution due to variations in experimental methodologies, mite strains, and environmental conditions.

AcaricideMode of ActionIRAC GroupLC50 (ppm or µg/mL)Bioassay MethodReference(s)
This compound Calcium-activated potassium channel (KCa2) modulator330.5 - 8 (effective concentrations)Spray application on kidney bean plants[3]
Cyflumetofen Mitochondrial complex II electron transport inhibitor252.77 µg a.i./mLLeaf Dip[4]
Bifenazate GABA receptor positive allosteric modulatorUN (Unknown)4.13 mg a.i./LDirect Spray[5]
Spirodiclofen Acetyl-CoA carboxylase (ACC) inhibitor2311.95 ppm (adults)Leaf Dip[6]
Avermectin Glutamate-gated chloride channel (GluCl) activator60.01 mg a.i./LLeaf Dip[7]

Comparative Analysis of Modes of Action

This compound: A Novel Calcium-Activated Potassium Channel (KCa2) Modulator

This compound's unique mode of action lies in its ability to inhibit the flow of potassium ions through calcium-activated potassium channels (KCa2) in the nervous system of spider mites.[1][2] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential. By blocking these channels, this compound disrupts the normal repolarization of the neuronal membrane, leading to a state of hyperexcitability. This uncontrolled neuronal firing manifests as convulsions and impaired mobility, ultimately resulting in the death of the mite.[1][2] Electrophysiological studies have confirmed that this compound effectively blocks Tetranychus urticae KCa2 channels.[2]

Cyflumetofen: Mitochondrial Complex II Electron Transport Inhibitor

Cyflumetofen acts on the mitochondrial electron transport chain, specifically inhibiting Complex II (succinate dehydrogenase).[8] This inhibition disrupts the production of ATP, the primary energy currency of the cell. The resulting energy deficit leads to a rapid cessation of feeding, paralysis, and death.[9] Cyflumetofen itself is a pro-acaricide and is metabolized within the mite to its active de-esterified form.[8]

Bifenazate: GABA Receptor Positive Allosteric Modulator

Initially believed to be a mitochondrial complex III inhibitor, the primary mode of action of Bifenazate is now understood to be the positive allosteric modulation of GABA-gated chloride channels.[10][11] It does not directly activate the GABA receptor but enhances the effect of the natural ligand, GABA. This potentiation of the GABA-induced chloride current leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This inhibitory effect on the nervous system results in paralysis and death of the mite.[10]

Spirodiclofen: Acetyl-CoA Carboxylase (ACC) Inhibitor

Spirodiclofen's mode of action is distinct from the neurotoxic mechanisms of the other compounds discussed here. It inhibits the enzyme acetyl-CoA carboxylase (ACC), which is a key enzyme in lipid biosynthesis.[12][13] By blocking ACC, Spirodiclofen disrupts the production of fatty acids, which are essential for various physiological processes, including growth, development, and reproduction. This disruption of lipid metabolism ultimately leads to the death of the mite, with particularly high efficacy against egg and juvenile stages.[6]

Avermectin: Glutamate-Gated Chloride Channel (GluCl) Activator

Avermectin, a macrocyclic lactone, targets glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[14][15] It acts as an allosteric activator, promoting the opening of these channels and leading to an influx of chloride ions into nerve and muscle cells.[16][17] This influx causes hyperpolarization of the cell membrane, leading to the paralysis and death of the mite.[14]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for this compound's Effect on KCa2 Channels
  • Objective: To measure the effect of this compound on the activity of KCa2 channels.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the Tetranychus urticae calcium-activated potassium channel (TurKCa2).[2]

  • Methodology:

    • HEK-293 cells expressing TurKCa2 are cultured on glass coverslips.

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[18][19]

    • Pipette (Internal) Solution: Contains a potassium-based solution mimicking the intracellular environment, including a calcium buffer (e.g., EGTA) to control the free calcium concentration. A typical composition could be (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration, pH adjusted to 7.2 with KOH.[20]

    • Bath (External) Solution: Contains a physiological saline solution, for example (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.[20]

    • A gigaohm seal is formed between the patch pipette and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV. Voltage ramps or steps are applied to elicit KCa2 channel currents.

    • This compound is applied to the bath solution at various concentrations, and the resulting changes in the KCa2 current are recorded and analyzed to determine the IC50 value.[21]

Leaf Dip Bioassay for Acaricide Toxicity
  • Objective: To determine the LC50 of an acaricide against adult female Tetranychus urticae.[11]

  • Methodology:

    • Mite Rearing: T. urticae are reared on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).[11]

    • Preparation of Test Solutions: A stock solution of the test acaricide is prepared in an appropriate solvent (e.g., acetone) and then serially diluted in water containing a surfactant (e.g., 0.05% Triton X-100) to create a range of concentrations.[22]

    • Leaf Disc Preparation: Leaf discs (e.g., 3 cm diameter) are cut from untreated host plant leaves.

    • Dipping: Each leaf disc is immersed in a test solution for a standardized time (e.g., 5-10 seconds).[11]

    • Drying and Infestation: The treated leaf discs are allowed to air dry and then placed on a moist substrate (e.g., water-saturated cotton) in a petri dish. A known number of adult female mites (e.g., 20-30) are then transferred to each leaf disc.[11]

    • Incubation and Assessment: The petri dishes are incubated under controlled conditions. Mite mortality is assessed after a specified period (e.g., 24, 48, or 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.[11]

    • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.

Mandatory Visualizations

Acynonapyr_MoA cluster_neuron Spider Mite Neuron cluster_effect Physiological Effect KCa2 KCa2 Channel K_ion K⁺ KCa2->K_ion K⁺ Efflux (Blocked) Hyperexcitability Neuronal Hyperexcitability KCa2->Hyperexcitability Leads to Membrane Neuronal Membrane Ca_ion Ca²⁺ Ca_ion->KCa2 Activates This compound This compound This compound->KCa2 Inhibits Symptoms Convulsions & Impaired Mobility Hyperexcitability->Symptoms Death Death Symptoms->Death

Caption: this compound's mode of action on KCa2 channels.

Neurotoxin_Comparison cluster_this compound This compound cluster_cyflumetofen Cyflumetofen cluster_bifenazate Bifenazate cluster_spirodiclofen Spirodiclofen cluster_avermectin Avermectin A_target KCa2 Channel A_effect Neuronal Hyperexcitability A_target->A_effect Inhibition Paralysis_Death Paralysis & Death A_effect->Paralysis_Death C_target Mitochondrial Complex II C_effect ATP Depletion C_target->C_effect Inhibition C_effect->Paralysis_Death B_target GABA Receptor B_effect Neuronal Hyperpolarization B_target->B_effect Positive Allosteric Modulation B_effect->Paralysis_Death S_target Acetyl-CoA Carboxylase S_effect Lipid Synthesis Inhibition S_target->S_effect Inhibition S_effect->Paralysis_Death AV_target Glutamate-gated Chloride Channel AV_effect Neuronal & Muscle Hyperpolarization AV_target->AV_effect Activation AV_effect->Paralysis_Death

Caption: Comparative modes of action of neurotoxic acaricides.

Experimental_Workflow start Start rearing Mite Rearing (T. urticae) start->rearing bioassay Perform Bioassay (e.g., Leaf Dip) rearing->bioassay solutions Prepare Acaricide Dilutions solutions->bioassay incubation Incubation (24-72h) bioassay->incubation assessment Mortality Assessment incubation->assessment analysis Data Analysis (Probit) assessment->analysis lc50 Determine LC50 analysis->lc50 end End lc50->end

References

Assessing the Economic Benefits of Acynonapyr in Crop Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of spider mite infestations in high-value crops necessitates the continuous development of novel acaricides. Acynonapyr, a novel active ingredient from Nippon Soda Co., Ltd., represents a significant advancement in mite control technology.[1][2] This guide provides a comprehensive comparison of this compound with alternative acaricides, focusing on its performance, mode of action, and the resulting economic benefits for growers. Through an examination of available experimental data, this document aims to equip researchers and crop protection professionals with the information needed to evaluate the strategic fit of this compound within integrated pest management (IPM) programs.

Executive Summary

This compound distinguishes itself through a unique mode of action, high efficacy against a broad spectrum of mite species and life stages, and a favorable safety profile for beneficial insects.[1][3] These attributes translate into significant economic advantages by ensuring robust crop protection, preserving the ecosystem services of natural predators, and offering a vital tool for managing acaricide resistance. While direct comparative economic field trial data is limited in the public domain, the performance characteristics of this compound strongly indicate a favorable cost-benefit ratio for growers, particularly in challenging situations involving resistant mite populations.

Performance Comparison of this compound and Alternative Acaricides

The selection of an acaricide is a critical decision that impacts not only immediate pest control but also the long-term sustainability and profitability of a crop. The following tables summarize the key performance indicators of this compound in comparison to commonly used alternative acaricide classes.

Table 1: Efficacy Against Key Spider Mite Species and Life Stages

Acaricide ClassActive Ingredient ExampleTarget Mite SpeciesEfficacy on EggsEfficacy on Larvae & NymphsEfficacy on Adults
Group 33 (this compound) This compoundTetranychus spp., Panonychus spp.GoodExcellentExcellent
Group 6 (Abamectin) AbamectinWide range of mitesLow to ModerateHighHigh
Group 23 (Spiromesifen) SpiromesifenWhiteflies, MitesHighHighModerate
Organophosphates ChlorpyrifosWide range of insects and mitesVariableHighHigh

Data synthesized from product information and general literature.

Table 2: Impact on Non-Target Organisms and Resistance Management

Acaricide ClassActive Ingredient ExampleImpact on Beneficial InsectsSuitability for IPMEfficacy Against Resistant Mites
Group 33 (this compound) This compoundMinimal impact[1][3]HighEffective against some resistant strains[1]
Group 6 (Abamectin) AbamectinCan be harmful to some predatorsModerateResistance is widespread
Group 23 (Spiromesifen) SpiromesifenGenerally safe for beneficialsHighCross-resistance can be an issue
Organophosphates ChlorpyrifosHigh toxicity to beneficialsLowWidespread resistance

Economic Implications of this compound's Performance

The superior performance profile of this compound directly translates into tangible economic benefits for agricultural producers.

  • Enhanced Crop Yield and Quality: By providing excellent control of all spider mite life stages, this compound ensures that crops are protected from the debilitating effects of mite feeding, which can lead to reduced photosynthesis, leaf drop, and cosmetic damage. This comprehensive protection helps secure higher marketable yields and premium quality produce.

  • Resistance Management: The novel mode of action of this compound makes it a powerful tool in rotational spray programs designed to mitigate the development of resistance.[1] The economic benefit of proactive resistance management is significant, with studies showing a long-term return on investment of as much as $20 per acre per year in certain cropping systems.[4] By preserving the efficacy of existing acaricides, this compound contributes to the long-term sustainability of pest management programs.

  • Preservation of Beneficial Insects: this compound's high selectivity and minimal impact on beneficial insects and natural enemies is a cornerstone of its value proposition.[1][3] This allows for the integration of biological control tactics within an IPM framework, reducing the reliance on chemical interventions and their associated costs. The preservation of natural predator populations can provide a baseline level of pest control, reducing the frequency and intensity of acaricide applications needed.

  • Operational Flexibility: The efficacy of this compound against all mite life stages provides growers with greater flexibility in application timing. This can lead to more efficient use of labor and equipment, contributing to overall cost savings.

Mode of Action: A Novel Approach to Mite Control

This compound is the first agricultural chemical to be classified under the Insecticide Resistance Action Committee (IRAC) Group 33.[1] Its unique mode of action targets the calcium-activated potassium channels (KCa2) in spider mites.[1]

Acynonapyr_Mode_of_Action cluster_pre_synaptic Pre-synaptic Neuron cluster_post_synaptic Post-synaptic Neuron / Muscle Cell cluster_acynonapyr_effect Effect of this compound Nerve_Impulse Nerve Impulse Arrives Ca_Influx Ca²⁺ Influx Nerve_Impulse->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Receptor_Binding Neurotransmitter Binds to Receptors Vesicle_Fusion->Receptor_Binding Neurotransmitter Depolarization Cell Depolarization Receptor_Binding->Depolarization Ca_Activation Increased Intracellular Ca²⁺ Depolarization->Ca_Activation KCa2_Channel KCa2 Channel Ca_Activation->KCa2_Channel Activates K_Efflux K⁺ Efflux (Repolarization) KCa2_Channel->K_Efflux Blockage Blocks K⁺ Efflux KCa2_Channel->Blockage Normal_Function Normal Nerve/Muscle Function K_Efflux->Normal_Function This compound This compound This compound->KCa2_Channel Inhibits Hyperexcitation Continuous Depolarization (Hyperexcitation) Blockage->Hyperexcitation Symptoms Convulsions, Paralysis, Death Hyperexcitation->Symptoms

Caption: this compound's mode of action targeting the KCa2 channel.

This inhibition of the KCa2 channel leads to a state of continuous neuronal excitation, resulting in the rapid onset of symptoms such as convulsions and paralysis, ultimately leading to mite mortality.[1] This novel target site means that this compound can be effective against mite populations that have developed resistance to other classes of acaricides.[1]

Experimental Protocols

The evaluation of acaricide efficacy is crucial for determining its potential utility in crop protection. Below are summarized methodologies for key laboratory bioassays used to assess the performance of acaricides like this compound.

1. Acaricidal Activity against Adult Mites (Tetranychus urticae)

  • Objective: To determine the lethal concentration (LC) of the active ingredient required to kill a certain percentage of the adult mite population.

  • Methodology:

    • The test compound is dissolved in a suitable solvent (e.g., DMF) to create an emulsifiable concentrate (EC) formulation.

    • This formulation is then diluted with water containing a surfactant to several concentrations (e.g., 125, 31, 8, 2, and 0.5 ppm).

    • Adult female spider mites are released onto the leaves of a host plant (e.g., kidney bean).

    • The plants with the mites are then sprayed with the test solutions.

    • Treated plants are maintained in a controlled environment (e.g., 25°C and 65% humidity).

    • Mortality of the adult mites is assessed at specified time intervals (e.g., 3 days after treatment) by counting the number of surviving mites.[5]

2. Activity against Eggs, Larvae, and Nymphs

  • Objective: To assess the efficacy of the acaricide on the developmental stages of the mites.

  • Methodology:

    • A suspension concentrate (SC) formulation of the test compound is diluted with water and a surfactant.

    • Adult female mites are allowed to oviposit on leaf disks for a set period (e.g., 24 hours).

    • The leaf disks with eggs are then sprayed with the test solutions.

    • The treated leaf disks are kept in a controlled environment.

    • The number of hatched larvae and surviving nymphs is counted at specified intervals to determine the ovicidal and larvicidal/nymphicidal activity.[5]

Conclusion

This compound presents a compelling case for its integration into modern crop protection strategies. Its novel mode of action, broad-spectrum efficacy against spider mites, and favorable safety profile for non-target organisms collectively contribute to its potential for significant economic benefits. By enabling more effective and sustainable mite control, this compound can help growers protect their yields, manage resistance, and reduce their reliance on broad-spectrum insecticides. For researchers and drug development professionals, this compound serves as a prime example of the successful development of a targeted and IPM-compatible crop protection solution. Further field trials generating direct comparative economic data will be invaluable in quantifying the full extent of its economic advantages across various cropping systems.

References

Acynonapyr: A Comparative Analysis of its Efficacy Against Diverse Spider Mite Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acynonapyr's performance against various spider mite species, benchmarked against other commercially available acaricides. The data presented is compiled from publicly available experimental studies to facilitate an objective assessment of its efficacy.

This compound is a novel acaricide with a unique mode of action, targeting the calcium-activated potassium (KCa2) channels in spider mites.[1][2][3][4] This distinct mechanism sets it apart from many existing products and makes it a valuable tool for resistance management programs.[1][2][4] It exhibits high selectivity for spider mites, with minimal impact on beneficial insects, rendering it suitable for Integrated Pest Management (IPM) strategies.[1][2][3]

Comparative Efficacy Data

The following tables summarize the lethal concentration (LC50) values of this compound and other selected acaricides against the two-spotted spider mite (Tetranychus urticae), a globally significant agricultural pest. It is important to note that direct comparisons of LC50 values across different studies should be made with caution due to variations in experimental methodologies, mite populations, and environmental conditions.

AcaricideSpider Mite SpeciesLife StageBioassay MethodLC50 Value (ppm or µg a.i./mL)Source
This compound Tetranychus urticaeAdult FemalesSpray TowerNot explicitly stated as LC50, but highly effective[5]
This compound Tetranychus kanzawaiAdult FemalesSpray TowerHighly toxic[5]
Cyflumetofen Tetranychus urticaeAdult FemalesNot Specified2.77[6][7]
Spiromesifen (B166731) Tetranychus urticaeProtonymphsNot Specified133.4 (g a.i/L)[8]
Spiromesifen Tetranychus urticaeSusceptible Lab PopulationNot Specified0.29[9]
Spiromesifen Tetranychus urticaeField PopulationNot Specified1.30[10]
Hexythiazox Tetranychus urticaeLarvaeNot Specified0.15-0.58 (mg AI/L)[11][12]
Hexythiazox Panonychus ulmiLarvaeNot Specified0.23-0.62 (mg AI/L)[11][12]
Fenazaquin Tetranychus urticaeSusceptible Lab PopulationNot Specified0.18[9]
Fenazaquin Tetranychus urticaeField PopulationNot Specified2.20[10]
Fenazaquin Tetranychus urticaeAdultNot Specified239 (µg ml-1)[13]

Experimental Protocols

The efficacy data presented in this guide is primarily derived from laboratory bioassays. The following are detailed methodologies for two common types of experiments cited.

Leaf-Dip Bioassay

This method is widely used to determine the contact toxicity of an acaricide.

  • Mite Rearing: A healthy, age-synchronized colony of the target spider mite species is maintained on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) under controlled environmental conditions (typically 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Preparation of Test Solutions: The test acaricide is dissolved in an appropriate solvent (e.g., acetone (B3395972) or a water-acetone mixture with a surfactant) to create a stock solution. A series of dilutions are then prepared from the stock solution to establish a range of concentrations for testing. A control solution (solvent and surfactant only) is also prepared.

  • Leaf Disc Preparation: Leaf discs of a uniform size are excised from the host plants.

  • Application of Acaricide: Each leaf disc is immersed in a test solution for a standardized period (e.g., 5-10 seconds) with gentle agitation to ensure complete coverage. The discs are then allowed to air dry.

  • Mite Infestation: A known number of adult female mites are transferred onto the adaxial or abaxial surface of each treated leaf disc.

  • Incubation: The leaf discs are placed on a moist substrate (e.g., wet cotton or agar) within a petri dish or similar container to maintain turgor and prevent mite escape. The containers are then held in a controlled environment chamber under the same conditions as the mite rearing.

  • Mortality Assessment: Mite mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis or a similar statistical method is then used to calculate the LC50 value and its corresponding 95% confidence intervals.

Spray Tower Bioassay

This method simulates the application of a pesticide in a field setting and is used to assess both contact and residual activity.

  • Mite Rearing and Test Solutions: Mites are reared and test solutions are prepared as described in the leaf-dip bioassay protocol.

  • Leaf Disc Preparation and Infestation: Leaf discs are prepared and infested with a known number of mites before the application of the acaricide.

  • Spray Application: The infested leaf discs are placed in a Potter spray tower or a similar apparatus that delivers a uniform and repeatable spray deposit. A specific volume of the test solution is sprayed onto the leaf discs at a constant pressure.

  • Incubation and Assessment: Following the spray application, the leaf discs are allowed to dry and are then incubated under controlled conditions. Mortality is assessed at predetermined intervals as described for the leaf-dip bioassay.

  • Data Analysis: Data is analyzed using the same statistical methods as the leaf-dip bioassay to determine the LC50 value.

Visualizing the Mode of Action and Experimental Workflow

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Acynonapyr_Mode_of_Action cluster_neuron Spider Mite Neuron This compound This compound KCa2 Calcium-Activated Potassium (KCa2) Channel This compound->KCa2 Binds to and inhibits Block Blockage of K+ ion flow KCa2->Block Hyper Neuronal Hyperexcitability Block->Hyper Symptoms Convulsions & Paralysis Hyper->Symptoms Mortality Mite Mortality Symptoms->Mortality

Caption: this compound's mode of action targeting the KCa2 channel.

Acaricide_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Mite_Rearing 1. Mite Rearing (Synchronized Population) Solution_Prep 2. Preparation of Acaricide Dilutions Mite_Rearing->Solution_Prep Leaf_Disc_Prep 3. Leaf Disc Preparation Solution_Prep->Leaf_Disc_Prep Application 4. Acaricide Application (e.g., Leaf-Dip or Spray) Leaf_Disc_Prep->Application Infestation 5. Mite Infestation Application->Infestation Incubation 6. Incubation (Controlled Environment) Infestation->Incubation Mortality_Assessment 7. Mortality Assessment (e.g., 24, 48, 72h) Incubation->Mortality_Assessment Data_Analysis 8. Statistical Analysis (e.g., Probit for LC50) Mortality_Assessment->Data_Analysis

References

comparing the residual activity of Acynonapyr with other long-lasting acaricides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel acaricide Acynonapyr, focusing on its residual activity in relation to other established long-lasting acaricides. The information is intended to support research and development efforts in the field of crop protection and pest management. While direct comparative quantitative data on the residual efficacy of this compound is limited in publicly available literature, this guide synthesizes available information on its mode of action, and qualitative descriptions of its performance, alongside that of other key acaricides.

Introduction to this compound

This compound is a novel acaricide developed by Nippon Soda Co., Ltd., belonging to a new chemical class with a unique mode of action.[1][2][3] It is registered for use in Japan and Korea under the trade name Cynazet™.[4][5] this compound is recognized for its high efficacy against various spider mite species, including those resistant to other acaricides, and is effective against all mite life stages.[2][3] A key characteristic highlighted in its developmental literature is its "excellent residual efficacy" and "high photostability," suggesting long-lasting performance in field conditions.[2]

Mechanism of Action

This compound's distinct mode of action is a critical factor in its efficacy and its potential role in resistance management programs.

This compound: This acaricide targets the calcium-activated potassium (KCa2) channels in mites.[1][3] By inhibiting these channels, this compound disrupts the normal neurological function of the mites, leading to symptoms such as convulsions and impaired mobility, ultimately resulting in death.[2][3] This mode of action is classified under Group 33 by the Insecticide Resistance Action Committee (IRAC), highlighting its novelty.[1][3]

cluster_this compound This compound Signaling Pathway This compound This compound KCa2 Calcium-Activated Potassium (KCa2) Channel This compound->KCa2 Inhibits Disruption Neurological Disruption (Convulsions, Impaired Mobility) KCa2->Disruption Leads to Mite_Death Mite Death Disruption->Mite_Death Results in

Diagram 1: Simplified signaling pathway of this compound.

Comparison with Other Long-Lasting Acaricides

For a comprehensive understanding, this compound's characteristics are compared with those of other acaricides known for their residual activity.

AcaricideMode of Action (IRAC Group)Target Life StagesKey Characteristics
This compound Calcium-activated potassium (KCa2) channel modulator (33)[1][3]All (Eggs, Larvae, Nymphs, Adults)[2]Novel mode of action, effective against resistant strains, high photostability, and excellent residual efficacy reported.[2]
Bifenazate Mitochondrial complex III electron transport inhibitor (20D)All (Eggs, Larvae, Nymphs, Adults)Provides rapid knockdown and long residual activity.
Etoxazole Chitin biosynthesis inhibitor (10B)Eggs, Larvae, NymphsPrimarily an ovicide and larvicide with strong residual control of immature stages.
Spiromesifen (B166731) Lipid biosynthesis inhibitor (Acetyl-CoA carboxylase) (23)Eggs, NymphsEffective against eggs and juvenile stages with good residual activity.

Note: Direct, publicly available field trial data in a tabular format comparing the residual activity of this compound with bifenazate, etoxazole, and spiromesifen was not identified in the conducted research. The information on this compound's "excellent residual efficacy" is based on qualitative statements from its developmental literature.[2]

Experimental Protocols for Assessing Residual Activity

The evaluation of an acaricide's residual activity is crucial for determining its field performance. A standard laboratory method for this is the leaf disc bioassay.

Leaf Disc Bioassay Protocol

This method assesses the mortality of mites exposed to treated leaf surfaces over time.

  • Preparation of Leaf Discs:

    • Select healthy, untreated leaves from a suitable host plant (e.g., bean, citrus).

    • Excise discs of a uniform size (e.g., 2-3 cm in diameter) using a leaf punch or cork borer.

  • Acaricide Application:

    • Prepare serial dilutions of the test acaricides (this compound and others) at their recommended field rates and lower concentrations.

    • Apply the solutions to the leaf discs. Common application methods include:

      • Leaf Dip Method: Each leaf disc is dipped into the acaricide solution for a set duration (e.g., 5-10 seconds) and then allowed to air dry.

      • Spray Tower: Leaf discs are placed in a spray tower to ensure a uniform application of the acaricide.

  • Aging of Residues:

    • Place the treated and dried leaf discs in a controlled environment (e.g., growth chamber with controlled temperature, humidity, and light) to simulate field weathering.

    • At specified intervals (e.g., 1, 3, 7, 14, 21, and 28 days post-treatment), a subset of leaf discs for each acaricide is used for the bioassay.

  • Mite Infestation:

    • Place the aged leaf discs, adaxial surface down, on a bed of moistened cotton or agar (B569324) in a petri dish to maintain turgidity.

    • Transfer a known number of adult female mites (e.g., 10-20) onto each leaf disc.

  • Data Collection and Analysis:

    • After a set exposure period (e.g., 24, 48, or 72 hours), count the number of dead and live mites on each disc.

    • Calculate the percentage of mortality for each treatment at each time interval.

    • Analyze the data to determine the decline in residual activity over time for each acaricide.

cluster_workflow Experimental Workflow: Leaf Disc Bioassay for Residual Activity A 1. Prepare Leaf Discs B 2. Apply Acaricide (Leaf Dip or Spray) A->B C 3. Age Residues (Controlled Environment) B->C D 4. Infest with Mites (e.g., Tetranychus urticae) C->D E 5. Assess Mortality (at 24, 48, 72h) D->E F 6. Analyze Data (Mortality % over time) E->F

References

A Comparative Guide to the Validation of Analytical Standards for Acynonapyr Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of the novel acaricide, Acynonapyr. The focus is on the validation of analytical standards to ensure accurate and reliable results in research and quality control settings. The primary method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is compared with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a potential alternative.

Introduction to this compound and its Analysis

This compound is a recently developed acaricide effective against a variety of mite pests.[1][2] Its chemical structure and the need to detect low residue levels in complex matrices, such as agricultural products, necessitate highly sensitive and selective analytical methods. The primary analytes of interest include this compound itself and its main metabolites. The validation of analytical methods is crucial to guarantee the quality and reliability of the data generated.[3][4]

Comparison of Analytical Methods

Quantitative Data Presentation

The following table summarizes the typical validation parameters for the quantification of this compound and other pesticide residues using LC-MS/MS, based on regulatory guidelines and scientific literature. A hypothetical, yet expected, performance for an HPLC-UV method is also presented for comparative purposes.

Validation ParameterLC-MS/MSHPLC-UV (Hypothetical)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 70 - 120%80 - 110%
Precision (RSD%) ≤ 20%≤ 15%
Limit of Detection (LOD) ~0.003 mg/kgHigher, likely in the range of 0.1 - 1 mg/kg
Limit of Quantitation (LOQ) 0.01 mg/kgHigher, likely in the range of 0.5 - 5 mg/kg
Selectivity/Specificity High (based on mass-to-charge ratio)Lower (potential for matrix interference)

Data for LC-MS/MS is based on validated methods for pesticide residue analysis in crop matrices.[5][7][8] The performance of HPLC-UV is an estimation based on general characteristics of the technique for similar analytes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The protocols are based on established methods for pesticide residue analysis.

Method 1: this compound Quantification by LC-MS/MS

This method is the standard for the sensitive and selective quantification of this compound residues.

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[9][10]

  • Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of a crop matrix) into a centrifuge tube.

  • Extraction: Add acetonitrile (B52724) and internal standards. Shake vigorously.

  • Partitioning: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the acetonitrile supernatant to a clean tube containing a dSPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Final Extract: Centrifuge and collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound and its metabolites are monitored.

Method 2: this compound Quantification by HPLC-UV (Hypothetical Alternative)

While not the standard method for residue analysis due to lower sensitivity, HPLC-UV could be a viable option for the analysis of higher concentrations of this compound, for instance, in formulation analysis.

1. Sample Preparation

  • For Formulations: A simple dilution with a suitable organic solvent (e.g., acetonitrile) would likely be sufficient.

  • For High-Level Residues: A less rigorous extraction and clean-up procedure compared to the QuEChERS method might be employed, focusing on removing major interferences.

2. HPLC-UV Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile or methanol.

    • Flow Rate: Typically 0.8-1.5 mL/min.

    • Injection Volume: 10-20 µL.

  • UV Detection:

    • Wavelength: The wavelength of maximum absorbance for this compound would need to be determined.

Mandatory Visualizations

Experimental Workflow Diagrams

LC_MS_MS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization 1. Homogenization Extraction 2. Extraction (Acetonitrile) Homogenization->Extraction Partitioning 3. Partitioning (Salts) Extraction->Partitioning dSPE 4. Clean-up (dSPE) Partitioning->dSPE Final_Extract 5. Final Extract dSPE->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

Caption: Workflow for this compound quantification using LC-MS/MS.

HPLC_UV_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc Analysis Dilution 1. Dilution/Extraction Filtration 2. Filtration Dilution->Filtration Final_Sample 3. Final Sample Filtration->Final_Sample HPLC_Separation HPLC Separation (C18 Column) Final_Sample->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Quantification_HPLC Quantification UV_Detection->Quantification_HPLC Method_Choice Analyte_Concentration Analyte Concentration? Low_Concentration Low (Residue Level) Analyte_Concentration->Low_Concentration Low High_Concentration High (Formulation Level) Analyte_Concentration->High_Concentration High LC_MS_MS LC-MS/MS Low_Concentration->LC_MS_MS HPLC_UV HPLC-UV High_Concentration->HPLC_UV Matrix_Complexity Matrix Complexity? Complex_Matrix Complex (e.g., Crops) Matrix_Complexity->Complex_Matrix Complex Simple_Matrix Simple (e.g., Pure Standard) Matrix_Complexity->Simple_Matrix Simple Complex_Matrix->LC_MS_MS Simple_Matrix->HPLC_UV

References

Comparative Transcriptomics of Mites Treated with Acynonapyr: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of Acynonapyr on mites, contextualized with data from other acaricides. While direct comparative transcriptomic data for this compound is not yet publicly available, this document synthesizes its known mode of action with existing mite transcriptomic studies to offer a predictive comparison and a framework for future research.

This compound is a novel acaricide with a unique mode of action, targeting calcium-activated potassium (KCa2) channels in spider mites.[1][2][3][4] This mode of action, classified as Group 33 by the Insecticide Resistance Action Committee (IRAC), leads to neurological symptoms like convulsions and impaired mobility, ultimately causing mortality.[1][2][3][4] Its high selectivity for spider mites and minimal impact on beneficial insects make it a promising tool for Integrated Pest Management (IPM).[1][2][4]

Understanding the transcriptomic response of mites to this compound is crucial for elucidating its precise molecular interactions, identifying potential resistance mechanisms, and developing next-generation acaricides. This guide provides a comparative framework by summarizing transcriptomic data from studies on mites treated with other classes of acaricides, offering insights into the potential genomic response to this novel compound.

Predicted Transcriptomic Signature of this compound

Based on its mode of action, treatment of mites with this compound is hypothesized to induce a distinct transcriptomic signature compared to other acaricides. Key predictions include:

  • Upregulation of genes associated with neurological stress response: As this compound disrupts ion channel function and induces neurotoxicity, an upregulation of genes involved in stress response, detoxification of reactive oxygen species, and neuronal repair mechanisms is anticipated.

  • Minimal induction of conventional detoxification genes: Unlike many conventional acaricides that are metabolized by cytochrome P450s (CYPs), glutathione (B108866) S-transferases (GSTs), and ATP-binding cassette (ABC) transporters, this compound's targeted mode of action may not initially trigger a broad upregulation of these gene families. However, long-term exposure and the development of resistance could lead to changes in these pathways.

  • Alterations in genes related to ion transport and homeostasis: To counteract the effects of KCa2 channel inhibition, mites may alter the expression of other genes involved in maintaining ion gradients and cellular homeostasis.

Comparative Transcriptomic Data from Other Acaricides

To provide a basis for comparison, the following tables summarize quantitative data from transcriptomic studies on mites treated with acaricides that have different modes of action.

Table 1: Differentially Expressed Genes (DEGs) in Tetranychus cinnabarinus Larvae Treated with Diflubenzuron (Chitin Synthesis Inhibitor)

TreatmentUpregulated DEGsDownregulated DEGsTotal DEGs
LC50 Diflubenzuron289181470
LC70 Diflubenzuron252449

Data from a study on the transcriptomic profile of T. cinnabarinus larvae exposed to sublethal concentrations of diflubenzuron.[5]

Table 2: Key Upregulated Gene Families in Acaricide-Resistant Two-Spotted Spider Mites (Tetranychus urticae)

Acaricide ResistanceGene FamilyFold Change Range
AbamectinPeptidases, OxidoreductasesNot specified
BifenthrinPeptidases, OxidoreductasesNot specified

This study highlights the upregulation of genes associated with peptidase and oxidoreductase activity in resistant mite populations.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible transcriptomic studies. The following protocols are based on established methods from published research on mite transcriptomics.

Mite Rearing and Treatment

A susceptible strain of spider mites, such as Tetranychus urticae or Tetranychus cinnabarinus, is maintained on a suitable host plant (e.g., common bean) under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod). For acaricide treatment, a specific concentration of the compound (e.g., LC50 of this compound) is applied to the leaves. Control groups are treated with the solvent only. Mites are collected at specified time points post-treatment for RNA extraction.

RNA Extraction, Library Construction, and Sequencing

Total RNA is extracted from mite samples using a commercial kit, following the manufacturer's instructions. The quality and quantity of RNA are assessed using a spectrophotometer and an Agilent 2100 Bioanalyzer.

For library construction, mRNA is typically enriched using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The double-stranded cDNA is purified, end-repaired, A-tailed, and ligated with sequencing adapters. After PCR amplification, the final libraries are quantified and sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

Bioinformatics Analysis of Transcriptome Data
  • Data Quality Control: Raw sequencing reads are filtered to remove adapter sequences, low-quality reads, and reads with a high percentage of unknown bases.

  • De novo Assembly (if no reference genome is available): Clean reads are assembled into contigs and then unigenes using software like Trinity.

  • Read Mapping: If a reference genome is available, clean reads are mapped to the genome using tools like HISAT2 or Bowtie2.

  • Differential Gene Expression Analysis: Gene expression levels are calculated as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Differential expression analysis between treated and control groups is performed using packages like DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are annotated by searching against public databases such as NCBI non-redundant protein (Nr), Swiss-Prot, Gene Ontology (GO), and Kyoto Encyclopedia of Genes and Genomes (KEGG). GO and KEGG enrichment analyses are performed to identify significantly enriched biological processes and pathways.

Visualizations

Signaling Pathway of this compound

Acynonapyr_Pathway cluster_membrane Neuronal Membrane This compound This compound KCa2 Calcium-Activated Potassium Channel (KCa2) This compound->KCa2 Blocks K_flow Potassium Ion (K+) Efflux Inhibition Convulsions Convulsions & Impaired Mobility KCa2->Convulsions Leads to Neuron Neuron Mortality Mortality Convulsions->Mortality Results in

Caption: Mode of action of this compound on mite KCa2 channels.

Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_lab Laboratory Phase cluster_analysis Bioinformatics Phase Mite_Rearing Mite Rearing (Susceptible Strain) Treatment Acaricide Treatment (this compound vs. Alternatives) Mite_Rearing->Treatment Control Control Group (Solvent Only) Mite_Rearing->Control Sampling Sample Collection (Time Course) Treatment->Sampling Control->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction Library_Prep mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Data Quality Control Sequencing->QC Mapping Read Mapping or De novo Assembly QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Annotation Functional Annotation & Enrichment DEG_Analysis->Annotation

Caption: General workflow for a comparative transcriptomics study in mites.

References

Acynonapyr: A Comparative Analysis of its Minimal Impact on Natural Mite Predators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel acaricide Acynonapyr with other commonly used alternatives, focusing on its impact on natural mite predators. While specific quantitative data on the direct effects of this compound on predatory mites is not extensively published in peer-reviewed literature, this document synthesizes available information on its selectivity and compares it with experimental data for other acaricides.

Introduction to this compound

This compound is a novel acaricide developed by Nippon Soda Co., Ltd., belonging to the IRAC Mode of Action Group 33.[1][2] Its unique mode of action targets the calcium-activated potassium (KCa2) channels in spider mites, leading to neurological symptoms and subsequent mortality.[1][2][3] A key feature of this compound highlighted in available literature is its high selectivity for spider mites of the genera Tetranychus and Panonychus, with minimal impact on beneficial insects and natural enemies.[1][2][3] This selectivity makes it a promising candidate for Integrated Pest Management (IPM) programs.[1][2][3]

Comparative Toxicity to Predatory Mites

While specific LC50 or sublethal effect data for this compound on predatory mites is not publicly available in the reviewed literature, its manufacturer and associated research emphasize its low toxicity to non-target organisms.[1][2] To provide a comparative context, the following tables summarize the lethal and sublethal effects of other commonly used acaricides on key predatory mite species, Phytoseiulus persimilis and Neoseiulus californicus.

Table 1: Lethal Toxicity of Various Acaricides to Adult Female Predatory Mites

AcaricidePredatory Mite SpeciesLC50 (mg a.i./L)Toxicity ClassificationReference
Chlorfenapyr (B1668718)Phytoseiulus persimilis0.40 (mortality > 37%)Harmful[4]
Acequinocyl (B1664961)Neoseiulus californicus> Field ConcentrationLow Risk[5]
BifenazateNeoseiulus californicus> Highest Label RateNon-toxic[4]
AbamectinPhytoseiulus persimilisLow concentrations non-lethal-[4]
SpiromesifenNeoseiulus californicus> Highest Label RateNon-toxic[4]

Table 2: Sublethal Effects of Various Acaricides on Predatory Mites

AcaricidePredatory Mite SpeciesEffect on Fecundity (Eggs/Female/Day)Effect on Egg HatchReference
ChlorfenapyrPhytoseiulus persimilisSignificant reductionNot specified[6]
AcequinocylPhytoseiulus persimilisReduction at higher concentrationsNot specified[6]
BifenazatePhytoseiulus persimilisNo substantial effectNot specified
AbamectinPhytoseiulus persimilisReduced at high concentrationsNot specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis. These protocols represent standard methods for evaluating the effects of acaricides on predatory mites and would be applicable for testing this compound.

Lethal Toxicity Bioassay (Leaf-Dip Method)
  • Test Organisms: Adult female predatory mites (e.g., Phytoseiulus persimilis, Neoseiulus californicus) of a uniform age are used.

  • Preparation of Test Arenas: Leaf discs (e.g., from bean or citrus plants) are placed on a water-saturated cotton bed in a petri dish.

  • Acaricide Solutions: A series of concentrations of the test acaricide are prepared in distilled water with a surfactant. A control group is treated with distilled water and surfactant only.

  • Application: The leaf discs are dipped into the respective acaricide solutions for a specified duration (e.g., 5-10 seconds) and allowed to air dry.

  • Introduction of Mites: Once the leaf discs are dry, a known number of adult female predatory mites (e.g., 10-20) are transferred onto each disc.

  • Incubation: The petri dishes are maintained in a controlled environment (e.g., 25°C, 65% relative humidity, 16:8 L:D photoperiod).

  • Mortality Assessment: Mortality is assessed at specified intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is used to calculate the LC50 values.

Sublethal Effects on Fecundity and Egg Hatch
  • Test Setup: The experimental setup is similar to the lethal toxicity bioassay.

  • Exposure to Acaricide: Adult female predatory mites are exposed to sublethal concentrations (e.g., LC10, LC25) of the acaricide on treated leaf discs.

  • Fecundity Assessment: The number of eggs laid by each female is recorded daily for a specified period.

  • Egg Hatch Assessment: The laid eggs are observed daily to determine the percentage that successfully hatches.

  • Data Analysis: The fecundity (eggs/female/day) and egg hatch rate are compared between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathway of this compound

Acynonapyr_Mode_of_Action cluster_neuron Spider Mite Neuron Ca_ion Ca²⁺ KCa2_channel KCa2 Channel (Calcium-activated Potassium Channel) Ca_ion->KCa2_channel Activates K_ion K⁺ KCa2_channel->K_ion K⁺ Efflux Convulsions_Mortality Convulsions & Mortality KCa2_channel->Convulsions_Mortality Dysfunction leads to Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to This compound This compound This compound->KCa2_channel Blocks Normal_Nerve_Function Normal Nerve Function Hyperpolarization->Normal_Nerve_Function Maintains

Caption: Mode of action of this compound on spider mite neurons.

Experimental Workflow for Acaricide Toxicity Testing

Acaricide_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis cluster_results Results A1 Prepare Acaricide Solutions B1 Treat Leaf Discs (Leaf-Dip Method) A1->B1 A2 Prepare Leaf Disc Arenas A2->B1 A3 Culture Predatory Mites B2 Introduce Predatory Mites A3->B2 B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Assess Mortality (24, 48, 72h) B3->C1 C2 Record Fecundity & Egg Hatch B3->C2 D1 Determine LC50 C1->D1 D2 Evaluate Sublethal Effects C2->D2 C3 Statistical Analysis (Probit, ANOVA)

Caption: General workflow for assessing acaricide toxicity to predatory mites.

Conclusion

This compound's novel mode of action and high selectivity for target spider mites position it as a valuable tool for IPM strategies. While direct, quantitative comparisons of its impact on predatory mites to other acaricides are limited in the current scientific literature, the available information consistently points towards a minimal impact on these beneficial organisms. The provided comparative data for other acaricides and the detailed experimental protocols offer a framework for researchers to conduct further independent evaluations and to make informed decisions when selecting acaricides for mite management programs where the conservation of natural predators is a priority.

References

validating the suitability of Acynonapyr for use in organic farming research

Author: BenchChem Technical Support Team. Date: December 2025

Evaluating Acynonapyr for Organic Farming Research: A Comparative Guide

Introduction to this compound

This compound is a novel, synthetic acaricide (pesticide targeting mites) developed by Nippon Soda Co., Ltd.[1] It is the first agricultural chemical to be classified in the Insecticide Resistance Action Committee (IRAC) Group 33, distinguished by its unique mode of action.[2][3][4] this compound targets the calcium-activated potassium channels (KCa2) in spider mites, leading to the inhibition of potassium ion flow.[2][3][4] This disruption causes neurological symptoms like convulsions and impaired mobility, ultimately resulting in the mite's death.[2][1][3] The compound is noted for its high efficacy against economically significant spider mites from the Tetranychus and Panonychus genera, affecting all life stages, including eggs.[3][5]

A key characteristic of this compound is its high selectivity; it has demonstrated minimal impact on beneficial insects and natural enemies, making it a candidate for Integrated Pest Management (IPM) programs.[2][1][3][4] Furthermore, it has shown effectiveness against spider mite populations that have developed resistance to other classes of acaricides.[2][1][3] From a toxicological perspective, this compound exhibits low acute oral toxicity in mammals and low toxicity to birds.[1][3]

Core Principles of Organic Farming and Pesticide Use

Organic farming is a holistic production system that avoids the use of synthetic substances, such as most pesticides, herbicides, and artificial fertilizers.[6] Regulatory bodies like the U.S. Department of Agriculture (USDA) National Organic Program (NOP) and third-party reviewers like the Organic Materials Review Institute (OMRI) establish the standards for organic certification.[7][8]

The fundamental principle for pest control in organic agriculture is prevention.[9] This includes practices like crop rotation, sanitation, and creating habitats for natural pest predators.[9] When these methods are insufficient, approved substances may be used. According to the NOP, synthetic substances are prohibited unless specifically allowed on the National List, while non-synthetic (natural) substances are allowed unless specifically prohibited.[9] Pesticides approved for organic use are typically derived from natural sources, such as plants (e.g., neem oil, pyrethrins), minerals (e.g., sulfur, copper), or microorganisms (e.g., Bacillus thuringiensis).[6][10][11]

Validating the Suitability of this compound for Organic Farming

Given its chemical composition as a synthetic molecule with a unique azabicyclic ring and oxyamine structure, this compound does not align with the foundational principles of organic farming.[2][3][12] Organic standards explicitly prohibit the use of such synthetic pesticides.[6] Therefore, This compound is not suitable for use in certified organic farming systems.

While its high selectivity and favorable safety profile for non-target organisms are desirable traits, its synthetic origin is a disqualifying factor for organic certification.[1] However, these same characteristics make it a valuable tool for research in the context of Integrated Pest Management (IPM), where it can be used in rotation with other pesticides to manage resistance and reduce the overall environmental impact of conventional agriculture.[2][1][4]

Comparative Analysis: this compound vs. Organic Alternatives

The following table provides a comparative summary of this compound and several acaricides/insecticides that are generally permitted in organic farming.

FeatureThis compoundNeem OilPyrethrinsBacillus thuringiensis (Bt)Spinosad
Origin/Type SyntheticBotanical (from Neem tree seeds)[10]Botanical (from Chrysanthemum flowers)[13]Microbial (soil bacterium)[10][13]Microbial (fermentation of soil bacterium Saccharopolyspora spinosa)[7]
Organic Status ProhibitedOMRI Listed/Allowed[7]OMRI Listed/Allowed[7]OMRI Listed/Allowed[7]OMRI Listed/Allowed[7]
Primary Mode of Action KCa2 channel modulator; disrupts nerve function.[3]Multi-faceted: antifeedant, hormone disruptor, repellent.Acts on sodium channels in nerve cells, causing paralysis.[14]Produces protein crystals that are toxic to the insect gut upon ingestion.[13]Acts on the insect nervous system, causing paralysis.
Target Pests Spider mites (Tetranychus and Panonychus genera).[1][3][5]Broad spectrum: mites, aphids, whiteflies, beetles, and some fungal diseases.[10]Broad spectrum contact insecticide.[13]Specific strains target specific insect groups (e.g., caterpillars, mosquito larvae).[13]Broad spectrum: caterpillars, thrips, leafminers, and some beetles.
Efficacy High efficacy against all life stages of target mites.[1][3]Generally moderate; often requires repeat applications.Fast-acting, but degrades quickly in sunlight.[13]Highly effective against target larvae.Highly effective with residual activity.
Toxicity to Mammals Low acute oral toxicity (>2000 mg/kg in rats).[3]Low.Low, but synthetic versions (pyrethroids) are more toxic.[13]Generally considered safe for mammals.[13]Low.
Impact on Beneficials Minimal impact on beneficial insects and natural enemies.[2][1][4]Can be harmful to beneficial insects if applied directly.Broad spectrum; can harm beneficial insects.Highly specific to target pests; generally safe for beneficials.Can be toxic to some beneficial insects, especially bees, when wet.

Experimental Protocols

To validate the efficacy of an acaricide like this compound, a standardized bioassay is typically performed. Below is a detailed methodology for a leaf-dip bioassay, a common method for evaluating pesticide performance against spider mites.

Protocol: Acaricidal Efficacy Evaluation via Leaf-Dip Bioassay

  • Mite Rearing:

    • Maintain a healthy, susceptible colony of the target spider mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants) in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 light:dark cycle).

    • Ensure the colony is free from pesticide resistance by periodically testing against known standards.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) with a surfactant).

    • Create a series of serial dilutions from the stock solution to achieve a range of desired test concentrations (e.g., 0.1, 1, 10, 100 ppm).

    • Prepare a control solution containing only the solvent and surfactant.

  • Leaf Disc Preparation:

    • Excise leaf discs (e.g., 2 cm diameter) from untreated host plants.

    • Place each leaf disc, abaxial (lower) side up, on a layer of moistened cotton or agar (B569324) in a petri dish. This keeps the leaf turgid.

  • Bioassay Procedure:

    • Using fine-tipped forceps, dip each leaf disc into a test solution (or control) for a standardized duration (e.g., 5-10 seconds).

    • Allow the leaf discs to air dry completely in a fume hood.

    • Once dry, carefully transfer a set number of adult female mites (e.g., 20-30) onto each treated leaf disc using a fine brush.

    • Seal the petri dishes with ventilated lids to prevent mite escape while allowing air exchange.

    • Replicate each concentration and the control multiple times (e.g., 3-5 replicates).

  • Incubation and Data Collection:

    • Incubate the petri dishes under the same controlled environmental conditions used for mite rearing.

    • Assess mite mortality at specific time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the observed mortality for any deaths in the control group using Abbott's formula.

    • Perform a probit or logit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values for each assessment time.

    • Use statistical analysis (e.g., ANOVA) to compare the efficacy between different concentrations.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to this guide.

OrganicPesticideValidation cluster_0 Step 1: Initial Screening cluster_1 Step 2: Regulatory & Safety Review cluster_2 Step 3: Final Determination start New Pesticide Candidate (e.g., this compound) is_synthetic Is the active ingredient synthetic? start->is_synthetic is_prohibited Is the substance on the NOP Prohibited List? is_synthetic->is_prohibited No (Natural Origin)   not_suitable Not Suitable for Organic Farming is_synthetic->not_suitable  Yes safety_review Conduct Environmental and Toxicological Review is_prohibited->safety_review No   is_prohibited->not_suitable  Yes suitable Potentially Suitable for Organic Farming safety_review->suitable

Caption: Logical workflow for evaluating a pesticide's suitability for organic farming.

AcaricideEfficacyWorkflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase mite_rearing 1. Rear Mite Colony (T. urticae) prep_solutions 2. Prepare Test Solutions (this compound Dilutions) prep_discs 3. Prepare Leaf Discs treat_discs 4. Treat Discs (Leaf-Dip Method) prep_discs->treat_discs infest_discs 5. Infest Discs with Mites treat_discs->infest_discs incubate 6. Incubate under Controlled Conditions infest_discs->incubate assess_mortality 7. Assess Mortality (24, 48, 72 hrs) incubate->assess_mortality calc_lc50 8. Calculate LC50/LC90 (Probit Analysis) assess_mortality->calc_lc50 end Efficacy Determined calc_lc50->end

Caption: Experimental workflow for an acaricide efficacy bioassay.

References

A Comparative Analysis of Acynonapyr Synthesis Routes for Enhanced Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and crop protection, the synthesis of the novel acaricide Acynonapyr presents multiple pathways, each with distinct advantages and drawbacks. This guide provides a comparative analysis of three primary synthesis routes, offering insights into their cost-effectiveness based on available experimental data. The routes are evaluated on criteria including starting material costs, reaction yields, and overall process complexity.

This compound, a potent acaricide with a unique azabicyclo[3.3.1]nonane core, is a valuable tool in crop protection. The efficiency and economic viability of its synthesis are critical for its widespread application. This comparison focuses on three main synthetic strategies: two routes originating from the construction of the azabicyclo[3.3.1]nonane core via a Robinson-Schoppf reaction, and a third route involving the oxidation of an N-pyridyl azabicycle intermediate.

Comparison of Synthesis Routes

The cost-effectiveness of each route is intricately linked to the price of starting materials, the number of synthetic steps, and the yield of each step. Below is a summary of the estimated costs for key starting materials and a qualitative comparison of the synthesis routes.

Starting MaterialPrice (USD/kg) - EstimatedRoute 1Route 2Route 3
1,3-Acetonedicarboxylic acid600 - 800
Glutaraldehyde (50% aq. solution)10 - 20
Benzylamine (B48309)5 - 10
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene (B14136643)>1000 (specialty chemical)
2-Chloro-5-(trifluoromethyl)pyridine (B1661970)100 - 200
m-Chloroperoxybenzoic acid (m-CPBA)50 - 100

Note: Prices are estimates based on publicly available data from chemical suppliers for bulk quantities and are subject to variation based on purity, supplier, and market conditions.

Route 1 & 2: The Robinson-Schoppf Approach

These routes commence with the well-established Robinson-Schoppf reaction to construct the core azabicyclo[3.3.1]nonane structure from relatively inexpensive starting materials: 1,3-acetonedicarboxylic acid, glutaraldehyde, and benzylamine. The primary distinction between Route 1 and Route 2 lies in the subsequent functionalization steps.

Route 1 involves the ketone reduction of the bicyclic intermediate, followed by etherification with the costly 1-fluoro-2-propoxy-4-(trifluoromethyl)benzene, debenzylation, reaction with acrylonitrile, oxidation, and final coupling with 2-chloro-5-(trifluoromethyl)pyridine.

Route 2 follows a similar initial path but diverges in the later stages, proceeding via N-hydroxylation of an NH-free azabicycle intermediate before the final coupling. While both routes share the same initial cost-effective core synthesis, the overall efficiency is highly dependent on the yields of the numerous subsequent steps. The high cost of 1-fluoro-2-propoxy-4-(trifluoromethyl)benzene is a significant economic consideration for both routes.

Route 3: The N-Pyridyl Azabicycle Oxidation Approach

This route offers a potentially more convergent synthesis. It begins with the NH-free azabicycle intermediate, which is first reacted with 2-chloro-5-(trifluoromethyl)pyridine to form an N-pyridyl azabicycle. The final step is an oxidation reaction using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to yield this compound. A reported yield for this final oxidation step is 37%.[1] While this route may involve fewer steps than the Robinson-Schoppf approaches, its cost-effectiveness is heavily influenced by the yield of the initial N-pyridylation step and the cost of the oxidizing agent. A low yield of 13% for the formation of the azabicycle precursor has been reported under specific conditions.[2]

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and process optimization. The following sections outline the methodologies for key reactions in the synthesis of this compound.

Route 1/2 Key Step: Robinson-Schoppf Reaction for Azabicyclo[3.3.1]nonane Core Synthesis

Materials:

  • 1,3-Acetonedicarboxylic acid

  • Glutaraldehyde (50% aqueous solution)

  • Benzylamine

  • Sodium acetate (B1210297)

  • Water

  • Hydrochloric acid

  • Dichloromethane

Procedure:

  • A solution of benzylamine in water is cooled to 0-5 °C.

  • Glutaraldehyde and 1,3-acetonedicarboxylic acid are added sequentially while maintaining the low temperature.

  • An aqueous solution of sodium acetate is added dropwise, and the reaction is stirred for an extended period, allowing it to slowly warm to room temperature.

  • The reaction mixture is then acidified with hydrochloric acid and heated to induce decarboxylation.

  • After cooling, the mixture is neutralized, and the product, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is extracted with dichloromethane.

  • The organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization. A yield of 54% has been reported for this reaction.[3]

Route 2 Key Step: N-Hydroxylation of NH-free Azabicycle

Materials:

  • NH-free azabicycle intermediate

  • Acrylonitrile

  • Methanol

  • Oxidizing agent (e.g., hydrogen peroxide with a catalyst)

Procedure:

  • The NH-free azabicycle is dissolved in methanol.

  • Acrylonitrile is added, and the mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure.

  • The resulting cyanoethylamine derivative is then oxidized to the hydroxylamine (B1172632). This can be achieved using various oxidation systems, such as hydrogen peroxide in the presence of a suitable catalyst.

  • The hydroxylamine product is purified by column chromatography.

Route 3 Key Step: Oxidation of N-Pyridyl Azabicycle

Materials:

  • N-Pyridyl azabicycle intermediate

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

Procedure:

  • The N-pyridyl azabicycle is dissolved in dichloromethane.

  • m-CPBA (approximately 1.5 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred overnight.

  • The reaction is quenched with a solution of sodium thiosulfate.

  • The organic layer is washed with sodium bicarbonate solution and brine, then dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel chromatography to yield this compound. A yield of 37% has been reported for this specific oxidation step.[1]

Synthesis Route Comparison Diagram

G cluster_0 Route 1 & 2: Robinson-Schoppf Approach cluster_1 Route 1 cluster_2 Route 2 cluster_3 Route 3: N-Pyridyl Azabicycle Oxidation RS Robinson-Schoppf Reaction (1,3-Acetonedicarboxylic acid, Glutaraldehyde, Benzylamine) Yield: ~54% Keto Bicyclic Ketone Intermediate RS->Keto Red Ketone Reduction Keto->Red Ether Etherification (1-fluoro-2-propoxy-4-(trifluoromethyl)benzene) Red->Ether Debenzyl Debenzylation Ether->Debenzyl NH_free NH-free Azabicycle Debenzyl->NH_free Acrylo1 Reaction with Acrylonitrile NH_free->Acrylo1 NHydroxy N-Hydroxylation NH_free->NHydroxy Ox1 Oxidation Acrylo1->Ox1 Final1 Coupling with 2-chloro-5-(trifluoromethyl)pyridine Ox1->Final1 Acyno1 This compound Final1->Acyno1 Final2 Coupling with 2-chloro-5-(trifluoromethyl)pyridine Yield: ~63% NHydroxy->Final2 Acyno2 This compound Final2->Acyno2 NH_free3 NH-free Azabicycle NPy N-Pyridylation (2-chloro-5-(trifluoromethyl)pyridine) Yield: ~13% NH_free3->NPy NPy_inter N-Pyridyl Azabicycle Intermediate NPy->NPy_inter Ox3 Oxidation (m-CPBA) Yield: ~37% NPy_inter->Ox3 Acyno3 This compound Ox3->Acyno3

Figure 1. Comparison of three main synthesis routes for this compound.

Conclusion

The selection of an optimal synthesis route for this compound requires a careful evaluation of multiple factors. The Robinson-Schoppf-based routes (1 and 2) benefit from inexpensive and readily available starting materials for the core structure. However, they involve a greater number of steps and rely on a very expensive fluorinated intermediate. The overall cost-effectiveness of these routes is highly sensitive to the yields of the later-stage reactions.

Route 3, the N-pyridyl azabicycle oxidation, presents a more convergent approach. However, the reported low yield for the formation of the key N-pyridyl intermediate is a significant drawback. Improving the efficiency of this step would be critical to making this route economically competitive.

For researchers and drug development professionals, further process optimization to improve the yields of the lower-yielding steps in each route is paramount. Additionally, exploring alternative, more cost-effective reagents, particularly for the introduction of the 2-propoxy-4-(trifluoromethyl)phenoxy group in Routes 1 and 2, could dramatically improve the overall economic viability of this compound synthesis. A thorough cost analysis, including process safety, waste management, and energy consumption, would be necessary for a definitive industrial-scale decision.

References

validation of Acynonapyr's performance in different geographical regions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Acynonapyr, a novel acaricide, with other established alternatives for the control of spider mites. It is intended for researchers, scientists, and professionals in drug and pesticide development, offering an objective analysis of performance based on available experimental data.

Introduction to this compound and Alternatives

This compound is a novel acaricide developed by Nippon Soda Co., Ltd., belonging to the IRAC Mode of Action Group 33.[1][2] It possesses a unique azabicyclic ring and oxyamine structure and functions as a calcium-activated potassium (KCa2) channel modulator.[1][2][3] This distinct mechanism of action provides a valuable tool for resistance management programs.[1][3] this compound exhibits high selectivity for spider mites of the genera Tetranychus and Panonychus and is effective against all life stages.[3][4]

For the purpose of this guide, this compound's performance will be compared against three widely used acaricides with different modes of action:

  • Cyflumetofen: An IRAC Group 25 acaricide that inhibits mitochondrial complex II.[5]

  • Acequinocyl: An IRAC Group 20B acaricide that inhibits mitochondrial complex III.[6]

  • Spirodiclofen: An IRAC Group 23 acaricide that inhibits acetyl-CoA carboxylase, a key enzyme in lipid biosynthesis.[7][8]

Comparative Efficacy Data

While direct comparative field trial data for this compound against these specific alternatives across multiple geographical regions is limited in the public domain, this section summarizes available efficacy data to provide a performance overview.

Note: The following tables are compiled from various studies and are not from direct head-to-head comparative trials unless specified. Efficacy can be influenced by environmental conditions, mite populations, and application methods.

Table 1: Efficacy of this compound against Spider Mites

Mite SpeciesCropGeographical RegionEfficacy MetricResultSource
Tetranychus urticaeFruit trees, vegetables, tea plants, ornamental flowersJapanNot specifiedEffective against resistant strains[1]
Panonychus citriCitrusJapanNot specifiedHigh activity[9]
Spider MitesPome FruitUSAResidue LevelsMax. 0.0784 ppm[10]
Spider MitesHopsUSAResidue LevelsMax. 15.6 ppm[10]

Table 2: Efficacy of Alternative Acaricides against Spider Mites

AcaricideMite SpeciesCropGeographical RegionEfficacy MetricResultSource
CyflumetofenBrevipalpus yothersiCitrusBrazilLC500.36 - 1.31 mg/L[11]
AcequinocylTetranychus urticae, Eutetranychus orientalisNot specifiedMoroccoMortality (48h)86-90% (with L. stoechas EO)[2]
SpirodiclofenPanonychus ulmiAppleSerbiaEfficacy (14-47 DAT)95.2% - 97.4%
SpirodiclofenTetranychus urticaeGreenhouse CucumberSerbiaEfficacy (6-10 DAT)96.8% - 98.4%
BifenazatePanonychus ulmiAppleUSA (Eastern)Not specifiedEffective in reducing populations[12]

Mode of Action and Signaling Pathways

Understanding the mode of action is critical for effective and sustainable pest management. The following diagrams illustrate the distinct signaling pathways targeted by this compound and its alternatives.

This compound: Calcium-Activated Potassium (KCa2) Channel Modulation (IRAC Group 33)

This compound acts on the nervous system of spider mites by modulating calcium-activated potassium channels (KCa2). This leads to an uncontrolled efflux of potassium ions, causing neuronal dysfunction, paralysis, and ultimately, death.[1][2][3]

Acynonapyr_MoA cluster_neuron Mite Neuron Neuron_Membrane Neuronal Membrane KCa2_Channel KCa2 Channel K_ion_out K⁺ KCa2_Channel->K_ion_out K⁺ Efflux Ca_ion Ca²⁺ Ca_ion->KCa2_Channel Activates K_ion_in K⁺ Hyperpolarization Hyperpolarization & Neuronal Dysfunction K_ion_out->Hyperpolarization This compound This compound This compound->KCa2_Channel Modulates (Inhibits)

This compound's inhibitory action on KCa2 channels in mite neurons.
Cyflumetofen: Mitochondrial Complex II Inhibition (IRAC Group 25)

Cyflumetofen disrupts cellular respiration by inhibiting the mitochondrial electron transport chain at Complex II. This blockage prevents the production of ATP, leading to energy depletion and death.[5]

Cyflumetofen_MoA cluster_mitochondrion Mite Mitochondrion ETC Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e⁻ Complex_II Complex II Complex_II->Complex_III e⁻ Complex_IV Complex IV Complex_III->Complex_IV e⁻ ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Cyflumetofen Cyflumetofen Cyflumetofen->Complex_II Inhibits

Cyflumetofen disrupts the mitochondrial electron transport chain.
Acequinocyl: Mitochondrial Complex III Inhibition (IRAC Group 20B)

Acequinocyl also targets the mitochondrial electron transport chain, but specifically inhibits Complex III. This action similarly halts ATP production, resulting in mite mortality.[6]

Acequinocyl_MoA cluster_mitochondrion Mite Mitochondrion ETC Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e⁻ Complex_II Complex II Complex_II->Complex_III e⁻ Complex_IV Complex IV Complex_III->Complex_IV e⁻ ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Acequinocyl Acequinocyl Acequinocyl->Complex_III Inhibits

Acequinocyl's inhibitory effect on Complex III of the ETC.
Spirodiclofen: Acetyl-CoA Carboxylase Inhibition (IRAC Group 23)

Spirodiclofen acts by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for lipid biosynthesis. This disruption of lipid metabolism primarily affects the developmental stages of mites and reduces the fecundity of adult females.[7][8]

Spirodiclofen_MoA cluster_cell Mite Cell Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Lipid_Biosynthesis Lipid Biosynthesis Malonyl_CoA->Lipid_Biosynthesis Development_Disruption Disrupted Development & Reduced Fecundity Lipid_Biosynthesis->Development_Disruption Spirodiclofen Spirodiclofen Spirodiclofen->ACC Inhibits

Spirodiclofen inhibits lipid biosynthesis by targeting ACC.

Experimental Protocols

The following are generalized protocols for key bioassays used to evaluate the efficacy of acaricides.

Leaf-Dip Bioassay

This method is commonly used to assess the contact and ingestion toxicity of an acaricide.

  • Preparation of Test Solutions: A stock solution of the acaricide is prepared in a suitable solvent (e.g., acetone (B3395972) with a surfactant). Serial dilutions are then made to obtain a range of concentrations.

  • Leaf Disc Preparation: Leaf discs (e.g., from bean or citrus plants) are excised and dipped into the test solutions for a set duration (e.g., 10-30 seconds). Control discs are dipped in a solvent-surfactant solution without the acaricide.

  • Mite Infestation: Once the leaf discs are dry, a known number of adult female mites (e.g., 20-30) are transferred onto each disc.

  • Incubation: The petri dishes containing the leaf discs are maintained under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Mite mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The results are typically analyzed using probit analysis to determine the lethal concentration (LC50 and LC90) values.

Ovicidal Bioassay

This assay evaluates the effect of an acaricide on mite eggs.

  • Egg Collection: Adult female mites are placed on untreated leaf discs to lay eggs for a defined period (e.g., 24 hours). The adult mites are then removed.

  • Treatment Application: The leaf discs with eggs are then dipped in the prepared acaricide solutions as described in the leaf-dip bioassay.

  • Incubation: The treated leaf discs are incubated under controlled conditions.

  • Hatchability Assessment: The number of hatched and unhatched eggs is counted after a period equivalent to the normal incubation time for the mite species.

  • Data Analysis: The percentage of egg mortality is calculated for each concentration, and LC50 values can be determined.

Conclusion

This compound, with its novel mode of action, presents a promising solution for spider mite control, particularly in the context of resistance management. While comprehensive, direct comparative data across diverse geographical regions remains to be fully published, initial findings indicate its high efficacy against key spider mite species. The alternative acaricides discussed—Cyflumetofen, Acequinocyl, and Spirodiclofen—each offer effective control through distinct biochemical pathways, highlighting the importance of rotating different modes of action in integrated pest management (IPM) programs. Further research involving direct comparative field trials in various geographical locations will be invaluable in providing a more definitive assessment of this compound's performance relative to these and other acaricides.

References

Safety Operating Guide

Proper Disposal of Acynonapyr: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Acynonapyr, a novel acaricide. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure personal safety and environmental protection. This compound is recognized as being hazardous to the aquatic environment, necessitating meticulous disposal practices.[1][2]

Core Principles of this compound Waste Management

The fundamental principle of this compound disposal is to prevent environmental contamination and ensure all waste is handled by authorized personnel. All disposal procedures must comply with local, state, and federal regulations.

Key Disposal Considerations:

  • Professional Disposal: All waste containing this compound must be subcontracted to a waste disposer authorized by a Prefectural Governor or equivalent local authority.[1][3]

  • Container Management: Empty packaging and containers must be completely emptied before disposal.[1][3] These containers should then be recycled, recovered, or disposed of in accordance with local regulations.[1][3]

  • Environmental Precaution: Avoid the release of this compound into the environment.[3] It is classified as hazardous to the aquatic environment (Acute Hazard, Category 1).[1]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for handling and disposing of this compound waste products and their containers.

I. Unused or Excess this compound Product:

  • Do Not Dispose in General Waste: Never dispose of this compound down the drain, in the toilet, or in regular trash.[4][5][6] This can interfere with wastewater treatment systems and harm aquatic life.[5]

  • Label and Store Securely: Keep the unwanted this compound in its original, tightly closed, and light-shielding container.[1][3][7] Ensure the label is intact and legible.[7][8] Store in a locked, well-ventilated area away from direct sunlight, fire, and heat sources.[1][3]

  • Contact a Licensed Waste Disposal Service: Arrange for collection and disposal by a certified hazardous waste management company. Provide them with detailed information about the waste material.[1][3]

II. Empty this compound Containers:

  • Triple-Rinsing Procedure: All empty containers must be thoroughly decontaminated using a triple-rinse method before disposal.[4][5]

    • Step 1: Empty the container completely into the spray tank or a collection vessel for waste.

    • Step 2: Fill the container about one-quarter full with a suitable solvent (e.g., water, as guided by the product's formulation).

    • Step 3: Securely cap the container and shake vigorously for at least 30 seconds.

    • Step 4: Pour the rinsate into the spray tank or the designated waste collection vessel. Allow the container to drain for at least 30 seconds.

    • Step 5: Repeat this rinsing process two more times.[5]

  • Render Container Unusable: After triple-rinsing, puncture the container to prevent reuse.

  • Dispose of According to Local Regulations: Dispose of the rinsed, punctured container as directed by your local solid waste authority. Do not reuse the container for any other purpose.[5][7]

III. Contaminated Materials (e.g., Personal Protective Equipment, Spill Cleanup Debris):

  • Segregate Waste: Collect all contaminated materials, such as gloves, lab coats, and absorbent pads, in a designated and clearly labeled hazardous waste container.

  • Professional Disposal: Dispose of this contaminated waste through an authorized hazardous waste disposal service.

Spill Management and Cleanup

In the event of a spill, take immediate action to contain and clean the area while wearing appropriate personal protective equipment (PPE).[1]

  • Containment: Prevent the spill from spreading and entering drains or waterways.

  • Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and collect it in a sealable container.[1] For liquid spills, use an inert absorbent material.

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[1]

  • Disposal: All cleanup materials must be disposed of as hazardous waste through an authorized service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Acynonapyr_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_paths Disposal Paths cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type unused_product Unused/Excess Product waste_type->unused_product Product empty_container Empty Container waste_type->empty_container Container contaminated_material Contaminated Materials waste_type->contaminated_material PPE/Spill Debris store_waste Store in Original Container in Secure Location unused_product->store_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse collect_contaminated Collect in Labeled Hazardous Waste Bag contaminated_material->collect_contaminated licensed_disposer Contact Authorized Waste Disposer store_waste->licensed_disposer puncture_container Puncture Container triple_rinse->puncture_container local_authority Dispose According to Local Regulations puncture_container->local_authority collect_contaminated->licensed_disposer end Disposal Complete licensed_disposer->end local_authority->end

Caption: this compound Disposal Workflow.

Safety and Handling Summary

While this document focuses on disposal, it is critical to handle this compound with appropriate safety measures at all times.

AspectRecommendation
Personal Protective Equipment (PPE) Wear appropriate PPE to prevent inhalation or contact with eyes, skin, and clothing.[1][3] This includes gloves, eye protection, and a lab coat.
Ventilation Handle this compound in a well-ventilated area or with local exhaust equipment to minimize exposure to dust or mists.[1][3]
Hygiene Do not eat, drink, or smoke when handling the product.[1][3] Wash hands thoroughly after handling.[1][3]
First Aid (In case of exposure) Inhalation: Move to fresh air and seek immediate medical attention.[1] Skin Contact: Remove contaminated clothing and wash skin gently with plenty of soap and water. Seek immediate medical attention.[1] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] Ingestion: Rinse mouth and seek immediate medical attention.[1]
Storage Store in a locked, well-ventilated place, away from direct sunlight and heat sources, in a tightly closed, light-shielding container.[1][3]

References

Essential Safety and Logistical Information for Handling Acynonapyr

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Acynonapyr, a potent insecticide. Adherence to these procedures is critical to minimize exposure risk and ensure safe operational conduct and disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1] The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield should be worn.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) are required. Avoid leather or cloth gloves.[2][3]
Body Protection A chemical-resistant suit or coveralls, worn over regular work clothes. Pant legs should be worn over boots.[4][5]
Respiratory Protection In well-ventilated areas, a respirator may not be required. For handling that may generate dust or aerosols, a NIOSH-approved respirator is necessary.
Footwear Chemical-resistant boots with ankle coverage.[4]

Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, preferably in a designated chemical fume hood.[1]

  • Avoid generating dust or aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid prolonged or repeated exposure.[1]

Storage:

  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1]

  • Keep the container tightly closed and properly labeled.[1]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound from receipt to disposal minimizes risks.

  • Receiving: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have an emergency spill kit readily accessible.

  • Weighing and Aliquoting: Conduct these activities in a chemical fume hood to minimize inhalation exposure.

  • Experimentation: When using this compound in experiments, ensure all equipment is properly set up and contained.

  • Decontamination: Clean all work surfaces and equipment thoroughly with an appropriate solvent after use.

  • Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan.

This compound Handling Workflow

A Receiving - Inspect container for damage - Wear PPE B Preparation - Clean work area - Prepare spill kit A->B C Handling - Work in fume hood - Weigh and aliquot B->C D Experimentation - Use contained setup C->D E Decontamination - Clean surfaces and equipment D->E F Disposal - Follow waste disposal plan E->F

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific procedures.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and disposable labware, should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to local regulations. Never reuse empty pesticide containers.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Contain: Prevent the spill from spreading using absorbent materials from a spill kit.

  • Clean-up: Wearing full PPE, collect the spilled material and absorbent into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.[1]

Personal Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

This compound Exposure Emergency Response

cluster_0 Exposure Occurs cluster_1 Immediate Actions A Inhalation E Move to Fresh Air A->E B Skin Contact F Remove Clothing Wash Skin B->F C Eye Contact G Flush Eyes with Water C->G D Ingestion H Rinse Mouth D->H I Seek Immediate Medical Attention E->I F->I G->I H->I

Caption: Emergency response procedures for different routes of this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acynonapyr
Reactant of Route 2
Reactant of Route 2
Acynonapyr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.